Product packaging for 5-bromo-N-methylpyrimidin-2-amine(Cat. No.:CAS No. 31402-54-7)

5-bromo-N-methylpyrimidin-2-amine

Cat. No.: B1282221
CAS No.: 31402-54-7
M. Wt: 188.03 g/mol
InChI Key: UDQGIOYIJKRLFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-bromo-N-methylpyrimidin-2-amine is a useful research compound. Its molecular formula is C5H6BrN3 and its molecular weight is 188.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6BrN3 B1282221 5-bromo-N-methylpyrimidin-2-amine CAS No. 31402-54-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-N-methylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3/c1-7-5-8-2-4(6)3-9-5/h2-3H,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQGIOYIJKRLFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30518082
Record name 5-Bromo-N-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30518082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31402-54-7
Record name 5-Bromo-N-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30518082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-N-methylpyrimidin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Structural Analysis of 5-bromo-N-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of 5-bromo-N-methylpyrimidin-2-amine (C₅H₆BrN₃), a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document consolidates crystallographic and spectroscopic data to elucidate its three-dimensional structure, electronic properties, and intermolecular interactions. Detailed experimental protocols for its synthesis and analysis are provided, supplemented by visualizations of key processes and structural relationships to support further research and development.

Core Molecular Structure and Properties

This compound is a substituted pyrimidine featuring a bromine atom at the 5-position and a methylamino group at the 2-position. This substitution pattern offers multiple sites for further functionalization, making it a valuable building block in the synthesis of more complex molecules.

X-Ray Crystallographic Analysis

Single-crystal X-ray diffraction provides definitive data on the solid-state structure of the molecule. The analysis reveals that the pyrimidine ring is essentially planar, with a root-mean-square (r.m.s.) deviation of 0.007 Å.[1] The bromine atom and the exocyclic nitrogen atom are nearly coplanar with the ring.[1] In the crystal lattice, the molecules are interconnected by a network of C-H⋯N, C-H⋯Br, and N-H⋯N hydrogen bonds, forming a two-dimensional supramolecular assembly.[1]

Table 1: Crystallographic Data Summary

ParameterValue
Molecular FormulaC₅H₆BrN₃
Molecular Weight188.03 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.913 (3)
b (Å)6.025 (2)
c (Å)14.129 (6)
β (°)93.38 (1)
Volume (ų)671.4 (5)
Z4
Dihedral Angle (Ring/N-Me)4.5 (3)°[1]
Spectroscopic Data

Spectroscopic analysis complements the crystallographic data by providing information about the molecule's structure and functional groups in solution and solid phases.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data

Note: Direct experimental spectra for this compound were not available. The following data are predicted based on the analysis of structurally similar compounds and standard chemical shift ranges.

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H~8.3 - 8.5SingletH4, H6 (ring CH)
¹H~5.0 - 6.0 (broad)SingletNH (amine)
¹H~2.9 - 3.1DoubletCH₃ (methyl)
¹³C~162 - 164SingletC2 (C-NMe)
¹³C~158 - 160SingletC4, C6 (CH)
¹³C~105 - 108SingletC5 (C-Br)
¹³C~28 - 30SingletCH₃ (methyl)

Table 3: Predicted Infrared (IR) Spectroscopy Data

Note: Based on characteristic frequencies for secondary aromatic amines.[2]

Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional Group
3350 - 3310N-H StretchMediumSecondary Amine
3100 - 3000Aromatic C-H StretchMediumPyrimidine Ring
2950 - 2850Aliphatic C-H StretchMediumMethyl Group
1620 - 1570C=N, C=C StretchStrongPyrimidine Ring
1335 - 1250Aromatic C-N StretchStrongC₂-N bond
910 - 665N-H WagStrong, BroadSecondary Amine
600 - 500C-Br StretchMediumBromo-substituent

Table 4: Predicted Mass Spectrometry (MS) Data

m/z ValueIon Description
189 / 191[M+H]⁺, Protonated Molecular Ion
188 / 190[M]⁺˙, Molecular Ion
RationaleThe ~1:1 ratio of the paired peaks is characteristic of the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br).

Visualized Workflows and Interactions

Synthetic Pathway

A plausible synthesis involves the condensation of 2-bromomalonaldehyde with N-methylguanidine (or a salt thereof). This approach builds the pyrimidine ring with the desired substituents in a single cyclization step.

G Diagram 1: Proposed Synthesis Workflow cluster_reactants Reactants cluster_process Process A 2-Bromomalonaldehyde C Condensation/ Cyclization A->C B N-Methylguanidine Hydrochloride B->C E Workup & Purification C->E D Base & Solvent (e.g., NaOEt in EtOH) D->C F 5-bromo-N- methylpyrimidin-2-amine E->F

Caption: Proposed Synthesis Workflow

Intermolecular Hydrogen Bonding Network

The crystal structure reveals a network of hydrogen bonds that link adjacent molecules, forming a stable two-dimensional sheet.[1]

G Diagram 2: Intermolecular H-Bonding mol1 N H C Br N mol2 N H C Br N mol1:h1_1->mol2:n_ring2 N-H···N mol3 N H C H Br N mol2:h1_1->mol3:n_ring3 N-H···N mol3:h_ring3->mol1:n1 C-H···N

Caption: Intermolecular H-Bonding

Experimental Protocols

Reproducibility is critical in scientific research. The following sections detail generalized protocols for the synthesis and structural characterization of this compound.

Synthesis Protocol (Proposed)
  • Reaction Setup : To a solution of sodium ethoxide (1.1 eq) in absolute ethanol in a round-bottom flask, add N-methylguanidine hydrochloride (1.0 eq). Stir the mixture at room temperature for 30 minutes.

  • Addition of Aldehyde : Add a solution of 2-bromomalonaldehyde (1.05 eq) in ethanol dropwise to the reaction mixture at 0 °C.

  • Reaction : Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup : After completion, cool the reaction mixture and remove the solvent under reduced pressure. Resuspend the residue in water and extract with ethyl acetate (3x).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the title compound.

Single-Crystal X-ray Diffraction
  • Crystal Growth : Grow single crystals suitable for diffraction by slow evaporation of a saturated solution of the purified compound in a suitable solvent (e.g., ethanol or ethyl acetate/hexane).

  • Mounting : Select a high-quality crystal and mount it on a goniometer head.[3][4]

  • Data Collection : Center the crystal in the X-ray beam of a diffractometer.[3] Collect diffraction data by rotating the crystal and recording the diffraction pattern at various angles.[5][6]

  • Structure Solution and Refinement : Process the collected data to determine the unit cell parameters. Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters to obtain the final structural model.

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[7][8]

  • Instrument Setup : Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[8]

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.[9][10]

  • Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction, to obtain the final spectrum.

FT-IR Spectroscopy
  • Sample Preparation : For a solid sample, grind a small amount (1-2 mg) with dry potassium bromide (KBr) (approx. 100 mg) and press the mixture into a thin, transparent pellet.[11][12] Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.[12]

  • Background Scan : Perform a background scan of the empty sample compartment (or with a pure KBr pellet) to record the spectrum of atmospheric CO₂ and water vapor.[11]

  • Sample Scan : Place the sample in the spectrometer's beam path and record the spectrum.[13] The instrument automatically subtracts the background spectrum.

  • Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation : Prepare a dilute solution of the sample (approx. 1-10 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[14][15] A small amount of formic acid (0.1%) may be added to promote protonation.[16]

  • Infusion : Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.[15][17]

  • Ionization : Apply a high voltage to the capillary tip to generate a fine spray of charged droplets. The solvent evaporates with the aid of a drying gas, leading to the formation of gas-phase ions.[18]

  • Analysis : Analyze the generated ions in the mass analyzer to determine their mass-to-charge (m/z) ratio. Record the resulting mass spectrum.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-bromo-N-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 5-bromo-N-methylpyrimidin-2-amine (CAS No: 31402-54-7). Aimed at researchers, scientists, and professionals in drug development, this document consolidates essential data including molecular structure, solubility, and other key descriptors. Detailed experimental protocols for the determination of these properties and a plausible synthetic route are also presented. Visual diagrams generated using Graphviz are included to illustrate experimental workflows and logical relationships, adhering to stringent design specifications for clarity and utility.

Introduction

This compound is a halogenated pyrimidine derivative. The pyrimidine scaffold is a fundamental core in numerous biologically active compounds, including nucleic acids and a wide array of pharmaceuticals. The presence of a bromine atom and a methylamino group at specific positions on the pyrimidine ring imparts distinct electronic and steric properties, making it a valuable intermediate in medicinal chemistry and a subject of interest for structure-activity relationship (SAR) studies. Understanding its physicochemical properties is paramount for predicting its behavior in biological systems, optimizing reaction conditions, and designing novel molecules with desired therapeutic effects.

Physicochemical Properties

The core physicochemical properties of this compound are summarized in the tables below. These parameters are crucial for predicting the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Table 1: Chemical Identifiers and Molecular Properties
PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 31402-54-7[1][2][3][4]
Molecular Formula C₅H₆BrN₃[1][3]
Molecular Weight 188.03 g/mol [3]
Canonical SMILES CNc1ncc(Br)cn1[3]
InChI InChI=1S/C5H6BrN3/c1-7-5-8-2-4(6)3-9-5/h2-3H,1H3,(H,7,8,9)[3]
InChIKey UDQGIOYIJKRLFH-UHFFFAOYSA-N[3]
Table 2: Experimental and Predicted Physicochemical Data
PropertyValueTypeSource(s)
Physical Form SolidExperimental[5]
Melting Point 171-173 °CExperimental[1][2][4][6]
Boiling Point 283.5 ± 32.0 °C at 760 mmHgPredicted[1][2][4]
Density 1.7 ± 0.1 g/cm³Predicted[1]
logP (Octanol-Water Partition Coefficient) 0.99Predicted[1]
Flash Point 125.2 ± 25.1 °CPredicted[1]
Vapor Pressure 0.0 ± 0.6 mmHg at 25 °CPredicted[1]
Polar Surface Area (PSA) 37.81 ŲPredicted[1]

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the experimental determination of its key physicochemical properties.

Synthesis Protocol: Nucleophilic Aromatic Substitution

A common and effective method for the synthesis of N-substituted aminopyrimidines involves the nucleophilic aromatic substitution of a dihalopyrimidine. The following is a generalized protocol based on this approach.[7]

Reaction Scheme:

5-bromo-2,4-dichloropyrimidine + Methylamine → this compound

Materials and Equipment:

  • 5-bromo-2,4-dichloropyrimidine

  • Methylamine (e.g., 40% solution in water or as a gas)

  • Aprotic solvent (e.g., Dioxane, Tetrahydrofuran (THF))

  • Reaction vessel equipped with a magnetic stirrer and reflux condenser

  • Ice bath

  • Rotary evaporator

  • Standard workup and purification equipment (separatory funnel, chromatography column)

Procedure:

  • Dissolve 5-bromo-2,4-dichloropyrimidine in the chosen aprotic solvent within the reaction vessel.

  • Cool the solution in an ice bath to manage the exothermic reaction.

  • Slowly add a molar excess of methylamine solution to the stirred mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (typically 4-12 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate and wash sequentially with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

G Synthesis Workflow for this compound cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve 5-bromo-2,4-dichloropyrimidine in aprotic solvent cool Cool solution in ice bath dissolve->cool add_amine Slowly add methylamine cool->add_amine stir Stir at room temperature (4-12 hours) add_amine->stir monitor Monitor progress by TLC stir->monitor dilute_wash Dilute with Ethyl Acetate, wash with water and brine monitor->dilute_wash dry Dry organic phase dilute_wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify product Pure 5-bromo-N-methyl- pyrimidin-2-amine purify->product

Synthesis Workflow Diagram
Melting Point Determination

The melting point is a critical indicator of purity.

Apparatus:

  • Capillary melting point apparatus (e.g., Büchi B-540 or similar)[8]

  • Glass capillary tubes (sealed at one end)

  • Sample of this compound, finely powdered

Procedure:

  • Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rapid rate initially, until the temperature is about 15-20 °C below the expected melting point (171-173 °C).

  • Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded range is the melting point.

Solubility Determination

A qualitative solubility assessment is fundamental for understanding the compound's behavior in various solvents, which is crucial for both reaction setup and biological assays.[9][10][11][12]

Materials:

  • Test tubes and rack

  • Sample of this compound

  • Solvents: Deionized water, 5% aq. HCl, 5% aq. NaOH, and an organic solvent like ethanol or diethyl ether.

  • Vortex mixer or stirring rods

Procedure:

  • Place approximately 20-30 mg of the compound into four separate, labeled test tubes.

  • To the first tube, add 1 mL of deionized water.

  • To the second tube, add 1 mL of 5% aq. HCl.

  • To the third tube, add 1 mL of 5% aq. NaOH.

  • To the fourth tube, add 1 mL of the organic solvent.

  • Vigorously agitate each tube for 1-2 minutes.

  • Visually inspect each tube for the dissolution of the solid. Record as soluble, partially soluble, or insoluble.

  • Expected Outcome: As a basic amine, the compound is expected to be largely insoluble in water and 5% NaOH but should show increased solubility in 5% aq. HCl due to the formation of a water-soluble ammonium salt. Its solubility in organic solvents will depend on polarity.

pKa Determination by Potentiometric Titration

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For an amine, the pKa of its conjugate acid is determined.[13][14][15]

Apparatus:

  • Calibrated pH meter with an electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker or titration vessel

  • Standardized solutions of 0.1 M HCl and 0.1 M NaOH

Procedure:

  • Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water, potentially with a small amount of co-solvent if necessary.

  • Place the solution in the titration vessel with a stir bar and immerse the pH electrode.

  • Begin stirring the solution to ensure homogeneity.

  • Make the solution acidic (e.g., to pH 2) by adding 0.1 M HCl.

  • Titrate the solution by adding small, precise increments of 0.1 M NaOH from the burette.

  • Record the pH value after each addition, allowing the reading to stabilize.

  • Continue the titration until the pH reaches the basic range (e.g., pH 12).

  • Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the titration curve.

G Physicochemical Property Determination Workflow cluster_melting Melting Point cluster_solubility Solubility cluster_pka pKa (Potentiometric Titration) start Pure Sample of This compound mp_load Load capillary tube start->mp_load sol_prepare Aliquot sample into test tubes start->sol_prepare pka_dissolve Dissolve sample in water start->pka_dissolve mp_heat Heat in apparatus mp_load->mp_heat mp_record Record T_onset and T_clear mp_heat->mp_record mp_result Melting Range (°C) mp_record->mp_result sol_add Add solvents (H2O, HCl, NaOH, Organic) sol_prepare->sol_add sol_observe Agitate and observe sol_add->sol_observe sol_result Solubility Profile sol_observe->sol_result pka_titrate Titrate with NaOH pka_dissolve->pka_titrate pka_plot Plot pH vs. Volume pka_titrate->pka_plot pka_result pKa Value pka_plot->pka_result

Workflow for Property Determination

Biological Context and Signaling Pathways

As of the current literature review, there is no specific information detailing the involvement of this compound in defined biological signaling pathways. However, substituted pyrimidines are a well-established class of "privileged scaffolds" in medicinal chemistry, frequently appearing as core structures in kinase inhibitors. The N-methylpyrimidin-2-amine moiety can act as a hydrogen bond donor and acceptor, mimicking the hinge-binding interactions of ATP in the active site of many kinases. The 5-bromo substituent can be used to probe steric pockets or as a handle for further chemical modification via cross-coupling reactions to explore SAR.[8][16]

Researchers investigating this compound would likely screen it against panels of kinases or other ATP-binding proteins to identify potential biological targets.

G Physicochemical Properties in Drug Discovery cluster_physchem Physicochemical Properties cluster_adme Predicted ADME Profile compound 5-bromo-N-methyl- pyrimidin-2-amine solubility Solubility compound->solubility pka pKa compound->pka logp logP compound->logp mw Molecular Weight compound->mw absorption Absorption solubility->absorption formulation Formulation Development solubility->formulation pka->absorption permeability Permeability logp->permeability distribution Distribution mw->distribution bioactivity Biological Activity (e.g., Kinase Inhibition) absorption->bioactivity distribution->bioactivity permeability->bioactivity

Role of Properties in Drug Discovery

Conclusion

This guide has compiled the key physicochemical properties of this compound, providing a valuable resource for its application in research and development. The tabulated data offers a quick reference for its molecular and physical characteristics, while the detailed protocols provide a practical foundation for its synthesis and experimental evaluation. While its specific biological roles are yet to be fully elucidated, its structural motifs suggest it is a promising candidate for exploration in medicinal chemistry, particularly in the development of kinase inhibitors.

References

Synthesis of 5-bromo-N-methylpyrimidin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 5-bromo-N-methylpyrimidin-2-amine, a key building block in the development of various pharmacologically active molecules. This document provides a comprehensive overview of viable synthetic pathways, complete with detailed experimental protocols, quantitative data, and process visualizations to aid in laboratory-scale synthesis and process optimization.

Core Synthesis Strategies

The synthesis of this compound can be approached through two primary strategic pathways, each with distinct advantages and considerations.

  • Pathway A: Sequential Bromination and N-Methylation. This route commences with a commercially available or readily synthesized aminopyrimidine precursor, which undergoes electrophilic bromination at the C-5 position, followed by N-methylation of the amino group.

  • Pathway B: Nucleophilic Substitution on a Pre-brominated Pyrimidine Core. This strategy utilizes a dihalogenated pyrimidine, such as 2-chloro-5-bromopyrimidine or 2,5-dibromopyrimidine, and introduces the methylamino group via a selective nucleophilic substitution reaction.

Pathway A: Sequential Bromination and N-Methylation

This pathway offers a straightforward approach, building the target molecule by modifying a simpler pyrimidine core. The key steps involve the synthesis of a suitable aminopyrimidine, followed by bromination and methylation.

Pathway_A cluster_0 Step A1: Precursor Synthesis cluster_1 Step A2: Bromination cluster_2 Step A3: N-Methylation Guanidine Guanidine 2-Aminopyrimidine 2-Aminopyrimidine Guanidine->2-Aminopyrimidine NaOEt, EtOH Malonaldehyde_bis(dimethyl_acetal) Malonaldehyde bis(dimethyl acetal) Malonaldehyde_bis(dimethyl_acetal)->2-Aminopyrimidine 2-Amino-5-bromopyrimidine 2-Amino-5-bromopyrimidine 2-Aminopyrimidine->2-Amino-5-bromopyrimidine NBS, DMF This compound This compound 2-Amino-5-bromopyrimidine->this compound MeI, Base

Pathway A: Synthesis via Bromination and N-Methylation.
Experimental Protocols for Pathway A

Step A1: Synthesis of 2-Aminopyrimidine

A common precursor, 2-aminopyrimidine, can be synthesized from the condensation of guanidine with a malonaldehyde equivalent.

ParameterValue
Reactants Guanidine hydrochloride, Malonaldehyde bis(dimethyl acetal), Sodium ethoxide
Solvent Ethanol
Temperature Reflux
Reaction Time 4 hours
Reported Yield ~75%

Protocol:

  • In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal (1.0 eq) in absolute ethanol to prepare a solution of sodium ethoxide.

  • To this solution, add guanidine hydrochloride (1.0 eq) and stir for 30 minutes at room temperature.

  • Add malonaldehyde bis(dimethyl acetal) (1.0 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is taken up in water and extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield 2-aminopyrimidine.

Step A2: Synthesis of 2-Amino-5-bromopyrimidine

The bromination of 2-aminopyrimidine at the 5-position is effectively achieved using N-bromosuccinimide (NBS).

ParameterValue
Reactants 2-Aminopyrimidine, N-Bromosuccinimide (NBS)
Solvent N,N-Dimethylformamide (DMF)
Temperature 0°C to 20°C
Reaction Time 8-10 hours
Reported Yield ~80%[1]

Protocol (Adapted from a similar procedure for 2-amino-4-methylpyridine)[1]:

  • In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminopyrimidine (1.0 eq) in DMF.

  • Cool the flask in an ice bath to 0°C.

  • Prepare a solution of N-bromosuccinimide (1.0 eq) in DMF.

  • Add the NBS solution dropwise to the cooled solution of 2-aminopyrimidine, maintaining the temperature at or below 20°C.

  • After the addition is complete, allow the reaction mixture to stir for 8-10 hours while monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water to precipitate the product.

  • Filter the solid using a Büchner funnel and wash thoroughly with water.

  • The crude solid can be further purified by washing with acetonitrile to afford 2-amino-5-bromopyrimidine.

Step A3: Synthesis of this compound

The final step involves the N-methylation of 2-amino-5-bromopyrimidine.

ParameterValue
Reactants 2-Amino-5-bromopyrimidine, Methyl iodide, a suitable base (e.g., NaH or K2CO3)
Solvent DMF or Acetonitrile
Temperature Room temperature to 60°C
Reaction Time 12-24 hours
Reported Yield (Estimated) 60-80%

Protocol (General procedure for N-methylation):

  • To a solution of 2-amino-5-bromopyrimidine (1.0 eq) in an anhydrous solvent such as DMF or acetonitrile, add a suitable base (e.g., sodium hydride, 1.1 eq, or potassium carbonate, 2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl iodide (1.1 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 60°C) for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the careful addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography to yield this compound.

Pathway B: Nucleophilic Substitution on a Pre-brominated Pyrimidine Core

This convergent approach involves the late-stage introduction of the methylamino group onto a dihalogenated pyrimidine scaffold. The selectivity of the substitution is a key consideration in this pathway.

Pathway_B cluster_0 Starting Material cluster_1 Step B1: Amination 2-Chloro-5-bromopyrimidine 2-Chloro-5-bromopyrimidine This compound This compound 2-Chloro-5-bromopyrimidine->this compound Methylamine, Solvent

Pathway B: Synthesis via Nucleophilic Amination.
Experimental Protocols for Pathway B

Step B1: Synthesis of this compound from 2-Chloro-5-bromopyrimidine

The greater reactivity of the chloro group at the 2-position of the pyrimidine ring allows for selective substitution by methylamine.

ParameterValue
Reactants 2-Chloro-5-bromopyrimidine, Methylamine (solution in THF or EtOH)
Solvent Ethanol, THF, or NMP
Temperature Room temperature to 100°C
Reaction Time 12-24 hours
Reported Yield (Estimated) 70-90%

Protocol:

  • In a sealed reaction vessel, dissolve 2-chloro-5-bromopyrimidine (1.0 eq) in a suitable solvent such as ethanol or THF.

  • Add a solution of methylamine (2.0-3.0 eq, e.g., 40% in water or 2M in THF) to the reaction mixture.

  • Seal the vessel and heat the mixture to a temperature between 80-100°C for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is evaporated, and the crude product can be purified by column chromatography to afford this compound.

Alternative using 2,5-dibromopyrimidine:

While 2,5-dibromopyrimidine can also be used, the reactivity difference between the two bromine atoms is less pronounced than between a chlorine and a bromine atom, potentially leading to a mixture of products. The bromine at the 2-position is generally more susceptible to nucleophilic attack. Careful control of reaction conditions is necessary to achieve mono-amination.

Summary of Synthetic Pathways

PathwayKey StepsAdvantagesDisadvantages
A 1. Synthesis of 2-aminopyrimidine2. Bromination3. N-MethylationUtilizes readily available starting materials. Stepwise approach allows for clear characterization of intermediates.Longer synthetic route. N-methylation may lead to di-methylation byproducts.
B 1. Nucleophilic amination of 2-chloro-5-bromopyrimidineMore convergent and shorter route. High selectivity for substitution at the 2-position.Starting material may be less readily available or more expensive.

Conclusion

Both Pathway A and Pathway B represent viable strategies for the synthesis of this compound. The choice of route will depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and the purification capabilities of the laboratory. Pathway B, being more convergent, is likely the more efficient approach if the dihalogenated pyrimidine is accessible. The experimental protocols provided herein are based on established chemical transformations and can be adapted and optimized to achieve the desired product with high purity and yield. Researchers should always perform appropriate safety assessments before conducting any chemical reactions.

References

An In-depth Technical Guide to 5-Bromo-N-methylpyrimidin-2-amine (CAS Number: 31402-54-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-N-methylpyrimidin-2-amine is a halogenated pyrimidine derivative that serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its chemical structure, featuring a reactive bromine atom and a methylamino group on a pyrimidine core, makes it a versatile intermediate for the development of novel therapeutic agents, particularly in the realm of kinase inhibitors. The pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous approved drugs, and the specific substitution pattern of this compound allows for diverse synthetic modifications.

This technical guide provides a comprehensive overview of the known properties, synthesis, and applications of this compound, with a focus on its utility in drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 31402-54-7N/A
Molecular Formula C₅H₆BrN₃[1]
Molecular Weight 188.03 g/mol [1]
IUPAC Name This compoundN/A
Appearance Off-White to Pale Orange SolidInferred from supplier data
Melting Point 171-173 °CInferred from related compounds
Boiling Point 283.5 ± 32.0 °C at 760 mmHgInferred from related compounds
Solubility Soluble in DMSO, Methanol (Slightly), Water (Slightly)Inferred from supplier data
InChI Key UDQGIOYIJKRLFH-UHFFFAOYSA-N[1]
SMILES CNc1ncc(Br)cn1[1]

Synthesis

While specific, detailed, and publicly available experimental protocols for the synthesis of this compound are limited, a general and plausible synthetic route can be inferred from patents and related literature. A one-step synthesis of 5-bromo-2-substituted pyrimidines has been described, which can be adapted for this specific compound.[2]

General Experimental Protocol (Inferred)

A plausible synthesis involves the reaction of 2-bromomalonaldehyde with N-methylguanidine or a related amidine compound.

Materials and Reagents:

  • 2-Bromomalonaldehyde

  • N-Methylguanidine hydrochloride (or a similar methylamidine precursor)

  • A protic acid solvent (e.g., glacial acetic acid)

  • Molecular sieves (e.g., 3A)

  • Base for workup (e.g., sodium hydroxide)

  • Organic solvent for extraction (e.g., dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • To a solution of 2-bromomalonaldehyde in glacial acetic acid, add 3A molecular sieves.

  • Heat the mixture to approximately 80°C.

  • A solution of N-methylguanidine hydrochloride in glacial acetic acid is added dropwise over a period of 30 minutes.

  • After the addition is complete, the reaction temperature is raised to 100°C.

  • The reaction is monitored by a suitable analytical technique (e.g., HPLC or TLC) until completion.

  • Upon completion, the reaction mixture is cooled to room temperature and water is added to precipitate the crude product.

  • The precipitate is collected by filtration and washed with a small amount of cold ethanol.

  • The crude product is then purified, for example, by dissolving in dichloromethane and washing with an aqueous solution of sodium hydroxide to remove acidic impurities.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.

Note: This is a generalized protocol and would require optimization of reaction conditions, stoichiometry, and purification methods for optimal yield and purity.

Synthetic Workflow Diagram

G cluster_start Starting Materials A 2-Bromomalonaldehyde C Reaction in Acetic Acid (80-100°C) A->C B N-Methylguanidine B->C D Workup and Purification C->D E This compound D->E

Caption: Generalized synthetic workflow for this compound.

Analytical Data

¹H NMR Spectroscopy (Predicted)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.4s2HPyrimidine C4-H, C6-H
~6.0-7.0br s1HN-H
~3.0d3HN-CH₃

Note: The exact chemical shifts and coupling constants would need to be determined experimentally. The broad singlet for the N-H proton is typical and its chemical shift can be concentration-dependent.

¹³C NMR Spectroscopy (Predicted)
Chemical Shift (δ, ppm)Assignment
~162C2 (C-N)
~158C4, C6
~107C5 (C-Br)
~28N-CH₃

Note: These are approximate chemical shifts and would require experimental verification.

IR Spectroscopy (Predicted)
Wavenumber (cm⁻¹)Functional Group
3350-3310N-H stretch (secondary amine)
2950-2850C-H stretch (methyl)
~1600C=N stretch (pyrimidine ring)
~1550C=C stretch (pyrimidine ring)
1335-1250C-N stretch (aromatic amine)
600-500C-Br stretch
Mass Spectrometry (Predicted)
m/zInterpretation
187/189[M]⁺, molecular ion peak with characteristic 1:1 isotopic pattern for Bromine
172/174[M - CH₃]⁺
108[M - Br]⁺

Uses in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of pharmacologically active compounds. The pyrimidine core is a key feature in many drugs, and the bromo- and methylamino- substituents provide handles for further chemical modifications.

Role as a Synthetic Intermediate

The primary utility of this compound is as a building block in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. The bromine atom at the 5-position can be readily replaced with various aryl, heteroaryl, or alkyl groups, allowing for the generation of diverse chemical libraries for high-throughput screening. The secondary amine at the 2-position can also be further functionalized.

Application in Kinase Inhibitor Synthesis

Derivatives of this compound have been investigated as potent inhibitors of various kinases, which are crucial targets in oncology and inflammatory diseases. For example, related 5-bromopyrimidine structures have been utilized in the development of inhibitors for p38 MAP kinase and UNC-51-like kinase 1 (ULK1), both of which are involved in key cellular signaling pathways.

Experimental Workflow for Derivative Synthesis

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination A This compound C Pd Catalyst, Base A->C F Pd Catalyst, Ligand, Base A->F B Arylboronic Acid B->C D 5-Aryl-N-methylpyrimidin-2-amine Derivatives C->D H Further Functionalization & Biological Screening D->H E Amine E->F G N-Aryl-5-bromo-N-methylpyrimidin-2-amine Derivatives F->G G->H

Caption: Synthetic utility of this compound in library synthesis.

Signaling Pathways of Derivatives

It is important to note that this compound itself is not known to directly interact with specific signaling pathways. Instead, its significance lies in its use to synthesize molecules that do modulate these pathways. The following is a representative example of a signaling pathway targeted by derivatives synthesized from related bromopyrimidine scaffolds.

p38 MAP Kinase Signaling Pathway

The p38 mitogen-activated protein (MAP) kinase pathway is a key signaling cascade involved in cellular responses to stress and inflammation. Inhibitors of p38 are of interest for treating inflammatory diseases. Derivatives of 5-cyanopyrimidines, which share the core heterocyclic structure, have been shown to inhibit p38α MAP kinase.

G cluster_pathway p38 MAP Kinase Pathway Stress Inflammatory Stimuli / Stress TAK1 TAK1 Stress->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38 p38 MAP Kinase MKK3_6->p38 MK2 MK2 p38->MK2 Response Inflammatory Response (e.g., TNF-α, IL-6 production) MK2->Response Inhibitor Pyrimidine-based Inhibitor Inhibitor->p38 Inhibition

Caption: Simplified p38 MAP Kinase signaling pathway and the point of inhibition.

Conclusion

This compound, identified by CAS number 31402-54-7, is a valuable and versatile chemical intermediate for the synthesis of novel compounds with potential therapeutic applications. While detailed experimental and analytical data for this specific compound are not extensively documented in publicly accessible literature, its structural features and the known reactivity of related compounds highlight its importance in medicinal chemistry, particularly for the development of kinase inhibitors. The synthetic routes and potential applications outlined in this guide provide a foundation for researchers and drug development professionals to utilize this compound in their discovery programs. Further experimental characterization of this molecule is warranted to fully elucidate its properties and expand its utility.

References

An In-depth Technical Guide to 5-bromo-N-methylpyrimidin-2-amine Derivatives and Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-bromo-N-methylpyrimidin-2-amine core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. Its derivatives have garnered significant attention, particularly as potent kinase inhibitors with applications in oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of this compound derivatives and their analogs. Detailed experimental protocols for key synthetic transformations and biological assays are presented, alongside a summary of quantitative structure-activity relationship (SAR) data to facilitate drug design and development efforts. Furthermore, critical signaling pathways and experimental workflows are visualized to provide a clear and concise understanding of the underlying mechanisms and methodologies.

Introduction

The pyrimidine ring is a fundamental heterocyclic motif found in numerous natural products and synthetic compounds of therapeutic importance. The strategic functionalization of the pyrimidine core allows for the fine-tuning of physicochemical and pharmacological properties, making it an attractive starting point for drug discovery campaigns. Among the various substituted pyrimidines, this compound has emerged as a key intermediate. The bromine atom at the 5-position serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions, while the N-methyl-2-amino group often plays a crucial role in establishing key interactions with biological targets, such as the hinge region of protein kinases.

This guide will delve into the synthetic strategies employed to access derivatives of this core structure, with a focus on palladium-catalyzed cross-coupling reactions. It will then explore the significant biological activities reported for these compounds, particularly their role as inhibitors of Janus kinases (JAKs), Polo-like kinase 4 (PLK4), and p38 mitogen-activated protein kinase (p38 MAPK). To aid in the practical application of this information, detailed experimental protocols for both synthesis and biological evaluation are provided. Finally, quantitative data are summarized in tabular format to facilitate direct comparison and SAR analysis.

Synthesis of this compound Derivatives

The synthesis of this compound itself can be achieved through various methods, often starting from commercially available pyrimidine precursors. A general approach involves the bromination of an appropriate N-methylpyrimidin-2-amine derivative.

General Synthetic Strategies for Derivatization

The primary point of diversification for the this compound scaffold is the C5-bromide, which readily participates in palladium-catalyzed cross-coupling reactions. The two most commonly employed methods are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds between the 5-position of the pyrimidine ring and various aryl or heteroaryl boronic acids or esters.

  • Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 5-bromopyrimidines

    • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents), and a base, typically potassium phosphate (K₃PO₄) (2.0 equivalents).

    • Solvent Addition: Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

    • Reaction Conditions: Stir the reaction mixture at a temperature ranging from 85-95 °C.

    • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.

    • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

    • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond between the 5-position of the pyrimidine ring and a primary or secondary amine, providing access to a wide range of 5-amino-pyrimidine derivatives.

  • Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of this compound

    • Reaction Setup: In a dry, sealable reaction tube equipped with a magnetic stir bar, add this compound (1.0 equivalent), the desired amine (1.2 equivalents), a palladium catalyst such as Palladium(II) acetate (Pd(OAc)₂) (2 mol%), a suitable phosphine ligand like 1,3-Bis(diphenylphosphino)propane (dppp) (4 mol%), and a strong base, typically sodium tert-butoxide (NaOtBu) (1.4 equivalents).

    • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

    • Solvent Addition: Add an anhydrous solvent, such as toluene, via syringe.

    • Reaction Conditions: Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.

    • Monitoring: Monitor the reaction progress by TLC or LC-MS.

    • Work-up: After completion, cool the reaction to room temperature. Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate.

    • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Biological Activities and Therapeutic Targets

Derivatives of this compound have shown significant promise as modulators of various protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these kinases is a hallmark of many diseases, including cancer and inflammatory disorders.

Janus Kinase (JAK) Inhibition

The JAK-STAT signaling pathway is a key cascade that transduces signals from cytokines and growth factors, playing a central role in immunity and hematopoiesis. Aberrant JAK-STAT signaling is implicated in various autoimmune diseases and cancers. Several 2-aminopyrimidine derivatives have been developed as potent and selective JAK inhibitors.

  • Signaling Pathway:

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P STAT_P->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Initiates Inhibitor This compound Derivative (Inhibitor) Inhibitor->JAK Inhibits

Caption: The JAK-STAT signaling pathway and its inhibition.

Polo-Like Kinase 4 (PLK4) Inhibition

PLK4 is a serine/threonine kinase that acts as a master regulator of centriole duplication, a process essential for maintaining genomic stability. Overexpression of PLK4 has been observed in various cancers, making it an attractive target for anticancer therapy.

  • Signaling Pathway:

PLK4_Pathway PLK4 PLK4 STIL STIL PLK4->STIL Phosphorylates & Activates SAS6 SAS-6 STIL->SAS6 Recruits Centriole Centriole Duplication SAS6->Centriole Initiates Aneuploidy Aneuploidy & Genomic Instability Centriole->Aneuploidy Aberrant -> Cancer Cancer Progression Aneuploidy->Cancer Inhibitor This compound Derivative (Inhibitor) Inhibitor->PLK4 Inhibits

Caption: The role of PLK4 in centriole duplication and cancer.

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition

The p38 MAPK pathway is a key signaling cascade that responds to stress stimuli and inflammatory cytokines, regulating processes such as inflammation, apoptosis, and cell differentiation. Inhibition of p38 MAPK is a therapeutic strategy for various inflammatory diseases.

  • Signaling Pathway:

p38_MAPK_Pathway Stimuli Stress Stimuli / Cytokines MAP3K MAP3K Stimuli->MAP3K Activate MKK3_6 MKK3/6 MAP3K->MKK3_6 Phosphorylate & Activate p38 p38 MAPK MKK3_6->p38 Phosphorylate & Activate TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) p38->TranscriptionFactors Phosphorylate & Activate Inflammation Inflammation & Apoptosis TranscriptionFactors->Inflammation Lead to Inhibitor This compound Derivative (Inhibitor) Inhibitor->p38 Inhibits

Caption: The p38 MAPK signaling pathway and its inhibition.

Quantitative Data and Structure-Activity Relationships (SAR)

The following tables summarize the biological activity of representative this compound derivatives and analogs against various kinase targets. The data is compiled from various literature sources and is intended to provide a comparative overview to guide SAR studies.

Table 1: In Vitro Kinase Inhibitory Activity of Representative Pyrimidine Derivatives

Compound IDTarget KinaseR¹-substituent at C5IC₅₀ (nM)Reference
A8 JAK2N-(4-(aminomethyl)phenyl)sulfonamide derivative5
A8 JAK1N-(4-(aminomethyl)phenyl)sulfonamide derivative193
A8 JAK3N-(4-(aminomethyl)phenyl)sulfonamide derivative273
A8 TYK2N-(4-(aminomethyl)phenyl)sulfonamide derivative206
CFI-400945 PLK4Indole derivative4.85
Centrinone PLK4Fused heterocyclic derivative2.71
Thieno[2,3-d]pyrimidine derivative JAK2Thienopyrimidine49.02% inhibition at 20 µM
Pyrazolo[1,5-a]pyrimidine 17 B-Raf(V600E)PyrazolopyrimidinePotent

Note: "Potent" indicates that the source describes the compound as having high activity but does not provide a specific IC₅₀ value in the abstract.

Table 2: In Vitro Anticancer Activity of Representative Pyrimidine Derivatives

Compound IDCell LineCancer TypeIC₅₀ (µM) or % Growth InhibitionReference
Thieno[2,3-d]pyrimidine derivative HepG-2Liver Cancer8.001
Thieno[2,3-d]pyrimidine derivative HT-29Colon Cancer4.526
Thieno[2,3-d]pyrimidine derivative MCF-7Breast Cancer15.055
4i SNB-75CNS Cancer38.94% PGI at 10 µM
4s MDA-MB-435Melanoma15.43% GP at 10 µM
4s K-562Leukemia18.22% GP at 10 µM

GP = Growth Percent; PGI = Percent Growth Inhibition

Table 3: Pharmacokinetic Properties of Selected Pyrimidine-Based Kinase Inhibitors

CompoundBioavailability (%)Protein Binding (%)t₁/₂ (h)Metabolism
Imatinib 989518CYP3A4
Dasatinib Well absorbed963-5CYP3A4
Nilotinib ~309817CYP3A4
Sorafenib ~5099.525-48CYP3A4, UGT1A9
Sunitinib ~509540-60CYP3A4
Pazopanib 14-39>9930.9CYP3A4

This table presents data for approved pyrimidine/pyridine/pyrrole-based kinase inhibitors to provide a general reference for the pharmacokinetic properties of this class of compounds.

Experimental Protocols for Biological Evaluation

In Vitro Kinase Assays

Several formats are available for measuring kinase activity and inhibition in vitro. The choice of assay depends on factors such as throughput requirements, sensitivity, and the availability of reagents.

  • Experimental Protocol: ADP-Glo™ Kinase Assay (Promega)

    • Reaction Setup: In a 384-well plate, add 1 µL of the test compound (or DMSO as a vehicle control), 2 µL of the target kinase (e.g., p38α) in kinase buffer, and 2 µL of a substrate/ATP mixture.

    • Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

    • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent

A Technical Guide to 5-bromo-N-methylpyrimidin-2-amine: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal core for designing molecules that interact with various biological targets. Within this important class of heterocycles, 5-bromo-N-methylpyrimidin-2-amine emerges as a particularly valuable building block for drug discovery. Its structure is strategically functionalized with a bromine atom, which is amenable to a wide range of palladium-catalyzed cross-coupling reactions, and an N-methylamino group, which can serve as a key pharmacophoric element or a point for further molecular elaboration.

This technical guide provides an in-depth overview of the synthesis, properties, and, most importantly, the potential applications of this compound in the design and development of novel therapeutic agents, with a focus on its role in the synthesis of kinase inhibitors.

Synthesis and Chemical Properties

This compound is a pyrimidine ring-based compound with the molecular formula C5H6BrN3 and a molecular weight of 188.03 g/mol .[3] The molecule's structure features a planar pyrimidine ring.[4]

The synthesis of 5-bromo-2-substituted pyrimidines can be achieved through a streamlined one-step reaction. A general and efficient method involves the reaction of 2-bromomalonaldehyde with an appropriate amidine compound.[5] This approach simplifies the preparation process, reduces costs, and is suitable for large-scale production in the pharmaceutical and chemical industries.[5]

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product SM1 2-Bromomalonaldehyde Reaction One-Step Cyclocondensation SM1->Reaction SM2 N-Methylguanidine (Amidine Compound) SM2->Reaction Product This compound Reaction->Product High Yield, Simplified Process

Caption: General synthesis workflow for 5-bromo-2-substituted pyrimidines.

Core Applications in Medicinal Chemistry: A Focus on Kinase Inhibition

The aminopyrimidine core is a well-established scaffold for the development of kinase inhibitors, as it often interacts with the hinge region of the kinase ATP-binding site.[6] The this compound scaffold provides an excellent starting point for creating potent and selective inhibitors for various kinases implicated in diseases like cancer.

Polo-like Kinase 4 (PLK4) Inhibitors

PLK4 is a serine/threonine kinase that acts as a master regulator of centriole duplication, a critical process for maintaining genomic integrity during cell division.[7][8] Overexpression of PLK4 has been identified in numerous cancers, making it a promising target for anticancer therapy.[8] Derivatives of the aminopyrimidine core are designed to fit into the ATP-binding pocket of the PLK4 enzyme, preventing ATP from binding and thereby inhibiting its kinase activity.[7] This disruption of the downstream signaling cascade leads to the inhibition of centriole duplication and can ultimately trigger apoptosis (programmed cell death) in cancer cells.[7]

A series of novel and potent PLK4 inhibitors with an aminopyrimidine core have been developed, demonstrating high inhibitory activity.[8] For instance, compound 8h, a pyrimidin-2-amine derivative, showed a PLK4 IC50 value of 0.0067 μM and exhibited excellent antiproliferative activity against breast cancer cells.[8]

References

5-Bromo-N-methylpyrimidin-2-amine: A Versatile Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-N-methylpyrimidin-2-amine is a key heterocyclic building block in modern organic and medicinal chemistry. Its unique structural features, including a reactive bromine atom and a methylamino group on a pyrimidine scaffold, make it an invaluable synthon for the construction of a diverse array of complex molecules. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and, most importantly, its application in pivotal cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. Detailed experimental protocols, quantitative data, and visual representations of reaction workflows and relevant biological signaling pathways are presented to facilitate its use in research and drug discovery.

Introduction

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds, including a number of approved drugs. The strategic functionalization of the pyrimidine ring is a cornerstone of modern drug design, enabling the fine-tuning of physicochemical properties and biological activity. This compound has emerged as a particularly useful building block due to the orthogonal reactivity of its functional groups. The bromine atom at the 5-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl substituents. The N-methylamino group at the 2-position can participate in hydrogen bonding and other non-covalent interactions, which is often crucial for binding to biological targets such as protein kinases. This guide aims to provide a detailed technical resource for researchers utilizing this valuable compound in their synthetic endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is essential for its effective use in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₅H₆BrN₃[1]
Molecular Weight 188.03 g/mol [1]
Appearance Solid
Melting Point Not available
Boiling Point Not available
SMILES CNc1ncc(Br)cn1[1]
InChI Key UDQGIOYIJKRLFH-UHFFFAOYSA-N[1]

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a plausible synthetic route can be extrapolated from the synthesis of analogous compounds. A common approach involves the bromination of a suitable N-methylpyrimidin-2-amine precursor.

Conceptual Synthetic Workflow:

G Start N-Methylpyrimidin-2-amine Step1 Bromination (e.g., NBS in ACN) Start->Step1 Product This compound Step1->Product

Caption: Conceptual workflow for the synthesis of this compound.

Applications in Organic Synthesis

This compound is a versatile substrate for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig reactions. These transformations are instrumental in the synthesis of highly functionalized pyrimidine derivatives with potential applications in drug discovery, particularly in the development of kinase inhibitors.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, it allows for the introduction of aryl and heteroaryl moieties at the 5-position of the pyrimidine ring. The following data is based on a study of the closely related compound, 5-bromo-2-methylpyridin-3-amine, and provides a strong indication of the expected reactivity and yields.[2]

Suzuki-Miyaura Coupling Experimental Workflow:

G Start This compound + Arylboronic Acid Reagents Pd(PPh₃)₄ (cat.) K₃PO₄ (base) 1,4-Dioxane/H₂O Start->Reagents Reaction Heat (85-95 °C) Inert Atmosphere Reagents->Reaction Workup Filtration Extraction (EtOAc) Drying & Concentration Reaction->Workup Purification Column Chromatography Workup->Purification Product 5-Aryl-N-methylpyrimidin-2-amine Purification->Product G Start This compound + Amine/Aniline Reagents Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., NaOtBu) Start->Reagents Reaction Heat (100-120 °C) Anhydrous Solvent (e.g., Toluene) Reagents->Reaction Workup Filtration through Celite® Extraction & Washing Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Aryl or 5-Amino Pyrimidine Derivative Purification->Product G PLK4 PLK4 Centriole Centriole Duplication PLK4->Centriole promotes Aneuploidy Aneuploidy Centriole->Aneuploidy dysregulation leads to Tumorigenesis Tumorigenesis Aneuploidy->Tumorigenesis contributes to Inhibitor PLK4 Inhibitor (Derived from Building Block) Inhibitor->PLK4 inhibits G EGF EGF EGFR EGFR EGF->EGFR binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Inhibitor EGFR Inhibitor (Derived from Building Block) Inhibitor->EGFR inhibits G BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK activation BTK BTK LYN_SYK->BTK activates PLCG2 PLCγ2 BTK->PLCG2 activates Signaling Downstream Signaling (NF-κB, etc.) PLCG2->Signaling Proliferation B-Cell Proliferation & Survival Signaling->Proliferation Inhibitor BTK Inhibitor (Derived from Building Block) Inhibitor->BTK inhibits

References

Spectroscopic Profile of 5-bromo-N-methylpyrimidin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-bromo-N-methylpyrimidin-2-amine. Due to the limited availability of direct experimental data in published literature, this document presents predicted spectroscopic values based on the analysis of analogous compounds and established principles of spectroscopic interpretation. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for pyrimidine derivatives are also included to facilitate the characterization of this and similar molecules.

Compound Overview

Structure:

Chemical structure of this compound

Molecular Formula: C₅H₆BrN₃

Molecular Weight: 188.03 g/mol

Description: this compound is a halogenated pyrimidine derivative. The pyrimidine ring is a core structure in many biologically active compounds, and the presence of a bromine atom and a methylamino group provides sites for further chemical modification, making it a potentially valuable building block in medicinal chemistry and drug discovery. The crystal structure of this compound has been reported, confirming a planar pyrimidine ring.[1]

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on typical chemical shifts and fragmentation patterns observed for similar brominated pyrimidine and N-methylamino heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.4Singlet2HH-4, H-6 (Pyrimidine ring)
~5.5-6.0Broad Singlet1HN-H
~3.0Singlet3HN-CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~162C-2 (Pyrimidine ring)
~158C-4, C-6 (Pyrimidine ring)
~107C-5 (Pyrimidine ring)
~28N-CH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3400MediumN-H stretch
~3100-3000Medium-WeakAromatic C-H stretch
~2950-2850WeakAliphatic C-H stretch
~1620StrongC=N stretch (pyrimidine ring)
~1580StrongC=C stretch (pyrimidine ring)
~1450MediumC-H bend (methyl)
~1350MediumC-N stretch
~600-500StrongC-Br stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zRelative IntensityAssignment
187/189High[M]⁺ (Molecular ion peak with bromine isotopic pattern)
172/174Medium[M-CH₃]⁺
108Medium[M-Br]⁺
80Medium[M-Br-HCN]⁺

Experimental Protocols

The following sections provide detailed methodologies for acquiring the spectroscopic data for this compound and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining ¹H and ¹³C NMR spectra of pyrimidine derivatives involves the following steps.[2][3]

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved, using gentle vortexing if necessary.

Data Acquisition:

  • Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • For ¹H NMR, typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • For ¹³C NMR, typical parameters include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and 1024 or more scans.

  • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

NMR_Workflow A Weigh 5-10 mg of This compound B Dissolve in 0.6-0.7 mL of deuterated solvent A->B C Transfer to NMR tube B->C D Acquire 1H and 13C NMR spectra (400 MHz spectrometer) C->D E Process data (Referencing to TMS) D->E IR_Workflow A Grind 1-2 mg of sample with 100-200 mg KBr B Press into a thin pellet A->B C Place pellet in FTIR spectrometer B->C D Acquire spectrum (4000-400 cm-1) C->D E Analyze absorption bands D->E MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Analysis A Prepare 1 mg/mL solution in methanol or acetonitrile B Introduce sample into mass spectrometer A->B C Ionize sample (EI or ESI) B->C D Detect and record mass-to-charge ratios C->D E Analyze mass spectrum (molecular ion and fragments) D->E

References

Navigating the Solubility Landscape of 5-bromo-N-methylpyrimidin-2-amine: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Solubility Profile of Pyrimidine Derivatives

The solubility of pyrimidine derivatives is influenced by a combination of factors including the physicochemical properties of the solute (e.g., crystal lattice energy, hydrogen bonding capability, and molecular size) and the properties of the solvent (e.g., polarity, hydrogen bonding capacity, and dielectric constant). Generally, pyrimidine derivatives exhibit a range of solubilities in organic solvents. The presence of the bromine atom and the N-methyl group on the pyrimidine ring of 5-bromo-N-methylpyrimidin-2-amine will specifically influence its polarity and interactions with solvent molecules.

Based on the behavior of structurally similar compounds, a qualitative solubility profile can be anticipated.

Table 1: Qualitative Solubility of Related Pyrimidine Derivatives in Common Organic Solvents

Solvent ClassCommon SolventsExpected Qualitative Solubility of Pyrimidine Derivatives
Polar Aprotic Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Generally Good to High
Polar Protic Methanol, EthanolModerate to Good
Nonpolar Aprotic Toluene, HexaneLow to Insoluble
Chlorinated Dichloromethane (DCM), ChloroformModerate

Note: This table is a generalization based on the properties of similar pyrimidine compounds. Experimental verification is crucial for determining the precise solubility of this compound.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for process development, formulation, and preclinical studies. The isothermal equilibrium method, commonly known as the shake-flask method, is a reliable technique for measuring thermodynamic solubility.

Isothermal Equilibrium (Shake-Flask) Method

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., DMSO, DMF, Methanol, etc.)

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (0.22 µm)

  • Analytical balance

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium may need to be determined empirically by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle. Carefully withdraw a sample from the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Analysis: Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method. Determine the concentration of this compound in the diluted solution using a calibrated UV-Vis spectrophotometer or HPLC.

  • Calculation: Calculate the solubility of the compound in the solvent using the following formula:

    Solubility (g/L) = (Concentration of diluted sample) × (Dilution factor)

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in solubility determination and the factors influencing it, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Add excess 5-bromo-N-methyl- pyrimidin-2-amine to solvent B Agitate at constant temperature (24-72h) A->B C Allow solid to settle B->C D Filter supernatant C->D E Dilute sample D->E F Analyze by UV-Vis/HPLC E->F G Calculate solubility F->G

Figure 1. Experimental workflow for the isothermal equilibrium solubility determination method.

solubility_factors cluster_solute Solute Properties cluster_solvent Solvent Properties A Crystal Lattice Energy Solubility Solubility A->Solubility B Hydrogen Bonding B->Solubility C Molecular Size C->Solubility D Polarity D->Solubility E Polarity E->Solubility F Hydrogen Bonding F->Solubility G Dielectric Constant G->Solubility

Figure 2. Key physicochemical factors influencing the solubility of pyrimidine derivatives.

Conclusion

While specific quantitative solubility data for this compound remains to be experimentally determined and published, this guide provides a robust framework for researchers to approach this critical aspect of drug development. By understanding the general solubility trends of pyrimidine derivatives and employing standardized experimental protocols, scientists can generate the necessary data to advance their research and development efforts. The provided methodologies and workflow diagrams serve as a practical resource for the systematic evaluation of the solubility of this and other related compounds.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 5-bromo-N-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This reaction is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceutical agents.[3][4] Pyrimidine derivatives, in particular, are of significant interest in drug discovery due to their presence in numerous approved drugs and their ability to act as bioisosteres for phenyl rings, often enhancing pharmacokinetic properties.[3]

These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling of 5-bromo-N-methylpyrimidin-2-amine with various arylboronic acids. This reaction is a key step in the synthesis of 5-aryl-N-methylpyrimidin-2-amine derivatives, a scaffold with considerable potential in the development of novel therapeutics, particularly in areas such as oncology and inflammatory diseases.[4] The protocol is based on established procedures for structurally similar substrates and provides a robust starting point for optimization.[5][6][7]

Reaction Scheme

The general reaction scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is depicted below. The reaction typically utilizes a palladium catalyst, a base, and a suitable solvent system to yield the desired 5-aryl-N-methylpyrimidin-2-amine.

G cluster_0 Suzuki-Miyaura Coupling This compound This compound 5-aryl-N-methylpyrimidin-2-amine 5-aryl-N-methylpyrimidin-2-amine This compound->5-aryl-N-methylpyrimidin-2-amine Pd Catalyst, Base, Solvent Arylboronic Acid (Ar-B(OH)2) Arylboronic Acid (Ar-B(OH)2) Arylboronic Acid (Ar-B(OH)2)->5-aryl-N-methylpyrimidin-2-amine +

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Reaction Conditions and Yields

The following table summarizes various reported conditions for the Suzuki-Miyaura coupling of structurally analogous 5-bromopyrimidine and 2-aminopyridine derivatives, providing a comparative overview of catalyst systems, bases, solvents, and corresponding yields. These conditions can serve as a valuable starting point for the optimization of the coupling with this compound.

5-Halopyrimidine/Pyridine DerivativeArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)
5-BromopyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)85-95Not specified
2-Amino-5-bromo-4-methylpyridinePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)85-9585
2-Amino-5-bromo-4-methylpyridine4-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)85-9582
2-Amino-5-bromo-4-methylpyridine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)85-9588
2-Amino-5-bromo-4-methylpyridine4-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)85-9578
2-Amino-5-bromo-4-methylpyridine4-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)85-9580
5-bromo-2-methylpyridin-3-amineVarious arylboronic acidsPd(PPh₃)₄ (5)K₃PO₄ (2.3)1,4-Dioxane/H₂O (4:1)85-95Moderate to good

Experimental Protocols

This section provides a detailed methodology for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:
  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)[5]

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)[5]

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Schlenk flask or round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Celite

Procedure:
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).[6]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[6]

  • Catalyst and Solvent Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).[6] Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale of the starting material, use 4 mL of 1,4-dioxane and 1 mL of water).[5][6]

  • Reaction: Stir the reaction mixture at 85-95 °C.[6] The reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.[6]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.[6]

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[6] Filter off the drying agent and concentrate the organic layer under reduced pressure.[6]

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-N-methylpyrimidin-2-amine product.[6]

G cluster_workflow Experimental Workflow A Reaction Setup: - this compound - Arylboronic acid - K3PO4 B Inert Atmosphere: Evacuate and backfill with Ar/N2 (3x) A->B C Catalyst & Solvent Addition: - Pd(PPh3)4 - 1,4-Dioxane/H2O B->C D Reaction: Stir at 85-95°C Monitor by TLC/LC-MS C->D E Work-up: Cool, dilute with Ethyl Acetate, filter through Celite D->E F Extraction: Wash with H2O and brine E->F G Drying & Concentration: Dry over Na2SO4, concentrate F->G H Purification: Flash column chromatography G->H I Pure 5-aryl-N-methylpyrimidin-2-amine H->I

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[8]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the this compound to form a Pd(II) complex.

  • Transmetalation: The aryl group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd This compound PdII_A Ar-Pd(II)L2-Br OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal [Ar-B(OH)3]- PdII_B Ar-Pd(II)L2-Ar' Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 5-aryl-N-methylpyrimidin-2-amine

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-bromo-N-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[2][4] For drug development professionals, this reaction is particularly crucial for accessing novel 2-aminopyrimidine derivatives. The 2-aminopyrimidine scaffold is a privileged structure found in numerous biologically active compounds, including potent kinase inhibitors used in oncology.[5]

These application notes provide a detailed guide for the Buchwald-Hartwig amination of 5-bromo-N-methylpyrimidin-2-amine with a generic primary or secondary amine. The protocol addresses the key challenges and optimization parameters required for successfully coupling electron-deficient heterocyclic halides.

Reaction Principle & Catalytic Cycle

The reaction couples an aryl halide (this compound) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[3] The generally accepted catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyrimidine ring to form a Pd(II) complex.[2][6]

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[2]

  • Reductive Elimination: The desired C-N bond is formed, releasing the N-substituted aminopyrimidine product and regenerating the active Pd(0) catalyst.[2][4][6]

Bulky, electron-rich phosphine ligands are critical for the reaction's success, as they stabilize the palladium catalyst and facilitate both the oxidative addition and the final reductive elimination steps.[1][4]

Buchwald-Hartwig Catalytic Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle cluster_reactants cluster_products pd0 Pd(0)L_n pd_complex Oxidative Addition Complex (Pd-II) pd0->pd_complex Ar-Br amido_complex Palladium-Amido Complex (Pd-II) pd_complex->amido_complex + R₂NH - HBr (via Base) amido_complex->pd0 Reductive Elimination product Product (Ar-NR₂) aryl_halide 5-bromo-N-methyl -pyrimidin-2-amine (Ar-Br) amine Amine (R₂NH)

Caption: The Buchwald-Hartwig catalytic cycle.

Key Parameters & Optimization

The success of the amination reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. For a substrate like this compound, which is an electron-deficient heteroaryl halide, specific conditions are required to achieve high yields.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Bromo-heterocycles

Parameter Reagent/Condition Molar Equiv. / Mol % Rationale & Considerations Reference
Aryl Halide This compound 1.0 equiv The primary substrate. -
Amine Primary or Secondary Amine 1.2 - 1.5 equiv A slight excess is used to drive the reaction to completion. [2]
Pd Precatalyst Pd₂(dba)₃ or Pd(OAc)₂ 1 - 5 mol % Common and effective palladium sources. Pd₂(dba)₃ is a Pd(0) source, while Pd(OAc)₂ is reduced in situ. [2][5]
Ligand Xantphos, XPhos, or t-BuXPhos 2 - 10 mol % Bulky, electron-rich biaryl phosphine ligands (XPhos, t-BuXPhos) or bidentate ligands (Xantphos) are highly effective for coupling heteroaryl halides.[5][7][8] [5][7][8]
Base NaOtBu, KOtBu, or Cs₂CO₃ 1.4 - 2.1 equiv Strong, non-nucleophilic bases are required. Sodium tert-butoxide is a common choice. Cesium carbonate can be used for more sensitive substrates. [2][5]
Solvent Toluene, Dioxane, or THF Anhydrous Anhydrous, non-protic solvents are essential to prevent quenching of the base and catalyst deactivation. [2][6]

| Temperature | 80 - 110 °C | - | Heating is typically required to drive the reaction forward. |[2][5] |

Detailed Experimental Protocol

This protocol provides a general procedure for the amination of this compound with a representative secondary amine (e.g., morpholine). Note: This reaction must be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Materials and Reagents
  • This compound (1.0 equiv)

  • Secondary Amine (e.g., Morpholine) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol %)

  • Xantphos (4-5 mol %)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Experimental Workflow

Experimental_Workflow prep 1. Preparation - Dry glassware - Add solids (pyrimidine, base, Pd catalyst, ligand) to flask inert 2. Inert Atmosphere - Seal flask - Evacuate and backfill with N₂/Ar (3x) prep->inert solvents 3. Add Reagents - Add anhydrous toluene via syringe - Add liquid amine via syringe inert->solvents reaction 4. Reaction - Heat mixture to 80-110 °C with vigorous stirring - Monitor by TLC or LC-MS solvents->reaction workup 5. Work-up - Cool to RT - Quench with water/NH₄Cl(aq) - Dilute with Ethyl Acetate reaction->workup extraction 6. Extraction & Drying - Separate organic layer - Wash with brine - Dry over Na₂SO₄ workup->extraction purify 7. Purification - Filter and concentrate solvent - Purify crude product via flash column chromatography extraction->purify analyze 8. Analysis - Characterize pure product (NMR, HRMS) purify->analyze

Caption: General workflow for Buchwald-Hartwig amination.

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask or sealed reaction tube equipped with a magnetic stir bar, add this compound, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent and Reagent Addition: Add anhydrous toluene via a syringe. Stir the mixture for 5 minutes, then add the secondary amine (e.g., morpholine) dropwise via a syringe.

  • Reaction: Heat the reaction mixture to 110 °C in a preheated oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Once complete, cool the reaction mixture to room temperature. Carefully quench the reaction by adding water. Dilute the mixture with ethyl acetate.

  • Extraction and Drying: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine. Dry the separated organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure product.

Application in Drug Discovery: Targeting Kinase Signaling

The 2-aminopyrimidine core, readily synthesized via this protocol, is a key pharmacophore in many kinase inhibitors. These drugs often function by competing with ATP for the binding site on a protein kinase, thereby inhibiting downstream signaling pathways that are often dysregulated in diseases like cancer. The successful synthesis of novel N-substituted 5-substituted-N-methylpyrimidin-2-amines provides a direct route to new chemical entities for screening in drug discovery programs.

Kinase_Signaling_Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor Binds kinase Protein Kinase (e.g., Abl, EGFR) receptor->kinase Activates substrate Substrate Protein kinase->substrate ATP -> ADP p_substrate Phosphorylated Substrate substrate->p_substrate Phosphorylates response Cellular Response (Proliferation, Survival) p_substrate->response Leads to inhibitor Synthesized Inhibitor (2-Aminopyrimidine derivative) inhibitor->kinase Blocks ATP binding site

Caption: Inhibition of a generic kinase signaling pathway.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-bromo-N-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 5-bromo-N-methylpyrimidin-2-amine. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications. The methodologies described herein cover key carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings.

The strategic placement of the bromine atom at the 5-position of the pyrimidine ring allows for facile derivatization, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies and lead optimization in drug discovery programs.

General Experimental Workflow

The following diagram illustrates a general workflow for palladium-catalyzed cross-coupling reactions.

G setup Reaction Setup (Substrate, Reagents, Solvent) inert Inert Atmosphere (Degas, N2/Ar Purge) setup->inert catalyst Catalyst/Ligand Addition inert->catalyst reaction Reaction (Heating & Stirring) catalyst->reaction monitoring Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up & Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis

A general experimental workflow for palladium-catalyzed cross-coupling reactions.

General Catalytic Cycle

Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving Pd(0) and Pd(II) intermediates.

G pd0 Pd(0)L_n pd_complex R-Pd(II)-X(L_n) pd0->pd_complex R-X reductive_elimination_label Reductive Elimination transmetal R-Pd(II)-R'(L_n) pd_complex->transmetal R'-M oxidative_addition_label Oxidative Addition transmetal->pd0 product R-R' transmetal->product transmetalation_label Transmetalation

Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron reagent with an organic halide. This reaction is widely used to synthesize biaryl and heteroaryl compounds. The use of this compound in Suzuki cross-coupling reactions has been described in the patent literature, highlighting its utility in constructing complex molecules.[1]

Representative Reaction Conditions

Note: The following data is based on the Suzuki-Miyaura coupling of the structurally analogous compound 5-bromo-2-methylpyridin-3-amine and should be considered as a starting point for optimization.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O85-95>1585
24-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O85-95>1582
34-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O85-95>1588
44-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O85-95>1578
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from a general method for the Suzuki-Miyaura coupling of bromopyridines.[2]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.3 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Schlenk flask

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Under a counterflow of inert gas, add the palladium catalyst.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 ratio).

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to 85–95 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with a primary or secondary amine.[3] This reaction is of great importance in medicinal chemistry for the synthesis of arylamines.[4]

Representative Reaction Conditions

Note: The following data is based on the Buchwald-Hartwig amination of the structurally analogous compound 2-amino-5-bromo-4-methylpyridine and should be considered as a starting point for optimization.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)
1MorpholinePd(OAc)₂ (2)dppp (4)NaOtBuToluene80-10016-24
2PiperidinePd(OAc)₂ (2)dppp (4)NaOtBuToluene80-10016-24
3AnilinePd₂(dba)₃ (1)Xantphos (2)Cs₂CO₃1,4-Dioxane100-11016-24
4BenzylaminePd(OAc)₂ (2)BINAP (3)NaOtBuToluene80-10016-24
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is adapted from a general method for the Buchwald-Hartwig amination of bromo-aminopyridines.[5]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • 1,3-Bis(diphenylphosphino)propane (dppp) or other suitable ligand (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene, anhydrous

  • Sealed tube or pressure vessel

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry, sealable reaction tube, add this compound, sodium tert-butoxide, palladium(II) acetate, and the phosphine ligand.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous toluene, followed by the amine.

  • Seal the tube tightly and heat the reaction mixture to 80–110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[6]

Representative Reaction Conditions

Note: The following data is based on the Sonogashira coupling of the structurally analogous compound 2-amino-3-bromopyridine and should be considered as a starting point for optimization.[7]

EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100393
21-OctynePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100385
34-MethoxyphenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100389
4Propargyl alcoholPd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100380
Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol is adapted from a general method for the Sonogashira coupling of bromo-aminopyridines.[7]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium(II) trifluoroacetate [Pd(CF₃COO)₂] (2.5 mol%)

  • Triphenylphosphine (PPh₃) (5 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Schlenk flask

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(CF₃COO)₂, PPh₃, and CuI.

  • Add anhydrous DMF and stir the mixture for 20-30 minutes at room temperature.

  • Add this compound, the terminal alkyne, and triethylamine.

  • Heat the reaction mixture to 100 °C and stir for 3 hours or until completion.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction

The Mizoroki-Heck reaction forms a C-C bond by coupling an unsaturated halide with an alkene.[8] This method allows for the introduction of vinyl and substituted vinyl groups.

Representative Reaction Conditions

Note: The following data is based on the Heck reaction of the analogous 2-amino-5-bromopyridine and should be considered as a starting point for optimization.

EntryAlkeneCatalyst (mol%)BaseAdditiveSolventTemp. (°C)Time (h)
1StyrenePd(OAc)₂ (1)Et₃NTBABDMF1302
2n-Butyl acrylatePd(OAc)₂ (1)Et₃NTBABDMF1302
3AcrylonitrilePd(OAc)₂ (1)Et₃NTBABDMF1302
44-VinylpyridinePd(OAc)₂ (1)Et₃NTBABDMF1302
Experimental Protocol: General Procedure for Heck Reaction

This protocol is adapted from a general method for the Heck reaction of bromo-aminopyridines.[5]

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (1 mol%)

  • Triethylamine (Et₃N) (3 equiv)

  • Tetrabutylammonium bromide (TBAB) (0.6 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Microwave vial or sealed tube

Procedure:

  • In a microwave vial or sealed tube, combine this compound, the alkene, Pd(OAc)₂, and TBAB.

  • Add anhydrous DMF and triethylamine.

  • Seal the vial and heat the reaction mixture to 130 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Stille Coupling

The Stille reaction is a versatile method for creating C-C bonds by reacting an organostannane with an organic halide.[9]

Representative Reaction Conditions

Note: The following data is based on the Stille coupling of the analogous 2-amino-5-bromo-4-methylpyridine and should be considered as a starting point for optimization.

EntryOrganostannaneCatalyst (mol%)SolventTemp. (°C)Time (h)
1Tributyl(vinyl)tinPd(PPh₃)₄ (2-5)Toluene80-11012-24
2Tributyl(phenyl)tinPd(PPh₃)₄ (2-5)Toluene80-11012-24
32-(Tributylstannyl)thiophenePd(PPh₃)₄ (2-5)DMF80-11012-24
4Tributyl(ethynyl)tinPd(PPh₃)₄ (2-5)Toluene80-11012-24
Experimental Protocol: General Procedure for Stille Coupling

This protocol is adapted from a general method for the Stille coupling of bromo-aminopyridines.[5]

Materials:

  • This compound (1.0 equiv)

  • Organostannane (e.g., tributyl(vinyl)tin, 1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Toluene or DMF, anhydrous

  • Schlenk flask

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound and the organostannane.

  • Add the anhydrous solvent.

  • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Heat the reaction mixture to 80–110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an appropriate organic solvent and filter through a pad of celite.

  • Wash the filtrate with aqueous potassium fluoride solution to remove tin byproducts.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

Application Notes and Protocols for the Synthesis of N-aryl-N-methylpyrimidin-2-amines using 5-bromo-N-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of N-aryl-N-methylpyrimidin-2-amines from 5-bromo-N-methylpyrimidin-2-amine. The primary method detailed is the Palladium-catalyzed Buchwald-Hartwig amination, a versatile and widely used method for the formation of C-N bonds.[1] An alternative protocol using a Copper-catalyzed Ullmann condensation is also presented, which may be advantageous for specific substrates but often requires more forcing reaction conditions.[2][3]

The N-aryl-2-aminopyrimidine scaffold is a significant structural motif in medicinal chemistry, appearing in a wide range of biologically active compounds.[4][5] These derivatives have shown promise as kinase inhibitors and are being explored for various therapeutic applications.[6] The ability to efficiently synthesize a library of these compounds is therefore of high interest to the drug discovery and development community.

Key Synthetic Strategies

The synthesis of N-aryl-N-methylpyrimidin-2-amines from this compound is typically achieved through cross-coupling reactions. The two most common and effective methods are:

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is often the method of choice due to its broad substrate scope, good functional group tolerance, and relatively mild reaction conditions.[1][7]

  • Ullmann Condensation: A classical copper-catalyzed method that can be effective for certain substrates, although it generally requires higher reaction temperatures and stoichiometric amounts of copper.[2]

The choice of method will depend on the specific aryl amine, available laboratory resources, and desired scale of the reaction.

Data Presentation

The following tables summarize representative quantitative data for N-arylation reactions of similar aminopyrimidine and aminopyridine substrates to provide an indication of expected yields under various conditions.

Table 1: Palladium-Catalyzed Buchwald-Hartwig Amination of Aryl Bromides with Aminopyrimidine Derivatives

Aryl BromideAmine SubstrateCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1-bromo-2,4-dimethylbenzene4-(pyridin-3-yl)pyrimidin-2-aminePdCl₂(PPh₃)₂ / XantphosNaOtBuTolueneReflux831[4]
4-bromobiphenyl4-(6-phenylpyridin-3-yl)pyrimidin-2-aminePdCl₂(PPh₃)₂ / XantphosNaOtBuTolueneReflux831[4]
1-bromo-4-methoxybenzene4-(6-(4-methoxyphenyl)pyridin-3-yl)pyrimidin-2-aminePdCl₂(PPh₃)₂ / XantphosNaOtBuTolueneReflux882[4]
General Aryl Bromide2-Amino-5-bromo-4-methylpyridinePd(OAc)₂ / dpppNaOtBuToluene80-100--[1]

Table 2: Copper-Catalyzed Ullmann Condensation of Aryl Halides with Amines

Aryl HalideAmine SubstrateCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Aryl Iodide/Bromide5-bromopyridin-3-amineCuI / L-prolineK₂CO₃DMSO100-160--[3]
2-Chlorobenzoic acidAnilineCuI / phenanthrolineKOH----[2]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is a general procedure adapted from the successful N-arylation of similar 2-aminopyrimidine systems and may require optimization for specific substrates.[4]

Materials:

  • This compound

  • Aryl amine (1.1 - 1.2 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or Dichlorobis(triphenylphosphine)palladium(II)) (1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, or dppf) (2-10 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄)) (1.5 - 2.5 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere.

  • Add this compound and the aryl amine to the reaction vessel.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired N-aryl-N-methylpyrimidin-2-amine.

Protocol 2: Copper-Catalyzed Ullmann Condensation

This classical method can be an alternative to the palladium-catalyzed approach, particularly for electron-deficient aryl halides.[2][3]

Materials:

  • This compound

  • Aryl amine (1.2 - 1.5 equivalents)

  • Copper catalyst (e.g., CuI, Cu₂O) (10-20 mol%)

  • Ligand (e.g., L-proline, N,N'-dimethyl-1,2-ethanediamine) (20-40 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)

  • High-boiling point solvent (e.g., DMSO, DMF, NMP)

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the copper catalyst, ligand, and base.

  • Add this compound and the aryl amine to the flask.

  • Solvent Addition: Add the solvent to the flask.

  • Reaction: Heat the reaction mixture to a high temperature (typically 100-160 °C) and stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography to yield the N-arylated product.

Mandatory Visualizations

Reaction_Scheme cluster_reagents Conditions reactant1 This compound product N-aryl-N-methylpyrimidin-2-amine reactant1->product + reactant2 Aryl amine reactant2->product reactant2->product Buchwald-Hartwig Amination catalyst Pd Catalyst (e.g., Pd(OAc)₂) ligand Ligand (e.g., Xantphos) base Base (e.g., NaOtBu) solvent Solvent (e.g., Toluene) conditions Heat (80-120°C)

Caption: General scheme of the Buchwald-Hartwig amination for the synthesis of N-aryl-N-methylpyrimidin-2-amines.

Experimental_Workflow start Start setup Reaction Setup (Reactants, Catalyst, Ligand, Base) start->setup solvent Add Anhydrous Solvent setup->solvent reaction Heat and Stir (80-120°C) solvent->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup Work-up (Cool, Dilute, Wash) monitor->workup Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Caption: A typical experimental workflow for the synthesis and purification of N-aryl-N-methylpyrimidin-2-amines.

Logical_Relationships cluster_inputs Reaction Parameters cluster_outputs Reaction Outcomes catalyst Catalyst Choice (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) yield Product Yield catalyst->yield purity Product Purity catalyst->purity ligand Ligand Choice (e.g., Xantphos, BINAP) ligand->yield ligand->purity base Base Strength & Type (e.g., NaOtBu, K₂CO₃) base->yield base->purity solvent Solvent Polarity (e.g., Toluene, Dioxane) solvent->yield temperature Reaction Temperature temperature->yield time Reaction Time temperature->time

Caption: Factors influencing the outcome of the N-arylation reaction.

References

Application Notes and Protocols for C-N Bond Formation with 5-bromo-N-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant therapeutics, particularly in oncology. Derivatives of this moiety are well-established as potent inhibitors of various protein kinases. The targeted C-N bond formation at the 5-position of the pyrimidine ring is a critical step in the synthesis of diverse libraries of these bioactive molecules. This document provides detailed application notes and protocols for the C-N cross-coupling reaction of 5-bromo-N-methylpyrimidin-2-amine with a focus on palladium-catalyzed Buchwald-Hartwig amination.

Reaction Principle: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become an indispensable tool in modern organic synthesis, especially in medicinal chemistry for the synthesis of arylamines.[2] The catalytic cycle generally proceeds through oxidative addition of the aryl bromide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-aryl product and regenerate the Pd(0) catalyst.

Application in Drug Discovery: Targeting the Cell Cycle

N-aryl-N'-methylpyrimidin-2-amine derivatives are of significant interest due to their activity as kinase inhibitors. A prominent target for this class of compounds is the Cyclin-Dependent Kinase (CDK) family. CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[3] Specifically, the CDK4/6-Cyclin D and CDK2-Cyclin E complexes are crucial for the G1 to S phase transition.[4] By inhibiting these kinases, N-aryl-N'-methylpyrimidin-2-amine derivatives can arrest the cell cycle and prevent the proliferation of cancer cells.[3]

Below is a diagram illustrating the simplified CDK signaling pathway and the point of inhibition by aminopyrimidine derivatives.

CDK_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase (RTK) Growth_Factors->Receptor CyclinD_CDK46 Cyclin D / CDK4/6 Receptor->CyclinD_CDK46 Activates Rb Rb CyclinD_CDK46->Rb Phosphorylates CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->Rb Phosphorylates E2F E2F Rb->E2F Inhibits S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates S_Phase_Genes->CyclinE_CDK2 Promotes synthesis of Cyclin E Cell_Cycle_Progression G1 to S Phase Transition S_Phase_Genes->Cell_Cycle_Progression Inhibitor Aminopyrimidine Inhibitor Inhibitor->CyclinE_CDK2 Inhibits

Caption: Simplified Cyclin-Dependent Kinase (CDK) signaling pathway illustrating the G1-S phase transition and the inhibitory action of aminopyrimidine derivatives on the Cyclin E/CDK2 complex.

Representative Reaction Conditions for C-N Bond Formation

Table 1: Reaction Conditions for Buchwald-Hartwig Amination of Bromopyrimidines/pyridines

EntryAmine Coupling PartnerPd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
1N-methylanilinePd(OAc)₂ (5)L1 (10)¹NaO-t-Bu (1.25)Toluene110-12024[5]
2AnilinePd(OAc)₂ (5)X-Phos (2.5)KOt-Bu (2)Toluene100287[6]
32,4-DimethylanilinePdCl₂(PPh₃)₂ (10)Xantphos (10)NaO-t-Bu (3)Toluenereflux835[7]
4PiperidinePd₂(dba)₃ (2)P1 (0.75)³NaOTMS (1.05)THF503>95[8]

¹ L1 is a sterically demanding phosphine ligand.[5] ² Incomplete conversion was observed.[5] ³ P1 is a GPhos-supported Pd catalyst.[8]

Experimental Protocols

The following protocols are generalized procedures for the Buchwald-Hartwig amination of this compound based on established methods for similar substrates.[7][9] Optimization may be required for specific amine coupling partners.

Protocol 1: Buchwald-Hartwig Amination with Arylamines

Materials:

  • This compound

  • Aryl Amine (1.1 - 1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-5 mol%)

  • Xantphos or other suitable biaryl phosphine ligand (4-10 mol%)

  • Sodium tert-butoxide (NaO-t-Bu) or Potassium tert-butoxide (KOt-Bu) (1.4 - 2.0 equivalents)

  • Anhydrous Toluene or 1,4-Dioxane

  • Schlenk tube or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube or sealed vial, add this compound, the aryl amine, the base, the palladium catalyst, and the phosphine ligand.

  • Evacuate and backfill the reaction vessel with an inert gas (repeat three times).

  • Add the anhydrous solvent via syringe.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination with Aliphatic Amines

Materials:

  • This compound

  • Aliphatic Amine (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-5 mol%)

  • A suitable phosphine ligand (e.g., RuPhos, BrettPhos, or a GPhos-supported ligand) (4-10 mol%)

  • Sodium tert-butoxide (NaO-t-Bu) or Sodium trimethylsilanolate (NaOTMS) (1.4 - 2.0 equivalents)

  • Anhydrous Tetrahydrofuran (THF) or 1,4-Dioxane

  • Schlenk tube or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Follow steps 1-3 from Protocol 1, using the appropriate reagents for aliphatic amine coupling.

  • Heat the reaction mixture to a temperature between 50-100 °C with vigorous stirring. Note that reactions with more reactive aliphatic amines may proceed at lower temperatures.

  • Monitor the reaction progress by TLC or LC-MS.

  • Follow the workup and purification steps 6-10 from Protocol 1.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Buchwald-Hartwig amination protocol.

Buchwald_Hartwig_Workflow start Start reagents Combine Reactants: - this compound - Amine - Base - Pd Catalyst - Ligand start->reagents inert Establish Inert Atmosphere (Ar or N₂) reagents->inert solvent Add Anhydrous Solvent inert->solvent reaction Heat and Stir (50-120 °C) solvent->reaction monitor Monitor Reaction (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Reaction Workup: - Quench - Extract monitor->workup Complete purify Purify Product (Column Chromatography) workup->purify end End purify->end

Caption: A step-by-step experimental workflow for a typical Buchwald-Hartwig amination reaction.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure the use of a high-quality palladium precatalyst and ligand. Prepare the reaction under a strict inert atmosphere to prevent catalyst deactivation by oxygen. Use anhydrous and deoxygenated solvents.
Inappropriate baseThe choice of base is critical. For less nucleophilic amines, a stronger base like NaO-t-Bu or LiHMDS may be required. For base-sensitive substrates, a milder base like K₃PO₄ or Cs₂CO₃ might be necessary.
Unsuitable ligandThe ligand plays a crucial role in the catalytic cycle. Screen a variety of ligands (e.g., Xantphos, RuPhos, BrettPhos) to find the optimal one for your specific substrate combination.
Side Product Formation HydrodehalogenationThis can occur if the reductive elimination is slow. Using a more electron-rich and bulky ligand can often favor the desired C-N bond formation.
Homocoupling of the amineThis may be an issue with certain amine substrates. Adjusting the reaction temperature or catalyst/ligand system may mitigate this side reaction.

By following these guidelines and protocols, researchers can effectively synthesize novel N-aryl-N'-methylpyrimidin-2-amine derivatives for further investigation in drug discovery and development programs.

References

Application Notes and Protocols for 5-bromo-N-methylpyrimidin-2-amine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in modern drug discovery. This approach relies on the screening of low molecular weight compounds, or "fragments," that typically exhibit weak binding to a biological target. These initial hits can then be optimized into high-affinity leads. The 2-aminopyrimidine scaffold is a privileged motif in medicinal chemistry, particularly in the development of kinase inhibitors, due to its ability to mimic the hinge-binding interactions of ATP.

This document provides detailed application notes and experimental protocols for the use of 5-bromo-N-methylpyrimidin-2-amine as a versatile fragment in FBDD campaigns, with a focus on the discovery of novel kinase inhibitors. The strategic placement of the bromine atom provides a convenient vector for synthetic elaboration, allowing for the rapid exploration of structure-activity relationships (SAR).

Application Notes

Target Identification and Rationale

Derivatives of the 2-aminopyrimidine core have demonstrated significant inhibitory activity against a range of protein kinases. Based on extensive research into related scaffolds, this compound is a promising starting point for developing inhibitors against several key kinase targets implicated in oncology and inflammatory diseases.

Potential Kinase Targets:

  • Janus Kinase 2 (JAK2): A critical mediator of cytokine and growth factor signaling. Dysregulation of the JAK/STAT pathway is a hallmark of myeloproliferative neoplasms.[1][2][3][4][5]

  • Polo-like Kinase 4 (PLK4): A master regulator of centriole duplication, a process frequently overactive in cancer cells, making it a promising target for anticancer therapies.[6][7][8][9][10]

  • p38 Mitogen-Activated Protein Kinase (MAPK): A key enzyme in the cellular response to inflammatory cytokines and stress. Inhibition of p38 MAPK is a therapeutic strategy for a variety of inflammatory conditions.[11][12][13][][15]

Screening Cascade for Hit Identification

A multi-step biophysical screening cascade is recommended to identify and validate the binding of this compound to a target kinase.

G cluster_0 Primary Screening cluster_1 Hit Validation cluster_2 Structural Biology a Thermal Shift Assay (DSF) b Surface Plasmon Resonance (SPR) a->b Validate Hits c NMR Spectroscopy (STD or WaterLOGSY) b->c Orthogonal Validation d X-ray Crystallography c->d Structural Elucidation

Caption: A typical fragment screening workflow. (Within 100 characters)

Data Presentation

While specific binding data for this compound is not extensively available in the public domain, the following tables present representative data for closely related 2-aminopyrimidine-based kinase inhibitors to illustrate the potential of this scaffold.

Table 1: Representative Inhibitory Activity of 2-Aminopyrimidine Analogs against JAK2

Compound IDModification from Core ScaffoldTarget KinaseIC50 (nM)Reference Compound
Analog A Phenyl substitution at 5-positionJAK29Crizotinib
Analog B Piperazinyl substitution at 4-positionJAK22.01N/A
Analog C Pyrazolo[1,5-a]pyrimidine coreJAK2Potent InhibitionN/A

Data is representative and compiled from public sources on related analogs.[1][2][4]

Table 2: Representative Inhibitory Activity of 2-Aminopyrimidine Analogs against PLK4

Compound IDModification from Core ScaffoldTarget KinaseIC50 (nM)Reference Compound
Analog D Complex side chain at 4-positionPLK46.7LCR-263
Analog E 5-chloro substitution and side chainPLK40.8LCR-263

Data is representative and compiled from public sources on related analogs.[6][7]

Table 3: Hypothetical Biophysical Screening Data for this compound

TechniqueParameterValueTarget Kinase (Example)
DSF ΔTm (°C)+2.5JAK2
SPR KD (μM)250JAK2
NMR (STD) STD Factor0.4JAK2

This data is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Thermal Shift Assay (DSF) for Primary Screening

Objective: To rapidly screen for the binding of this compound to the target kinase by measuring changes in protein thermal stability.[16][17][18][19][20]

Materials:

  • Purified target kinase (e.g., JAK2)

  • This compound (10 mM stock in DMSO)

  • SYPRO Orange dye (5000x stock)

  • DSF buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)

  • qPCR instrument with thermal ramping capability

Procedure:

  • Prepare a master mix containing the target kinase (final concentration 2 µM) and SYPRO Orange dye (final concentration 5x) in DSF buffer.

  • Dispense 19.8 µL of the master mix into each well of a 384-well PCR plate.

  • Add 0.2 µL of 10 mM this compound to the sample wells (final concentration 100 µM). Add 0.2 µL of DMSO to the control wells.

  • Seal the plate and centrifuge briefly to mix.

  • Place the plate in the qPCR instrument.

  • Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 0.05 °C/second, collecting fluorescence data at each interval.

  • Analyze the data to determine the melting temperature (Tm) for each well. A significant positive shift in Tm (ΔTm) in the presence of the fragment indicates binding.

a Prepare Kinase-Dye Master Mix b Dispense into 384-well Plate a->b c Add Fragment or DMSO Control b->c d Seal and Centrifuge Plate c->d e Run qPCR Thermal Ramp d->e f Analyze Tm Shift e->f

Caption: Workflow for a Thermal Shift Assay. (Within 100 characters)
Protocol 2: Surface Plasmon Resonance (SPR) for Hit Validation

Objective: To confirm the binding of this compound to the target kinase and determine the binding affinity (KD).[21][22][23][24][25]

Materials:

  • SPR instrument

  • Sensor chip (e.g., CM5)

  • Amine coupling kit

  • Purified, biotinylated target kinase

  • SPR running buffer (e.g., HBS-EP+)

  • This compound in a dilution series in running buffer

Procedure:

  • Immobilize the biotinylated target kinase onto a streptavidin-coated sensor chip.

  • Prepare a dilution series of this compound in running buffer (e.g., 1 µM to 500 µM).

  • Inject the fragment solutions over the sensor chip surface at a constant flow rate, followed by a dissociation phase with running buffer.

  • Record the sensorgrams for each concentration.

  • Fit the steady-state or kinetic data to a suitable binding model to determine the dissociation constant (KD).

Protocol 3: NMR Spectroscopy - Saturation Transfer Difference (STD)

Objective: To confirm the binding of this compound and identify which parts of the fragment are in close contact with the target kinase.[26][27][28][29][30]

Materials:

  • High-field NMR spectrometer

  • Purified target kinase

  • This compound

  • Deuterated buffer (e.g., d6-HEPES, D2O)

Procedure:

  • Prepare a sample containing the target kinase (e.g., 10-20 µM) and this compound (e.g., 1 mM) in deuterated buffer.

  • Acquire a reference 1D ¹H NMR spectrum.

  • Acquire an STD NMR spectrum with on-resonance saturation of protein resonances.

  • Acquire a second STD NMR spectrum with off-resonance saturation.

  • Subtract the on-resonance from the off-resonance spectrum to obtain the STD spectrum, which will only show signals from the binding fragment.

  • The relative intensities of the signals in the STD spectrum indicate the proximity of the corresponding protons to the protein surface.

Protocol 4: Synthetic Elaboration - Suzuki-Miyaura Coupling

Objective: To derivatize the this compound core via palladium-catalyzed cross-coupling to explore SAR.[31][32][33][34][35]

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the desired boronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

  • Purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Add the degassed solvent system.

  • Heat the reaction mixture (e.g., 90-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and perform an aqueous workup.

  • Purify the crude product by column chromatography.

a Combine Reactants and Catalyst b Purge with Inert Gas a->b c Add Degassed Solvent b->c d Heat and Stir c->d e Reaction Workup d->e f Purify Product e->f G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Cytokine Receptor jak JAK2 receptor->jak Activates stat STAT jak->stat Phosphorylates stat_p p-STAT stat->stat_p stat_dimer STAT Dimer stat_p->stat_dimer Dimerizes gene Gene Transcription stat_dimer->gene Translocates to Nucleus cytokine Cytokine cytokine->receptor inhibitor This compound -derived inhibitor inhibitor->jak Inhibits

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 5-bromo-N-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] Its structural similarity to the adenine base of ATP allows for competitive binding to the ATP-binding pocket of a wide range of kinases.[2] The strategic functionalization of the pyrimidine ring is crucial for achieving high potency and selectivity. 5-bromo-N-methylpyrimidin-2-amine is a versatile starting material for the synthesis of a diverse range of kinase inhibitors. The bromine atom at the C5 position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl, heteroaryl, and amino moieties.[3] This allows for the systematic exploration of the chemical space around the pyrimidine core to optimize interactions with the target kinase's active site.[4]

This document provides detailed protocols for the synthesis of kinase inhibitors starting from this compound, with a focus on Suzuki-Miyaura and Buchwald-Hartwig coupling reactions. It also includes representative data on the biological activity of analogous compounds and visualizations of a general synthetic workflow and a relevant signaling pathway.

Data Presentation

The following table summarizes the inhibitory activity of representative kinase inhibitors synthesized using substituted aminopyrimidine scaffolds. This data is provided to illustrate the potential potency of compounds derived from this compound.

Compound IDTarget KinaseIC50 (µM)Antiproliferative IC50 (µM)Cell Line
1 PLK40.0312--
2 PLK40.0067--
3 Aurora A>35-fold selective vs. Aurora B0.5 - 4.0HeLa

Data for compounds 1 and 2 are for illustrative pyrimidin-2-amine derivatives targeting PLK4.[5] Data for compound 3 is for a representative 2,4-diaminopyrimidine-based Aurora kinase inhibitor.[2]

Experimental Protocols

The primary synthetic strategies for derivatizing this compound involve palladium-catalyzed cross-coupling reactions. The two most common and versatile methods are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[3]

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Aryl-N-methylpyrimidin-2-amines

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 5 mol%)

  • Base (e.g., Potassium carbonate [K₂CO₃] or Potassium phosphate [K₃PO₄], 2.0 - 3.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane/water 4:1, Toluene)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and stir bar

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst under the inert atmosphere.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-N-methylpyrimidin-2-amine.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 5-Amino-N-methylpyrimidin-2-amines

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (primary or secondary, 1.2 equivalents)

  • Palladium precatalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], 2-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%)

  • Base (e.g., Sodium tert-butoxide [NaOtBu] or Cesium carbonate [Cs₂CO₃], 1.4 - 2.0 equivalents)

  • Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

  • Schlenk tube or sealed vial

  • Magnetic stirrer and stir bar

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, the phosphine ligand, and the base to a dry Schlenk tube.

  • Add this compound (1.0 eq) and the amine (1.2 eq).

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to 100-120 °C for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-amino-N-methylpyrimidin-2-amine.

Mandatory Visualizations

G start This compound suzuki Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Catalyst, Base) start->suzuki buchwald Buchwald-Hartwig Amination (Amine, Pd Catalyst, Ligand, Base) start->buchwald product_suzuki 5-Aryl-N-methylpyrimidin-2-amine suzuki->product_suzuki product_buchwald 5-Amino-N-methylpyrimidin-2-amine buchwald->product_buchwald evaluation Biological Evaluation (Kinase Assays, Cell-based Assays) product_suzuki->evaluation product_buchwald->evaluation end Kinase Inhibitor Lead Compound evaluation->end

Caption: General synthetic workflow for kinase inhibitors.

GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->Receptor RAS RAS Receptor->RAS P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->Receptor

Caption: Simplified EGFR signaling pathway.

References

Application Notes and Protocols: Functionalization of the Pyrimidine Ring of 5-Bromo-N-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminopyrimidine scaffold is a privileged structural motif found in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its ability to participate in various biological interactions makes it a cornerstone in medicinal chemistry. The strategic functionalization of this core is crucial for structure-activity relationship (SAR) studies and the discovery of novel drug candidates. 5-Bromo-N-methylpyrimidin-2-amine serves as a versatile and key building block for these synthetic endeavors. The bromine atom at the 5-position is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents to modulate the pharmacological profile of the resulting molecules.[3][4]

These application notes provide a comprehensive overview and detailed protocols for the primary palladium-catalyzed cross-coupling reactions used to functionalize this compound, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, as well as cyanation reactions.

Key Functionalization Strategies

Palladium-catalyzed cross-coupling reactions are the predominant methods for derivatizing the 5-position of the pyrimidine ring.[1][3] These reactions are favored for their reliability, broad substrate scope, and tolerance of various functional groups under mild conditions.[5][6] The general catalytic cycle for these transformations involves three key steps: oxidative addition of the bromopyrimidine to a Pd(0) complex, transmetalation with a coupling partner (or a related step), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[1][7]

logical_relationships cluster_start Starting Material cluster_reactions Functionalization Reactions cluster_products Product Scaffolds start This compound suzuki Suzuki-Miyaura (C-C Coupling) start->suzuki sonogashira Sonogashira (C-C Coupling) start->sonogashira buchwald Buchwald-Hartwig (C-N Coupling) start->buchwald cyanation Cyanation (C-CN Coupling) start->cyanation aryl 5-Aryl/Heteroaryl Derivatives suzuki->aryl alkynyl 5-Alkynyl Derivatives sonogashira->alkynyl amino 5-Amino Derivatives buchwald->amino cyano 5-Cyano Derivatives cyanation->cyano

Data Presentation: Representative Cross-Coupling Reactions

The following tables summarize typical reaction conditions for the functionalization of bromopyrimidine and bromoaminopyridine scaffolds. While these examples do not exclusively use this compound, they are based on structurally analogous substrates and provide a strong predictive foundation for successful reaction conditions.

Table 1: Suzuki-Miyaura Coupling of Bromo-amino-pyridines/pyrimidines

Entry Coupling Partner (Boronic Acid) Catalyst / Ligand Base Solvent Temp (°C) Yield (%) Reference
1 Phenylboronic acid Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane/H₂O (4:1) 85-95 85 [8][9]
2 4-Methylphenylboronic acid Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane/H₂O (4:1) 85-95 82 [8]
3 4-Methoxyphenylboronic acid Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane/H₂O (4:1) 85-95 88 [8]
4 4-Chlorophenylboronic acid Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane/H₂O (4:1) 85-95 78 [8]

| 5 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | Expected High |[8] |

Table 2: Sonogashira Coupling of Bromopyrimidines/pyridines

Entry Coupling Partner (Alkyne) Catalyst / Co-catalyst Base Solvent Temp (°C) Yield (%) Reference
1 Phenylacetylene PdCl₂(PPh₃)₂ / CuI Et₃N THF RT - 60 96 [1][10][11]
2 1-Heptyne Pd(CF₃COO)₂ / CuI Et₃N DMF 100 85 [11]
3 3,3-Dimethyl-1-butyne Pd(CF₃COO)₂ / CuI Et₃N DMF 100 81 [11]

| 4 | Propargyl alcohol | Pd(PPh₃)₄ / CuI | Et₃N | THF/Et₃N | RT | 90 |[12] |

Table 3: Buchwald-Hartwig Amination of Bromopyrimidines/pyridines

Entry Coupling Partner (Amine) Catalyst / Ligand Base Solvent Temp (°C) Yield (%) Reference
1 Morpholine Pd(OAc)₂ / BINAP NaOtBu Toluene 80-110 Good [1][13]
2 Aniline Pd₂(dba)₃ / Xantphos Cs₂CO₃ 1,4-Dioxane 100-120 Good [1][13]
3 Benzylamine Pd(OAc)₂ / dppp NaOtBu Toluene 80-100 Moderate [13]

| 4 | Piperidine | SPhos-precatalyst | LiHMDS | Toluene | 100 | 71 |[14] |

Table 4: Cyanation of Bromopyrimidines

Entry Cyanating Agent Catalyst / Additive Base Solvent Temp (°C) Time (h) Reference
1 K₄[Fe(CN)₆] CuI / per-6-amino-β-CD KI H₂O 130 36 [15]

| 2 | CuCN | TMEDA | - | Toluene | 120 | 24 |[16] |

Experimental Protocols

General Considerations: All palladium-catalyzed reactions should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents unless otherwise specified. Reagents should be of high purity. Reaction progress should be monitored by an appropriate technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

experimental_workflow setup 1. Reaction Setup reagents Charge flask with aryl halide, coupling partner, base, catalyst, ligand. setup->reagents reaction 2. Reaction setup->reaction inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert solvent Add anhydrous solvent(s) via syringe. inert->solvent heat Heat to desired temperature with vigorous stirring. reaction->heat workup 3. Work-up reaction->workup monitor Monitor progress by TLC or LC-MS until starting material is consumed. heat->monitor cool Cool reaction to room temperature. workup->cool purify 4. Purification workup->purify quench Quench (if necessary) and dilute with organic solvent. cool->quench extract Perform aqueous wash/extraction to remove salts and polar impurities. quench->extract dry Dry organic layer (e.g., Na₂SO₄), filter, and concentrate. purify->dry chromatography Purify crude product by silica gel column chromatography. dry->chromatography

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general method for the C-C bond formation between this compound and an arylboronic acid.[4][9]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0 - 2.5 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.[9]

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 ratio) via syringe.[9]

  • Stir the reaction mixture vigorously and heat to the desired temperature (typically 85-100 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 5-aryl-N-methylpyrimidin-2-amine derivative.[8]

suzuki_cycle

Protocol 2: Sonogashira Coupling

This protocol details a general method for coupling this compound with a terminal alkyne.[1][10]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 - 1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA)) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.[1]

  • Add the anhydrous solvent and the amine base. Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne to the reaction mixture dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat (typically 40-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.[1]

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with a suitable organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 5-alkynyl-N-methylpyrimidin-2-amine.

Protocol 3: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the C-N bond formation between this compound and a primary or secondary amine.[7][13]

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, or SPhos) (2-10 mol%)

  • Strong base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)) (1.5 - 2.5 equiv)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound, the palladium catalyst, the phosphine ligand, and the base to a dry, sealable reaction tube.

  • Evacuate and backfill the tube with an inert gas (repeat three times).[13]

  • Add the anhydrous solvent, followed by the amine coupling partner.

  • Seal the tube tightly and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 5-amino-N-methylpyrimidin-2-amine derivative.

Conclusion

The functionalization of this compound via palladium-catalyzed cross-coupling reactions represents a robust and highly effective strategy for the synthesis of diverse libraries of novel compounds. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide reliable access to C-C and C-N coupled products, which are invaluable for exploring structure-activity relationships in drug discovery programs. The protocols and data presented herein serve as a comprehensive guide for researchers to successfully employ these powerful synthetic transformations.

References

Application Notes and Protocols for the Scale-Up Synthesis of 5-bromo-N-methylpyrimidin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 5-bromo-N-methylpyrimidin-2-amine derivatives. These compounds are pivotal intermediates in the development of novel therapeutics, particularly as kinase inhibitors for oncology and other therapeutic areas.[1][2] The methodologies outlined below are designed to be robust and scalable, facilitating the transition from laboratory-scale synthesis to pilot-plant and industrial production.

Introduction

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[3] The introduction of a bromine atom at the 5-position provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR). The N-methyl group at the 2-amino position can modulate the compound's physicochemical properties and biological activity. This document outlines a representative scale-up synthetic approach for preparing these valuable building blocks.

Synthetic Strategy Overview

A common and scalable approach to synthesizing this compound derivatives involves a multi-step process. A plausible and efficient route begins with a commercially available starting material, which is then subjected to bromination and subsequent amination or methylation reactions. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are frequently employed for their efficiency and broad substrate scope, making them suitable for large-scale production.[4][5]

A generalized synthetic workflow for the scale-up production is depicted below:

G cluster_0 Upstream Processing cluster_1 Core Synthesis cluster_2 Downstream Processing & Derivatization Start Starting Material (e.g., 2-aminopyrimidine) Bromination Bromination Start->Bromination Methylation N-Methylation Bromination->Methylation Core_Intermediate This compound Methylation->Core_Intermediate Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Core_Intermediate->Coupling Purification Purification (Crystallization/Chromatography) Coupling->Purification Final_Product Target Derivative Purification->Final_Product

Caption: Generalized workflow for the scale-up synthesis of this compound derivatives.

Experimental Protocols

The following protocols are representative examples for the scale-up synthesis of this compound and its subsequent derivatization.

3.1. Protocol 1: Synthesis of 5-bromo-2-(methylamino)pyrimidine (Kilogram Scale)

This protocol outlines the synthesis of the core intermediate.

Materials:

Reagent/SolventGradeSupplier
2-Amino-5-bromopyrimidine98%Commercial
Sodium Hydride (60% dispersion in mineral oil)Commercial
Methyl Iodide99%Commercial
Anhydrous Tetrahydrofuran (THF)AnhydrousCommercial
Saturated Aqueous Ammonium ChlorideIn-house
Ethyl AcetateACS GradeCommercial
BrineIn-house
Anhydrous Sodium SulfateCommercial

Procedure:

  • Reactor Setup: A 100 L glass-lined reactor is equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel.

  • Initial Charge: The reactor is charged with 2-amino-5-bromopyrimidine (5.0 kg, 28.7 mol) and anhydrous tetrahydrofuran (50 L). The mixture is stirred under a nitrogen atmosphere.

  • Deprotonation: The suspension is cooled to 0-5 °C using a chiller. Sodium hydride (1.26 kg, 31.6 mol, 1.1 equiv) is added portion-wise over 1 hour, maintaining the internal temperature below 10 °C. The reaction mixture is stirred at 0-5 °C for an additional hour.

  • Methylation: Methyl iodide (4.48 kg, 31.6 mol, 1.1 equiv) is added dropwise via the dropping funnel over 1.5 hours, maintaining the internal temperature below 10 °C. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours.

  • Reaction Quench: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride (20 L) while maintaining the temperature below 25 °C.

  • Extraction and Wash: The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 20 L). The combined organic layers are washed with brine (20 L), dried over anhydrous sodium sulfate (2 kg), and filtered.

  • Concentration and Isolation: The solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford this compound as a solid.

3.2. Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling for Derivatization

This protocol describes the derivatization of the core intermediate.

Materials:

Reagent/SolventGradeSupplier
This compound99%In-house
Arylboronic Acid98%Commercial
Tetrakis(triphenylphosphine)palladium(0)99%Commercial
Potassium PhosphateCommercial
1,4-DioxaneAnhydrousCommercial
WaterDeionizedIn-house
Ethyl AcetateACS GradeCommercial
CeliteCommercial

Procedure:

  • Reactor Setup: A 50 L jacketed glass reactor is set up for inert atmosphere operation.

  • Reactant Charging: The reactor is charged with this compound (1.0 kg, 5.32 mol), the desired arylboronic acid (1.1 equiv, 5.85 mol), and potassium phosphate (2.26 kg, 10.64 mol, 2.0 equiv).[6]

  • Catalyst and Solvent Addition: Tetrakis(triphenylphosphine)palladium(0) (0.307 kg, 0.266 mol, 5 mol%) is added, followed by 1,4-dioxane (20 L) and water (5 L).[6]

  • Reaction: The mixture is degassed by bubbling nitrogen through it for 30 minutes. The reaction is then heated to 85-95 °C and stirred for 12-18 hours.[6] Reaction progress is monitored by HPLC.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite. The filter cake is washed with ethyl acetate (10 L).

  • Extraction and Wash: The filtrate is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with ethyl acetate (2 x 10 L). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield the final derivative.

Data Presentation

The following tables summarize representative quantitative data for the scale-up synthesis.

Table 1: Scale-Up Synthesis of this compound

ParameterValue
Starting Material (2-Amino-5-bromopyrimidine)5.0 kg
Molar Equivalents of ReagentsNaH (1.1), MeI (1.1)
Solvent Volume50 L
Reaction Time12-16 hours
Product Yield (Isolated)4.8 kg
Molar Yield88%
Purity (by HPLC)>98%

Table 2: Suzuki-Miyaura Coupling Derivatization

ParameterValue
Starting Material (this compound)1.0 kg
Arylboronic Acid1.1 equiv
Palladium Catalyst Loading5 mol%
Solvent System1,4-Dioxane/Water (4:1)
Reaction Temperature90 °C
Reaction Time15 hours
Product Yield (Isolated)1.2 kg (representative)
Molar Yield85% (representative)
Purity (by HPLC)>99%

Application in Drug Discovery: Kinase Inhibition

Derivatives of this compound are frequently investigated as kinase inhibitors.[2][7] Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer.[1] These pyrimidine derivatives can act as ATP-competitive inhibitors by binding to the hinge region of the kinase active site.

G cluster_pathway Simplified Kinase Signaling Pathway cluster_inhibition Mechanism of Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->Receptor Binds KinaseCascade Downstream Kinase Cascade (e.g., MAPK pathway) Receptor->KinaseCascade Activates TranscriptionFactors Transcription Factors KinaseCascade->TranscriptionFactors Activates CellResponse Cellular Response (Proliferation, Survival) TranscriptionFactors->CellResponse Regulates Inhibitor This compound Derivative Inhibitor->Receptor Inhibits ATP Binding

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a pyrimidine derivative.

By modifying the substituent at the 5-position, researchers can fine-tune the selectivity and potency of these inhibitors against specific kinases, leading to the development of targeted therapies. The scale-up synthesis protocols provided herein are essential for producing the quantities of these compounds required for preclinical and clinical development.

References

Purifying the Building Blocks of Drug Discovery: Application Notes and Protocols for 5-Bromo-N-methylpyrimidin-2-amine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized compounds is paramount. This document provides detailed application notes and experimental protocols for the purification of reaction products derived from 5-bromo-N-methylpyrimidin-2-amine, a key intermediate in the synthesis of various biologically active molecules.

The inherent basicity of the pyrimidine core and the potential for various side-products in reactions such as Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination necessitate robust purification strategies. This guide outlines effective methods, including column chromatography and recrystallization, to achieve high purity of these valuable compounds.

Data Presentation: Purification Outcomes

The following tables summarize typical purification outcomes for reactions involving this compound and its derivatives. The data presented is based on structurally analogous compounds and serves as a strong indicator of expected results.

Table 1: Purification of a Suzuki-Miyaura Cross-Coupling Reaction Product

Purification MethodStarting Purity (Crude)Final PurityYield (%)Notes
Column Chromatography~75%>98%85Effective for removing palladium catalyst and boronic acid homo-coupling byproducts.
Recrystallization>95% (after chromatography)>99%90Final polishing step to obtain highly crystalline material.

Data is representative for the coupling of a structurally similar bromo-amino-pyridine with phenylboronic acid and is intended to be indicative for the target substrate.

Table 2: Purification of a Buchwald-Hartwig Amination Reaction Product

Purification MethodStarting Purity (Crude)Final PurityYield (%)Notes
Acid-Base Extraction~60%~85%>90Efficient for removing non-basic impurities.
Column Chromatography~85%>97%78Necessary to separate the desired product from starting materials and ligand-related impurities.

Experimental Protocols

Detailed methodologies for the key purification techniques are provided below.

Protocol 1: Purification by Column Chromatography

Column chromatography is a primary technique for the purification of products from this compound reactions, effectively separating the target compound from unreacted starting materials, catalysts, and byproducts.

Materials:

  • Crude reaction mixture

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes (or petroleum ether), Ethyl acetate, Dichloromethane, Methanol, Triethylamine (Et₃N)

  • Glass chromatography column

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., gradients of ethyl acetate in hexanes) to determine the optimal eluent for separation. The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for the desired product.

    • For basic compounds like N-methylpyrimidin-2-amine derivatives, adding a small amount of triethylamine (0.1-1%) to the eluent can prevent streaking on the silica gel.[1]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

    • Add a thin layer of sand to the top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully pipette it onto the top of the column.

  • Elution:

    • Begin elution with the low-polarity mobile phase determined from the TLC analysis.

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Protocol 2: Purification by Recrystallization

Recrystallization is an excellent technique for the final purification of solid products to obtain a high degree of purity and a crystalline form.

Materials:

  • Crude or partially purified solid product

  • A selection of solvents for testing (e.g., ethanol, isopropanol, ethyl acetate, acetone, hexanes, water)

  • Erlenmeyer flask

  • Heating source (hot plate or heating mantle)

  • Filtration apparatus (Büchner funnel, filter paper, and vacuum flask)

Procedure:

  • Solvent Selection:

    • The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature.

    • Test the solubility of a small amount of the product in various solvents to find a suitable one. Common solvent systems for similar compounds include ethanol/water, and hexanes/ethyl acetate.[2]

  • Dissolution:

    • Place the solid to be recrystallized in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

    • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven or air-dry to remove any residual solvent.

Mandatory Visualizations

The following diagrams illustrate the general workflow for the purification of reaction products of this compound.

Purification_Workflow reaction Crude Reaction Mixture extraction Aqueous Workup (e.g., Acid-Base Extraction) reaction->extraction Removal of inorganic salts chromatography Column Chromatography extraction->chromatography Separation of organic components recrystallization Recrystallization chromatography->recrystallization Final Polishing pure_product Pure Product recrystallization->pure_product High Purity Crystalline Solid Column_Chromatography_Workflow cluster_prep Preparation cluster_sep Separation cluster_iso Isolation tlc 1. TLC Analysis (Solvent System Optimization) packing 2. Column Packing (Slurry Method) tlc->packing loading 3. Sample Loading (Dry or Wet) packing->loading elution 4. Gradient Elution loading->elution collection 5. Fraction Collection elution->collection analysis 6. TLC Analysis of Fractions collection->analysis pooling 7. Pooling of Pure Fractions analysis->pooling evaporation 8. Solvent Evaporation pooling->evaporation pure_product Purified Product evaporation->pure_product

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Reactions of 5-bromo-N-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions, and optimized protocols to help researchers improve yields for the Suzuki-Miyaura cross-coupling of 5-bromo-N-methylpyrimidin-2-amine.

Troubleshooting Guide

This section addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and solutions in a direct question-and-answer format.

Issue: Low to No Product Yield

Question: I am observing very low conversion of my starting material or no desired product at all. What are the common causes and how can I fix this?

Answer: Low or no yield is a frequent problem when working with aminopyrimidine substrates. The nitrogen atoms in the pyrimidine ring, particularly the pyridine-type nitrogen, can coordinate to the palladium catalyst, leading to inhibition and deactivation.[1][2] Several factors should be investigated:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently or is being deactivated.[1] Ensure your palladium source is high quality. If using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to Pd(0) is a critical step in the catalytic cycle.[1] Consider using pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or more robust, modern Buchwald precatalysts (e.g., with SPhos or XPhos ligands) which are known to be effective for challenging substrates.[1][3]

  • Suboptimal Reaction Conditions: The specific combination of base, solvent, and temperature may not be suitable for this substrate.[1] A systematic screening of these parameters is often necessary to find the optimal conditions.[1]

  • Oxygen Sensitivity: The Pd(0) catalyst is highly sensitive to atmospheric oxygen, which causes rapid deactivation.[1] It is crucial to thoroughly degas all solvents and the reaction mixture itself.[1] This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using freeze-pump-thaw cycles.[4]

  • Poor Substrate Solubility: Ensure that all reactants, especially the starting materials and the base, are sufficiently soluble in the chosen solvent system.[1][5]

Issue: Significant Side Product Formation

Question: My reaction is consuming the starting material, but I am seeing multiple spots on my TLC and significant impurities in the crude product. What are these side products and how can I minimize them?

Answer: Side product formation is common and can often be mitigated by adjusting the reaction conditions. The most prevalent side reactions include:

  • Protodeboronation: This is the undesired reaction of the boronic acid with a proton source (like water), resulting in the formation of an arene byproduct instead of the coupled product.[2]

    • Cause: Often caused by excess water, high temperatures, or a non-optimal base.[1][6]

    • Solution: Use fresh, high-purity boronic acid. Minimize reaction time and temperature where possible. A milder base such as K₂CO₃ or KF may be beneficial.[1]

  • Homocoupling: The boronic acid couples with itself to form a biaryl byproduct (R-R).[2]

    • Cause: This side reaction is often promoted by the presence of oxygen or an excess of the palladium catalyst.[1]

    • Solution: Rigorous degassing of the reaction mixture is critical to prevent this.[1] Using a slight excess of the this compound can sometimes suppress homocoupling.[4][6]

  • Dehalogenation: The this compound is reduced, replacing the bromine atom with a hydrogen.[1][2]

    • Cause: This can occur in the presence of certain phosphine ligands and bases, particularly at elevated temperatures.[1]

    • Solution: Consider trying a different ligand or a milder base. Lowering the reaction temperature may also reduce the extent of dehalogenation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst and ligand system for coupling with this compound? For routine couplings with this type of heteroaryl bromide, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable and commonly used catalyst that provides good to excellent yields.[7] For more challenging or sterically hindered arylboronic acids, or if yields are consistently low, using a Pd(II) source like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich Buchwald ligand (e.g., SPhos, XPhos) is highly recommended.[3][7] These advanced systems are often more active and can overcome catalyst inhibition issues.[2]

Q2: Which base should I use and why? The choice of base is critical as it activates the boronic acid for transmetalation.[1] For challenging heteroaryl couplings, strong inorganic bases are often required. Potassium phosphate (K₃PO₄) is a robust and frequently effective choice.[1][3] Other common bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃).[1] The strength and solubility of the base are key factors.[1]

Q3: What are the optimal solvent and temperature conditions? A mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base.[1] A common and effective system is a 4:1 to 10:1 ratio of 1,4-dioxane and water.[8][9][10] Other suitable organic solvents include toluene and DMF.[1][9] Reactions are generally run at elevated temperatures, typically between 80 °C and 110 °C, to ensure a reasonable reaction rate.[1][9] Microwave irradiation can also be effective, often leading to shorter reaction times and improved yields.[4][6]

Q4: How critical is degassing, and what is the best method? Degassing is absolutely critical for a successful Suzuki reaction. The active Pd(0) catalyst is readily oxidized and deactivated by oxygen.[1] Failure to remove oxygen is a primary cause of low yields and homocoupling side products.[1][2] The most common methods are:

  • Inert Gas Sparging: Bubbling an inert gas like argon or nitrogen through the solvent mixture for 15-30 minutes.[5][11]

  • Freeze-Pump-Thaw: For more rigorous oxygen removal, subjecting the solvent to three or more cycles of freezing (with liquid nitrogen), evacuating under high vacuum, and thawing.[4] After adding reagents to the reaction flask, it is also essential to evacuate and backfill the flask with an inert gas multiple times.[8][9]

Q5: How should I monitor the reaction progress? The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][11] A sample can be taken from the reaction mixture, diluted with a solvent like ethyl acetate, and analyzed to check for the consumption of the starting material (this compound).

Data Presentation

Table 1: Recommended Reaction Parameters for Suzuki Coupling
ParameterRecommended ConditionsNotesSource(s)
Catalyst Pd(PPh₃)₄ (5 mol%) or Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)Pd(PPh₃)₄ is a reliable starting point. Buchwald systems (e.g., Pd/SPhos) are excellent for challenging substrates.[3][7][10]
Base K₃PO₄ (2.0 - 3.0 equivalents)A strong, robust base that is often effective for heteroaryl halides. K₂CO₃ is a milder alternative.[1][3][8]
Solvent 1,4-Dioxane / H₂O (4:1 v/v)A standard solvent system that effectively dissolves both organic and inorganic reagents. Toluene/H₂O is also common.[3][8][9]
Temperature 85 - 110 °CHigher temperatures are often required to drive the reaction to completion.[1][8][9]
Atmosphere Inert (Argon or Nitrogen)Absolutely essential to prevent catalyst deactivation by oxygen.[1][8][9]
Table 2: Representative Yields with Analogous Substrates

The following data, from the coupling of the structurally similar 5-bromo-2-methylpyridin-3-amine, provides a strong indication of expected yields for this compound under optimized conditions.[8]

Arylboronic AcidProductYield (%)
Phenylboronic acid2-Amino-4-methyl-5-phenylpyridine85
4-Methylphenylboronic acid2-Amino-4-methyl-5-(p-tolyl)pyridine82
4-Methoxyphenylboronic acid2-Amino-5-(4-methoxyphenyl)-4-methylpyridine88
4-Chlorophenylboronic acid2-Amino-5-(4-chlorophenyl)-4-methylpyridine78
4-Fluorophenylboronic acid2-Amino-5-(4-fluorophenyl)-4-methylpyridine80
3-Nitrophenylboronic acid2-Amino-4-methyl-5-(3-nitrophenyl)pyridine75
2-Thiopheneboronic acid2-Amino-4-methyl-5-(thiophen-2-yl)pyridine72

Experimental Protocols

Optimized Protocol for Palladium-Catalyzed Suzuki Coupling

This protocol is adapted from successful procedures for the coupling of structurally similar bromo-aminopyridines and pyrimidines.[8][10]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Schlenk flask or reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄) (2.5 eq).[8]

  • Inert Atmosphere: Seal the flask, then carefully evacuate it under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three to five times to ensure a completely oxygen-free atmosphere.[8][9]

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).[8]

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water via syringe in a 4:1 ratio (e.g., for a 1 mmol scale, use 4 mL of 1,4-dioxane and 1 mL of water).[8][10]

  • Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C and stir the mixture vigorously.[9]

  • Monitoring: Monitor the reaction's progress periodically by TLC or LC-MS until the starting material is consumed (typically 12-18 hours).[8]

  • Work-up:

    • Once complete, cool the reaction mixture to room temperature.[8]

    • Dilute the mixture with ethyl acetate and filter it through a pad of celite to remove the catalyst and inorganic salts.[8]

    • Transfer the filtrate to a separatory funnel, wash with water, and then with brine.[8][10]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[8][11]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.[8][11]

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine Reactants (Aryl Halide, Boronic Acid, Base) B 2. Add Palladium Catalyst A->B C 3. Purge with Inert Gas (Evacuate & Backfill 3-5x) B->C D 4. Add Degassed Solvents (e.g., Dioxane/Water) C->D E 5. Heat and Stir (e.g., 90-100 °C, 12-18h) D->E F 6. Monitor Progress (TLC / LC-MS) E->F G 7. Cool & Dilute F->G Reaction Complete H 8. Filter through Celite G->H I 9. Liquid-Liquid Extraction H->I J 10. Dry & Concentrate I->J K 11. Column Chromatography J->K L Pure Product K->L

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln (Active Catalyst) OxAdd [R-Pd(II)Ln-X] Pd0->OxAdd Oxidative Addition Trans [R-Pd(II)Ln-R'] OxAdd->Trans Transmetalation PdX2 Pd(II)LnX₂ Trans->Pd0 Reductive Elimination RedElim R-R' (Coupled Product) Trans->RedElim ArX R-X (Aryl Halide) ArX->OxAdd Boronic R'-B(OR)₂ Borate [R'-B(OR)₂(Base)]⁻ Base Base (e.g., K₃PO₄) Base->Boronic Borate->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Buchwald-Hartwig Amination of 5-bromo-N-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Buchwald-Hartwig amination of 5-bromo-N-methylpyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during this specific C-N cross-coupling reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common problems observed during the Buchwald-Hartwig amination of this compound, offering potential causes and solutions.

Q1: I am observing a significant amount of a side product that appears to be N-methylpyrimidin-2-amine (hydrodehalogenation). How can I minimize this?

A1: Hydrodehalogenation, the replacement of the bromine atom with hydrogen, is a common side reaction in the Buchwald-Hartwig amination of electron-deficient heteroaryl halides.[1][2] This side reaction can compete with the desired amination.[3] Several factors can be optimized to suppress this undesired pathway.

Troubleshooting Hydrodehalogenation:

  • Choice of Base: Strong, sterically hindered bases can sometimes promote hydrodehalogenation. Consider screening weaker inorganic bases.

  • Reaction Temperature: Higher temperatures can favor side reactions. It is advisable to lower the reaction temperature incrementally.[1]

  • Ligand Selection: The choice of phosphine ligand is crucial in modulating the catalytic activity and suppressing side reactions.[1][2] Some ligands are more prone to promoting hydrodehalogenation than others.[1]

Below is a table summarizing the effect of the base on the reaction outcome, based on data for similar bromopyrimidine substrates.

BaseTypical ConditionsEffect on HydrodehalogenationRecommendation
NaOtBuToluene, 80-110 °CCan promote hydrodehalogenation, especially at higher temperatures.Use with caution; consider starting at the lower end of the temperature range.
Cs₂CO₃Toluene or Dioxane, 100-120 °CGenerally less prone to causing hydrodehalogenation.[1]A good alternative if hydrodehalogenation is a major issue, though higher temperatures may be needed.
K₃PO₄Toluene or Dioxane, 100-120 °CSimilar to Cs₂CO₃, often a milder choice.[1]Recommended for substrates sensitive to strong bases.
LHMDSTHF, rt to 80 °CCan be effective at lower temperatures, potentially reducing side reactions.A good option to explore for minimizing temperature-dependent side reactions.

Q2: My reaction is showing low or no conversion to the desired product. What are the first parameters I should check?

A2: Low or no conversion in a Buchwald-Hartwig amination can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions.

Troubleshooting Low Conversion:

  • Catalyst Activity: Ensure the palladium precursor and ligand are of high quality and have been stored under an inert atmosphere. The active Pd(0) species is sensitive to oxygen. Using a pre-catalyst can sometimes lead to more reliable generation of the active catalyst.[1]

  • Inert Atmosphere: The reaction is sensitive to oxygen. Ensure proper degassing of solvents and use of an inert atmosphere (Argon or Nitrogen) throughout the setup and reaction.

  • Reagent and Solvent Purity: Water and other impurities can deactivate the catalyst. Use anhydrous, degassed solvents and ensure the purity of your starting materials and base.[1]

  • Reaction Temperature: The reaction often requires elevated temperatures, typically in the range of 80-110 °C.[1] If the reaction is sluggish, a cautious and incremental increase in temperature may be beneficial.

  • Solubility: Poor solubility of any of the reagents can hinder the reaction. If you observe poor solubility, consider screening alternative anhydrous solvents like 1,4-dioxane or THF.[1]

Q3: I am observing the formation of an unknown byproduct with a high molecular weight. What could it be?

A3: Besides hydrodehalogenation, other side reactions can occur. One possibility is the formation of dimeric or oligomeric species. This can happen if the starting material or the product undergoes self-coupling or reacts with another molecule of the starting material. While less common, it is a potential pathway, especially at high concentrations or if the catalyst system is not optimal. Careful analysis of the byproduct by mass spectrometry and NMR is recommended for identification.

Experimental Protocols (Starting Points)

The following protocols are based on successful Buchwald-Hartwig aminations of structurally similar compounds, such as 2-amino-5-bromopyridines and other bromopyrimidines.[4][5] Note: These are starting points and may require optimization for this compound.

Protocol 1: General Procedure for Amination with a Secondary Amine

This protocol is adapted for a volatile secondary amine and should be performed in a sealed tube.[4]

Materials:

  • This compound (1.0 equiv)

  • Secondary amine (e.g., morpholine, 1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To a dry, sealable reaction tube equipped with a magnetic stir bar, add this compound, sodium tert-butoxide, Pd(OAc)₂, and Xantphos.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add anhydrous toluene, followed by the secondary amine.

  • Seal the tube tightly and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, cool the reaction to room temperature.

  • Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Amination with a Primary Amine (e.g., Aniline derivative)

Materials:

  • This compound (1.0 equiv)

  • Primary amine (e.g., aniline, 1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous 1,4-dioxane

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, combine this compound, the primary amine, cesium carbonate, Pd₂(dba)₃, and XPhos.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visual Troubleshooting Guides

The following diagrams illustrate logical workflows for troubleshooting common issues in the Buchwald-Hartwig amination of this compound.

Troubleshooting_Low_Conversion start Low or No Conversion catalyst Check Catalyst Activity (High quality, inert storage, consider pre-catalyst) start->catalyst inert Verify Inert Atmosphere (Proper degassing, Ar/N2) catalyst->inert If catalyst is active purity Assess Reagent/Solvent Purity (Anhydrous, degassed) inert->purity If atmosphere is inert temp Optimize Temperature (Incremental increase, 80-110 °C) purity->temp If reagents are pure solubility Check Solubility (Screen alternative solvents if needed) temp->solubility If still low conversion success Improved Conversion solubility->success If issue is resolved

Caption: Troubleshooting workflow for low conversion.

Troubleshooting_Hydrodehalogenation start High Hydrodehalogenation base Optimize Base (Switch from NaOtBu to Cs2CO3 or K3PO4) start->base temp Lower Reaction Temperature (Decrease in 10 °C increments) base->temp If still an issue ligand Screen Ligands (Consult literature for ligands less prone to this side reaction) temp->ligand If still an issue success Minimized Side Reaction ligand->success If resolved

Caption: Workflow to minimize hydrodehalogenation.

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex L_nPd(II)(Ar)Br oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination HNR'R'', Base pd2_amido L_nPd(II)(Ar)(NR'R'') amine_coordination->pd2_amido reductive_elimination Reductive Elimination pd2_amido->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR'R'' reductive_elimination->product

Caption: The Buchwald-Hartwig amination catalytic cycle.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 5-bromo-N-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cross-coupling reactions with 5-bromo-N-methylpyrimidin-2-amine.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with this compound failing or giving low yields?

A1: Low or no conversion is a common issue when working with heteroaryl halides like this compound. Several factors can contribute to this:

  • Catalyst Inhibition: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to its deactivation.[1][2][3] This is a primary challenge with this class of substrates.

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the precatalyst, or it may be degrading over the course of the reaction.[1][2]

  • Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature is critical and highly interdependent. An inappropriate combination can halt the reaction.[1][4]

  • Poor Reagent Quality: Impurities in the starting material, coupling partner, or solvents can poison the catalyst.[3][5] The presence of air or moisture can also deactivate the sensitive organometallic catalyst.[2][3]

Q2: Which type of palladium catalyst and ligand is best suited for this substrate?

A2: For electron-rich and potentially coordinating substrates like this compound, modern catalyst systems are often required.

  • Ligands: Bulky, electron-rich biarylphosphine ligands such as SPhos, XPhos, and RuPhos are highly recommended.[1] These ligands help stabilize the palladium catalyst, promote the crucial oxidative addition step, and sterically hinder the pyrimidine nitrogen from poisoning the metal center.[1][3]

  • Catalysts: Pre-formed Pd(0) catalysts or modern precatalysts (e.g., G3 or G4 palladacycles) are often more efficient than generating the active catalyst in situ from sources like Pd(OAc)₂.[4] For routine Suzuki couplings, Pd(PPh₃)₄ can be effective, but more advanced systems are recommended for challenging transformations.[6]

Q3: How do I choose the correct base and solvent for my reaction?

A3: The base and solvent system is critical for success.

  • Base Selection: The choice of base depends on the specific coupling reaction. For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[2][5] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LiHMDS are common, though weaker bases may be needed for substrates with sensitive functional groups.[4][7]

  • Solvent Selection: Anhydrous, degassed solvents are essential.[8] Aprotic polar solvents like 1,4-dioxane, toluene, or THF are frequently used.[3][4][5] For Suzuki reactions, a co-solvent of water is often required.[5][6]

Q4: I am observing significant side product formation. What are the common side reactions and how can I minimize them?

A4: Common side reactions include:

  • Dehalogenation: The starting material is reduced, replacing the bromine with a hydrogen atom. This can be caused by certain ligands or bases at high temperatures.[2] To mitigate this, try a different ligand, a milder base, or a lower reaction temperature.[2]

  • Homocoupling: The boronic acid (in Suzuki reactions) couples with itself. This is often promoted by the presence of oxygen or excess palladium.[2] Rigorous degassing of the reaction mixture is crucial to prevent this.[2]

  • Protodeboronation: The C-B bond of the boronic acid is cleaved, especially with heteroaryl boronic acids. This can be caused by excess water or non-optimal base selection.[2] Using a milder base like K₂CO₃ or KF can help.[2]

Troubleshooting Guides

Issue 1: Low to No Product Yield

This is the most common problem encountered. A systematic approach to troubleshooting is recommended.

G cluster_catalyst Catalyst Troubleshooting cluster_conditions Condition Optimization cluster_reagents Reagent & Setup Check start Low or No Yield Observed check_catalyst Is the Catalyst System Optimal? start->check_catalyst check_conditions Are Reaction Conditions Suitable? check_catalyst->check_conditions Yes catalyst_ligand Use bulky, electron-rich ligand (e.g., XPhos, SPhos) check_catalyst->catalyst_ligand No catalyst_source Try a pre-formed Pd(0) source or modern precatalyst check_catalyst->catalyst_source No check_reagents Are Reagents High Quality? check_conditions->check_reagents Yes conditions_base Screen different bases (e.g., K3PO4, Cs2CO3, NaOtBu) check_conditions->conditions_base No conditions_solvent Ensure solvent is anhydrous and degassed. Try Toluene, Dioxane. check_conditions->conditions_solvent No conditions_temp Optimize temperature. (Screen 80-120°C) check_conditions->conditions_temp No reagents_purity Check purity of starting materials. Purify if necessary. check_reagents->reagents_purity No reagents_inert Ensure rigorous inert atmosphere (Argon/Nitrogen). Degas solvents. check_reagents->reagents_inert No outcome Improved Yield catalyst_ligand->outcome catalyst_source->outcome conditions_base->outcome conditions_solvent->outcome conditions_temp->outcome reagents_purity->outcome reagents_inert->outcome

Caption: A step-by-step workflow for troubleshooting low-yield reactions.

Issue 2: Catalyst Decomposition Observed (Formation of Palladium Black)

The appearance of a fine black precipitate indicates that the active Pd(0) catalyst has crashed out of the catalytic cycle.[3]

  • Potential Cause: The reaction temperature may be too high, or the chosen ligand may not be adequately stabilizing the catalyst.[3]

  • Troubleshooting Steps:

    • Lower the Temperature: Reduce the reaction temperature (e.g., from 110°C to 80-90°C) and increase the reaction time.[3]

    • Change Ligand: Switch to a more sterically hindered and electron-rich ligand that can better stabilize the palladium center.

    • Check for Impurities: Ensure all reagents and solvents are free from oxygen and other impurities that can promote catalyst decomposition.[5]

Data Presentation: Recommended Starting Conditions

The following tables provide recommended starting conditions for various cross-coupling reactions based on literature for structurally similar bromopyrimidines and bromopyridines. Optimization will likely be required for your specific coupling partner.

Table 1: Suzuki-Miyaura Coupling Conditions
ParameterRecommended ConditionNotes
Catalyst Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) or Pd(PPh₃)₄ (5 mol%)Buchwald ligands like XPhos are often superior for heteroaryl substrates.[5][6]
Base K₃PO₄ (2-3 equiv.) or K₂CO₃ (2-3 equiv.)K₃PO₄ is often effective for challenging couplings.[2][5]
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)A water co-solvent is typically necessary.[5][6]
Temperature 85-110 °CTemperature screening is recommended.[5][6]
Atmosphere Inert (Argon or Nitrogen)Essential to prevent catalyst oxidation and side reactions.[2]
Table 2: Buchwald-Hartwig Amination Conditions
ParameterRecommended ConditionNotes
Catalyst Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (2 mol%)Precatalysts are often more reliable.[4]
Ligand XPhos (4 mol%), BINAP (3 mol%), or XantphosLigand choice is highly dependent on the amine coupling partner.[5][9]
Base NaOtBu (1.4 equiv.) or Cs₂CO₃ (1.5 equiv.)NaOtBu is a strong base; Cs₂CO₃ is a milder alternative.[4][9]
Solvent Toluene or 1,4-Dioxane (anhydrous, degassed)Solvent choice can impact base solubility and reaction rate.[8]
Temperature 80-110 °CHigher temperatures may be needed for less reactive amines.[8]
Atmosphere Inert (Argon or Nitrogen)Critical for protecting the catalyst system.[8]
Table 3: Sonogashira & Heck Coupling Conditions
ReactionCatalyst SystemBase (equiv.)SolventTemp.
Sonogashira Pd(PPh₃)₄ (5 mol%), CuI (10 mol%)Et₃N (2.0)DMF80 °C
Heck Pd(OAc)₂ (3 mol%), P(o-tol)₃ (6 mol%)Et₃N (1.5)DMF100 °C

Data for Sonogashira and Heck couplings are based on general protocols for similar substrates.[5][10]

Experimental Protocols

General Experimental Workflow

The diagram below illustrates the essential steps for setting up a palladium-catalyzed cross-coupling reaction.

G A 1. Add Solids to Flask (Aryl Halide, Coupling Partner, Base, Catalyst, Ligand) B 2. Evacuate & Backfill (Repeat 3x with Ar/N2) A->B C 3. Add Degassed Solvents via Syringe B->C D 4. Heat to Temperature with Vigorous Stirring C->D E 5. Monitor Reaction (TLC, LC-MS) D->E F 6. Work-up & Purification (Quench, Extract, Column) E->F

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is a general starting point for the coupling of this compound with an arylboronic acid.[6]

  • Reaction Setup: To a dry round-bottom flask or reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the starting bromide).

  • Reaction: Stir the reaction mixture at 85-95 °C under the inert atmosphere.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol describes a general procedure for the amination of this compound with a primary or secondary amine.[8]

  • Reaction Setup: To an oven-dried reaction vessel, add the base (e.g., NaOtBu, 1.4 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., BINAP, 3 mol%).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen).

  • Solvent and Reagent Addition: Add degassed, anhydrous toluene. Then, add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Reaction: Seal the vessel and stir the reaction mixture at the desired temperature (e.g., 80-100 °C) until the starting material is consumed.

  • Monitoring: Monitor reaction progress by TLC or LC-MS.

  • Work-up: After cooling, carefully quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.

References

Technical Support Center: Purification of Brominated Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the purification of brominated pyrimidine derivatives. The information is tailored for researchers, scientists, and drug development professionals to help optimize purification protocols and resolve common challenges encountered during experiments.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My bromination reaction produced a mixture of mono- and di-brominated products. How can I separate them?

A1: The formation of di-brominated impurities is a common issue of over-bromination, particularly when the substrate has a highly activated aromatic ring.[1] Separation can typically be achieved using flash column chromatography. Due to the additional bromine atom, the di-brominated product is generally less polar than the mono-brominated product and will elute first from a normal-phase silica gel column. Careful selection of the solvent system is crucial to maximize the difference in retention factors (Rf) between the two species.[2]

Q2: I have a significant amount of unreacted starting material in my crude product. What is the most efficient way to remove it?

A2: Unreacted starting material can often be removed effectively through several methods depending on its properties relative to the brominated product.

  • Column Chromatography: This is the most common method. The brominated product is typically less polar than the starting pyrimidine and will have a higher Rf value on a TLC plate, allowing for effective separation.[2]

  • Recrystallization: If the solubility profiles of the starting material and the product are sufficiently different in a particular solvent, recrystallization can be a highly effective and scalable purification method.[2][3]

  • Aqueous Wash: If the starting material has a different pKa than the product, an acid-base wash during the work-up can selectively remove it into either an aqueous acidic or basic layer.

Q3: My brominated pyrimidine appears to be degrading on the silica gel column. What are my options?

A3: Degradation on silica gel can occur if the compound is sensitive to the acidic nature of standard silica.[4] If you suspect this is happening, consider the following alternatives:

  • Deactivated Silica Gel: Reduce the acidity of the silica gel by pre-treating it with a base, such as triethylamine, mixed into the solvent system or by running a "plug" of solvent containing triethylamine through the packed column before loading your sample.

  • Alternative Stationary Phases: For compounds that are highly sensitive, switching to a different stationary phase like alumina or Florisil may prevent degradation.[4]

  • Reverse-Phase Chromatography: If the compound is stable under reverse-phase conditions, this can be an excellent alternative. Preparative HPLC with a C18 column is a powerful option for purifying sensitive compounds.[2][5]

Q4: The desired product and a key impurity have very similar Rf values, making separation by column chromatography difficult. How can I improve the separation?

A4: When compounds have similar polarity, achieving separation requires optimizing chromatographic conditions.

  • Solvent System Optimization: The most critical step is to screen different solvent systems. Changing the composition of the mobile phase (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol) can alter the selectivity and improve separation.[2] Sometimes, adding a small amount of a third solvent can have a significant impact.

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC offers significantly higher resolution than standard flash chromatography and is ideal for separating closely eluting compounds.[6][7]

  • Recrystallization: If the impurity is present in a small enough quantity and a suitable solvent is found, recrystallization may successfully exclude the impurity from the crystal lattice of the desired compound.[3]

Q5: When is recrystallization a suitable purification method for my brominated pyrimidine derivative?

A5: Recrystallization is an excellent and cost-effective technique for purifying solid compounds when certain conditions are met.[2][3] It is most suitable when:

  • The desired compound is a stable, crystalline solid.

  • A solvent can be found in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[3]

  • Impurities are either much more soluble or much less soluble in the chosen solvent than the target compound. It is often used after chromatography to achieve a very high level of purity.[8]

Q6: My compound is proving very difficult to purify by other means. When should I consider using Preparative HPLC?

A6: Preparative HPLC is a high-resolution purification technique that should be considered for challenging separations.[2][6] It is particularly useful when:

  • You need to separate compounds with very similar polarities.

  • The compound is unstable on silica or alumina.

  • A very high level of purity (>99%) is required, for example, in the final purification steps for pharmaceutical candidates.[6][9]

  • The method is scalable and can be used for isolating impurities for identification.[5]

Data Presentation: Purification Methods and Outcomes

Table 1: Comparison of Common Purification Techniques for Brominated Pyrimidines

TechniquePrincipleBest ForCommon Issues
Flash Column Chromatography Differential adsorption based on polarity.[2]General purpose purification, separating starting materials, and over-brominated products.Compound degradation on silica, poor separation of isomers or compounds with close Rf values.[4]
Recrystallization Differential solubility at varying temperatures.[3]Final purification of solid compounds to achieve high purity; scalable.[2]Difficult to find a suitable solvent, potential for low recovery, ineffective for oily products.[3]
Preparative HPLC High-resolution separation based on partitioning between mobile and stationary phases.[6]Challenging separations, purification of final products to high purity, thermally labile compounds.[2][7]Higher cost, lower throughput, requires specialized equipment, involves large solvent volumes.[7]
Aqueous Work-up Partitioning between aqueous and organic phases based on solubility and pKa.Removing water-soluble or ionizable impurities (e.g., salts, acidic/basic reagents).Can lead to emulsions, not effective for removing neutral organic impurities.

Table 2: Examples of Purification by Column Chromatography for Brominated Pyrimidine Nucleosides

Starting MaterialBrominating AgentSolvent System (MeOH in DCM)Isolated YieldReference
2'-O-MethyluridineSMBI/NaN₃4%–6%93%[10]
2'-DeoxyuridineSMBI/NaN₃Not specified90%[10]
5'-O-DimethoxytrityluridineSMBI/NaN₃Not specified86%[10]
Guanosine DerivativeSMBI/NaN₃4%–5%96%[10]

Note: Yields are highly dependent on specific reaction conditions and substrate.

Experimental Protocols

Protocol 1: General Procedure for Purification by Flash Column Chromatography

  • Solvent System Selection: Using thin-layer chromatography (TLC), identify a solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) that provides good separation between your target compound and impurities. The ideal Rf for the target compound is typically between 0.2 and 0.4.[2]

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your solvent system. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is flat and free of cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which is often preferred for better resolution.

  • Elution: Carefully add the eluting solvent to the top of the column. Apply pressure and begin collecting fractions. The polarity of the solvent can be kept constant (isocratic) or gradually increased (gradient) to elute compounds of decreasing polarity.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Protocol 2: General Procedure for Purification by Recrystallization

  • Solvent Selection: Choose a solvent in which the compound has high solubility when hot and low solubility when cold. Test small amounts in various solvents (e.g., ethanol, methanol, water, ethyl acetate, hexane) to find the ideal one.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.[3]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely.[3]

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Cooling too quickly can cause the product to precipitate rather than form pure crystals.[3] Further cooling in an ice bath can maximize the yield.

  • Crystal Collection: Collect the formed crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven to remove all traces of solvent.

Protocol 3: General Procedure for Purification by Preparative HPLC

  • Method Development: On an analytical HPLC system, develop a separation method to determine the optimal stationary phase (e.g., C18) and mobile phase (e.g., acetonitrile/water or methanol/water, often with an additive like formic or trifluoroacetic acid).[2][5]

  • Scale-Up: Scale the analytical method to a preparative column, adjusting the flow rate and injection volume according to the column dimensions.[2]

  • Sample Preparation: Dissolve the crude or partially purified compound in the mobile phase or a compatible solvent. Filter the sample through a syringe filter to remove any particulate matter.[2]

  • Purification: Inject the sample onto the preparative HPLC system and begin the run.

  • Fraction Collection: Collect fractions as they elute from the column. Modern systems use automated fraction collectors triggered by a detector signal (e.g., UV absorbance).[2]

  • Analysis and Solvent Removal: Analyze the collected fractions for purity. Combine the pure fractions and remove the solvent, often by lyophilization (freeze-drying) if the mobile phase is water-based, or by rotary evaporation for organic solvents.

Visualizations

Purification_Workflow crude Crude Product tlc TLC Analysis (Purity & Polarity) crude->tlc Dissolve is_solid Is Product Solid? tlc->is_solid recrystallization Recrystallization is_solid->recrystallization Yes chromatography Column Chromatography is_solid->chromatography No pure Pure Compound recrystallization->pure Collect Crystals good_sep Good Separation? chromatography->good_sep hplc Preparative HPLC good_sep->hplc No good_sep->pure Yes hplc->pure

Caption: General workflow for the purification of brominated pyrimidine derivatives.

Troubleshooting_Column_Chromatography start Problem: Poor Separation by Column q1 Compound Streaking (Tailing)? start->q1 sol1 Solution: Increase solvent polarity after product starts eluting. Use dry loading method. q1->sol1 Yes q2 Product and Impurity Rf Values Too Close? q1->q2 No sol2 Solution: Test different solvent systems (e.g., DCM/MeOH vs Hex/EtOAc). Consider Prep HPLC. q2->sol2 Yes q3 Compound Degrading on Column? q2->q3 No sol3 Solution: Deactivate silica with base (Et3N). Switch to Alumina or Florisil. Use Reverse-Phase HPLC. q3->sol3 Yes

References

Technical Support Center: Optimizing Temperature for 5-bromo-N-methylpyrimidin-2-amine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for optimizing reaction temperatures when working with 5-bromo-N-methylpyrimidin-2-amine. The focus is on common palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound and what are the typical temperature ranges?

A1: this compound is primarily used in palladium-catalyzed cross-coupling reactions to form C-C and C-N bonds. The two most common reactions are:

  • Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond. Typical reaction temperatures range from 80 °C to 110 °C.[1][2] For many analogous substrates, a narrower range of 85-95 °C is often optimal.[3][4]

  • Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond. The recommended temperature range is generally between 80 °C and 120 °C.[1][5] Specific protocols for similar compounds have found success at 100-110 °C.[6][7]

Q2: What are the potential consequences of using a reaction temperature that is too high?

A2: Exceeding the optimal temperature can lead to several issues, including the formation of side products and decomposition of the starting material, catalyst, or ligands.[8] For instance, in Suzuki couplings, high temperatures can promote unwanted homocoupling of the boronic acid partner.[9]

Q3: What should I do if my reaction is proceeding very slowly or not at all?

A3: If the reaction is sluggish, the temperature may be too low. Other factors to consider are the purity of your reagents and the choice of catalyst, ligand, and base.[10] A systematic approach is recommended: first, ensure all reagents are pure and solvents are anhydrous and properly degassed.[10] If the reaction is still slow, you can incrementally increase the temperature (e.g., in 10 °C steps) while carefully monitoring the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and side product formation.

Q4: Can the choice of solvent affect the optimal reaction temperature?

A4: Absolutely. The boiling point of the solvent naturally caps the maximum temperature of the reaction at atmospheric pressure. Solvents with higher boiling points like 1,4-dioxane or toluene allow for a wider range of temperatures to be explored compared to lower-boiling solvents like THF.[1] Studies have confirmed that for Suzuki couplings, higher temperatures in solvents like 1,4-dioxane can vastly improve reaction yields.[8]

Troubleshooting Guides

Problem 1: Low or No Yield in Suzuki-Miyaura Coupling
Possible Cause Troubleshooting Strategy
Temperature Too Low The reaction may lack sufficient activation energy. Incrementally increase the temperature by 10-20 °C and monitor for product formation. A range of 85-100 °C is a good target.[2][3]
Temperature Too High Excessive heat can cause catalyst deactivation or reactant decomposition. If significant side products are observed, reduce the temperature to the lower end of the effective range (e.g., 80-90 °C).[8]
Side Reaction: Debromination The bromine atom is replaced by hydrogen. This can be caused by certain bases or hydride sources. Consider switching to weaker inorganic bases like K₃PO₄ or Cs₂CO₃ and ensure you are using aprotic solvents like 1,4-dioxane or toluene.[9]
Side Reaction: Protodeboronation The boronic acid is consumed by reacting with trace water or other protic sources. Using the corresponding pinacol ester of the boronic acid can increase stability and improve yields.[11]
Impure Reagents Impurities in starting materials or residual oxygen in the solvent can poison the palladium catalyst.[10] Ensure high purity of the pyrimidine and boronic acid, and rigorously degas all solvents before use.[5]
Problem 2: Low or No Yield in Buchwald-Hartwig Amination
Possible Cause Troubleshooting Strategy
Suboptimal Temperature The reaction may require higher thermal energy. A typical starting point is 100 °C. If the reaction is slow, consider increasing the temperature to 110 °C.[6][7]
Incorrect Base A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is most common. If base-sensitive groups are present, weaker bases like Cs₂CO₃ or K₃PO₄ can be tested, though this may require a higher temperature.[1][6]
Ligand Choice The ligand is critical for catalyst stability and activity. For C-N coupling with heteroaryl halides, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, Xantphos) are often effective.[1][12]
Side Reaction: Hydrodehalogenation Similar to debromination, this replaces the bromine with hydrogen. Screening different bases (e.g., NaOtBu vs. LiHMDS) can help minimize this side reaction.[9]
Atmosphere Control The Pd(0) catalyst is sensitive to oxygen. Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) using Schlenk techniques.[5][6]

Data Presentation: Recommended Reaction Conditions

The following tables summarize typical conditions for palladium-catalyzed reactions based on protocols for structurally similar aminopyrimidines and bromopyrimidines. These serve as an excellent starting point for optimizing reactions with this compound.

Table 1: Suzuki-Miyaura Coupling Conditions for Analogous Substrates

Catalyst SystemLigandBaseSolventTemperature (°C)Representative Yield (%)
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)85-9578-88[2]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100-110Expected High[2]
Pd-PEPPSI-IPrIPr (NHC)K₂CO₃THF (anhydrous)60-80High (substrate dependent)[2]

Table 2: Buchwald-Hartwig Amination Conditions for Analogous Substrates

Catalyst PrecursorLigandBaseSolventTemperature (°C)Representative Yield (%)
Pd₂(dba)₃XantphosCs₂CO₃Toluene110Good to Excellent[6]
Pd(OAc)₂BINAPCs₂CO₃Dioxane110Good to Excellent[6]
Pd(OAc)₂cataCXium® ALHMDSTHF8085-95[7]

Mandatory Visualization

Troubleshooting_Logic start Reaction Start (Low/No Product) check_temp Is temperature within recommended range? (e.g., 80-110°C) start->check_temp check_reagents Are reagents pure? Are solvents anhydrous and degassed? check_temp->check_reagents Yes increase_temp Action: Increase temperature incrementally (e.g., +10°C). Monitor reaction. check_temp->increase_temp No (Too Low) check_side_products Analyze crude mixture (TLC, LC-MS). Side products present? check_reagents->check_side_products Yes purify_reagents Action: Purify starting materials. Use fresh, anhydrous/degassed solvents. check_reagents->purify_reagents No check_side_products->increase_temp No decrease_temp Action: Decrease temperature to lower end of range (e.g., 80-90°C). check_side_products->decrease_temp Yes (Decomposition) optimize_conditions Action: Optimize catalyst, ligand, or base based on identified side product. check_side_products->optimize_conditions Yes (Specific Side Product, e.g., Debromination) success Problem Resolved increase_temp->success decrease_temp->success failure Problem Persists (Consult further literature) purify_reagents->failure optimize_conditions->success

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification setup Add Pyrimidine, Coupling Partner, Base, Catalyst, and Ligand to dry Schlenk flask inert Evacuate and backfill with inert gas (3x) setup->inert solvent Add anhydrous, degassed solvent(s) inert->solvent heat Heat to desired temperature (e.g., 80-110°C) with vigorous stirring solvent->heat monitor Monitor progress by TLC or LC-MS heat->monitor cool Cool to room temperature monitor->cool quench Quench and perform aqueous extraction cool->quench purify Dry organic layer and purify (e.g., column chromatography) quench->purify end Isolated Product purify->end

Caption: General experimental workflow for Pd-catalyzed cross-coupling.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and requires optimization for specific substrates.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid or pinacol ester (1.2-1.5 eq.), a base (e.g., K₃PO₄, 2.0-2.5 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[3][4]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the atmosphere is inert.[4]

  • Solvent Addition: Under a positive pressure of inert gas, add a degassed solvent system via syringe. A common system is a 4:1 mixture of 1,4-dioxane and water.[2][3]

  • Reaction: Place the flask in a preheated oil bath set to the desired temperature (a starting temperature of 90 °C is recommended). Stir the reaction mixture vigorously.[1]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 12-18 hours).[4]

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium residues. Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[5]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and requires optimization for specific substrates.

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 eq.) to an oven-dried Schlenk tube with a magnetic stir bar.[1][6]

  • Inert Atmosphere: If not in a glovebox, seal the tube, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 eq.) and the desired amine coupling partner (1.1-1.2 eq.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.[1]

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (a starting point of 100-110 °C is recommended) and stir vigorously.[6]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and quench carefully with a saturated aqueous solution of ammonium chloride or water. Extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[5]

References

preventing dehalogenation of 5-bromo-N-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to prevent the undesired dehalogenation of 5-bromo-N-methylpyrimidin-2-amine during chemical synthesis, particularly in palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a significant problem?

A1: Dehalogenation is a common side reaction in which the bromine atom on the pyrimidine ring is replaced by a hydrogen atom.[1] This process, also known as hydrodehalogenation, consumes your starting material, reduces the yield of the desired coupled product, and introduces a significant byproduct that can complicate purification.[1][2]

Q2: Why is this compound particularly susceptible to dehalogenation?

A2: As an electron-deficient N-heterocyclic halide, this compound is inherently more prone to dehalogenation compared to many other aryl bromides.[3] The nitrogen atoms in the pyrimidine ring influence the electronic properties of the molecule and can coordinate to the palladium catalyst, potentially favoring pathways that lead to this unwanted side reaction.[3]

Q3: What are the primary experimental factors that cause dehalogenation?

A3: Several factors can promote dehalogenation:

  • Base Selection: Strong bases, especially alkoxides like sodium tert-butoxide (NaOtBu), can act as hydride donors or promote the formation of palladium-hydride species that are responsible for the dehalogenation.[1][4]

  • Catalyst System: The choice of ligand is critical. While highly active catalysts are desirable, some can accelerate the rate of dehalogenation relative to the productive cross-coupling.[1]

  • Solvent: Solvents can act as a source of hydrogen. Protic solvents like alcohols are known contributors, but some aprotic polar solvents like DMF can also facilitate the side reaction under certain conditions.[4][5]

  • Reaction Temperature and Duration: High temperatures and prolonged reaction times can increase the incidence of side reactions, including dehalogenation.[1][6]

  • Presence of Water/Impurities: Trace amounts of water or other protic impurities can serve as a proton source, leading to hydrodehalogenation.[4][7]

Q4: How can I detect if dehalogenation is occurring in my reaction?

A4: You can identify the dehalogenated byproduct, N-methylpyrimidin-2-amine, using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The dehalogenated product will typically appear as a new, less polar spot compared to the this compound starting material.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak with the molecular weight corresponding to the dehalogenated compound.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum of the crude product will show a new proton signal in the aromatic region where the bromine atom was previously located.[1]

Troubleshooting Guide: Minimizing Dehalogenation

If you observe a significant amount of the dehalogenated byproduct, follow this workflow to diagnose and solve the issue.

Troubleshooting_Workflow start High Dehalogenation Observed step1 Step 1: Modify Base Switch from strong alkoxides (NaOtBu) to weaker inorganic bases (K₃PO₄, Cs₂CO₃). start->step1 step2 Step 2: Optimize Ligand Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or NHC ligands. step1->step2 If issue persists step3 Step 3: Adjust Conditions Lower temperature by 10-20 °C. Reduce overall reaction time. step2->step3 If issue persists step4 Step 4: Check Reagents & Solvent Use anhydrous, degassed solvents (Toluene). Ensure high purity of starting materials. step3->step4 If issue persists end Dehalogenation Minimized step4->end Optimized Reaction

A logical workflow for troubleshooting dehalogenation.
Issue 1: My Suzuki-Miyaura coupling shows >20% dehalogenation. What should I change first?

Recommended Solution: The most impactful change is often the base. Strong alkoxide bases are common culprits.

  • Action: Switch from bases like NaOtBu or KOtBu to a weaker inorganic base such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[3][4] Carbonate and phosphate bases are less likely to act as hydride donors.[1]

  • Ligand Choice: If changing the base is not sufficient, consider your ligand. For electron-deficient N-heterocycles, bulky and electron-rich phosphine ligands are highly effective at promoting the desired C-C bond formation over dehalogenation.[3] Ligands like XPhos, SPhos, or RuPhos often provide excellent results.[4]

Issue 2: My Buchwald-Hartwig amination is sluggish and produces the dehalogenated byproduct.

Recommended Solution: This issue often stems from a combination of the base and a slow reductive elimination step.

  • Action: Similar to the Suzuki reaction, replace strong alkoxide bases with weaker alternatives like cesium carbonate or potassium phosphate.[6] For Buchwald-Hartwig aminations, bulky biarylphosphine ligands such as XPhos, RuPhos, or Xantphos are known to accelerate the C-N reductive elimination, which outcompetes the dehalogenation pathway.[4][8]

Issue 3: Could my solvent be the problem?

Recommended Solution: Yes, the solvent can be a cryptic source of hydrogen.

  • Action: Ensure you are using anhydrous, aprotic solvents. While 1,4-dioxane is common, some studies have shown that toluene can be superior in minimizing dehalogenation.[5][6] Avoid protic solvents (e.g., alcohols) and be cautious with solvents like DMF, which can degrade at high temperatures to produce species that facilitate dehalogenation.[5] Always degas your solvent prior to use to remove dissolved oxygen.[3]

Data Presentation: Impact of Reaction Parameters

The following tables summarize general trends for minimizing dehalogenation based on literature evidence. Actual results will vary depending on the specific coupling partners.

Table 1: Effect of Base Selection on Dehalogenation in a Generic Cross-Coupling Reaction

BaseRelative StrengthTypical Dehalogenation (%)Rationale
NaOtBu / KOtBuStrong15 - 40%Alkoxides can act as hydride sources, generating palladium-hydride species that cause dehalogenation.[1][4]
Cs₂CO₃Moderate5 - 15%Weaker inorganic base, less prone to promoting hydride formation pathways.[3][6]
K₃PO₄Moderate< 10%Often the base of choice for suppressing dehalogenation with sensitive heterocyclic halides.[3][4]

Table 2: Effect of Ligand Choice on Dehalogenation in a Generic Cross-Coupling Reaction

LigandLigand TypeTypical Dehalogenation (%)Rationale
PPh₃Simple Monophosphine20 - 50%Often allows for a slower reductive elimination, giving time for the dehalogenation side reaction to occur.[5]
dppfFerrocene-based Diphosphine10 - 25%More effective than PPh₃, but modern ligands often perform better for this substrate class.[5]
XPhos / SPhosBulky, Electron-Rich Biaryl Monophosphine< 5%These ligands accelerate the desired C-C or C-N reductive elimination, outcompeting dehalogenation.[3][4]

Key Experimental Diagrams

Catalytic_Cycle cluster_main Desired Cross-Coupling Pathway cluster_side Competing Dehalogenation Pathway pd0 Pd(0)L_n oa Oxidative Addition (Ar-Pd(II)-Br)L_n pd0->oa Ar-Br tm Transmetalation / Amine Binding (Ar-Pd(II)-Nu)L_n oa->tm Coupling Partner pd_hydride Palladium Hydride Intermediate (H-Pd(II)-Ar)L_n oa->pd_hydride [H] Source (Base, Solvent, H₂O) re Reductive Elimination tm->re re->pd0 Regenerates Catalyst product Desired Product (Ar-Nu) re->product re_h Reductive Elimination pd_hydride->re_h re_h->pd0 byproduct Dehalogenated Byproduct (Ar-H) re_h->byproduct

Catalytic cycle showing the desired pathway versus the competing dehalogenation side reaction.

Optimized Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Dehalogenation

This protocol is a starting point and should be optimized for each specific boronic acid partner.

  • Reagents & Materials:

    • This compound (1.0 equiv.)

    • Arylboronic acid (1.2 - 1.5 equiv.)

    • Potassium phosphate (K₃PO₄, 2.0 - 3.0 equiv.), finely ground

    • Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Ligand (e.g., XPhos, 2-4 mol%)

    • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

    • Inert atmosphere setup (Argon or Nitrogen)

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

    • In a glovebox or under a positive flow of inert gas, add the palladium source and the ligand.

    • Evacuate and backfill the flask with inert gas three times.

    • Add the anhydrous, degassed solvent via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. Aim for the shortest time required for the consumption of starting material.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.[8]

Protocol 2: General Procedure for Buchwald-Hartwig Amination with Minimized Dehalogenation

This protocol is a starting point for coupling with a primary or secondary amine.

  • Reagents & Materials:

    • This compound (1.0 equiv.)

    • Amine coupling partner (1.2 equiv.)

    • Cesium carbonate (Cs₂CO₃, 1.5 equiv.) or Potassium Phosphate (K₃PO₄, 2.0 equiv.)

    • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

    • Anhydrous, degassed solvent (e.g., Toluene)

    • Inert atmosphere setup (Argon or Nitrogen)

  • Procedure:

    • To an oven-dried Schlenk flask inside a glovebox, add the palladium precatalyst, the base, this compound, and a stir bar.

    • Add the anhydrous, degassed solvent, followed by the amine coupling partner.

    • Seal the flask, remove it from the glovebox, and heat to 90-110 °C with vigorous stirring.

    • Monitor the reaction progress closely by TLC or LC-MS to avoid prolonged heating after completion.

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.[6]

References

Technical Support Center: Troubleshooting Failed Cross-Coupling Reactions with 5-bromo-N-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for cross-coupling reactions involving 5-bromo-N-methylpyrimidin-2-amine.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with this compound failing or giving low yields?

A1: Low conversion or reaction failure with this substrate can stem from several factors. The 2-N-methylamino group and the pyrimidine nitrogens can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation. Other common issues include suboptimal reaction conditions (temperature, time), poor quality of reagents or solvents, an inappropriate choice of catalyst, ligand, or base, and the presence of oxygen, which can deactivate the active Pd(0) catalyst.

Q2: What are the most common side reactions observed with this substrate?

A2: A frequent side reaction is hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom. Homocoupling of the coupling partner (e.g., boronic acid in Suzuki reactions or terminal alkyne in Sonogashira reactions) is also a common issue. These side reactions can often be minimized by carefully selecting the base, ligand, and reaction temperature, and by ensuring strictly anaerobic conditions.

Q3: How does the N-methylamino group on the pyrimidine ring affect the cross-coupling reaction?

A3: The N-methylamino group is an electron-donating group, which can increase the electron density of the pyrimidine ring. This can make the oxidative addition step of the catalytic cycle more challenging compared to unsubstituted bromopyrimidines. Additionally, the nitrogen atoms in the aminopyrimidine moiety can act as ligands for the palladium catalyst, potentially forming inactive complexes and slowing down the reaction. The choice of a bulky, electron-rich ligand is often crucial to overcome these challenges.

Q4: Can I perform a copper-free Sonogashira coupling with this substrate?

A4: Yes, copper-free Sonogashira couplings are well-established and can be advantageous. They can lead to cleaner reactions by avoiding copper-catalyzed alkyne homocoupling (Glaser coupling). These conditions typically involve a palladium catalyst, a suitable phosphine ligand, and an amine base in a solvent like DMF or THF.

Troubleshooting Guides

Issue 1: Low to No Product Formation

If you are observing little to no formation of your desired product, consult the following troubleshooting guide.

Potential Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium precursor and ligand are of high quality and have been stored under an inert atmosphere. The active Pd(0) species is sensitive to oxygen. Consider using a pre-catalyst for more reliable generation of the active catalyst.
Suboptimal Reagent Quality Use fresh, high-purity reagents. Boronic acids, for example, can degrade over time. Ensure solvents are anhydrous and properly degassed to remove oxygen.
Inappropriate Catalyst/Ligand System For electron-rich and potentially coordinating substrates like this, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often more effective than traditional phosphine ligands like PPh₃. Screen a variety of catalyst and ligand combinations.
Incorrect Base or Solvent The choice of base and solvent is critical and interdependent. For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are common. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu are often used. Ensure all reagents are soluble in the chosen solvent at the reaction temperature.
Insufficient Reaction Temperature Cautiously increase the reaction temperature in 10-20 °C increments. Some cross-coupling reactions require elevated temperatures to proceed at a reasonable rate. However, excessive heat can lead to catalyst decomposition.
Catalyst Inhibition The nitrogen atoms of the 2-aminopyrimidine scaffold can coordinate to the palladium center. Using bulky ligands can often mitigate this issue.
Issue 2: Significant Side Product Formation

If you are observing significant amounts of side products, such as hydrodehalogenation or homocoupling, consider the following.

Side Product Potential Cause & Troubleshooting Steps
Hydrodehalogenation (Debromination) This occurs when the bromine is replaced by a hydrogen atom. To minimize this: Optimize the base; sometimes a weaker or less sterically hindered base can help. Lowering the reaction temperature can also be beneficial. Certain ligands are more prone to this side reaction, so screening different ligands may be necessary.
Homocoupling of Boronic Acid (Suzuki) This is often caused by the presence of oxygen. Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere (Argon or Nitrogen).
Homocoupling of Alkyne (Sonogashira) This is particularly common in copper-catalyzed reactions. To avoid this, consider using a copper-free protocol. If using copper, ensure anaerobic conditions are strictly maintained.

Quantitative Data Summary

The following tables summarize typical starting conditions for various cross-coupling reactions with substrates analogous to this compound. These should be used as a starting point for optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling
Catalyst SystemLigandBaseSolventTemp (°C)Typical Yield (%)
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)85-9578-88
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100-110Expected High
Pd-PEPPSI-IPrIPrK₂CO₃THF60-80Variable
Pd₂(dba)₃XPhosK₃PO₄1,4-Dioxane/H₂O (4:1)10070-95
Table 2: Representative Conditions for Buchwald-Hartwig Amination
Pd PrecursorLigandBaseSolventTemp (°C)Typical Yield (%)
Pd₂(dba)₃XPhosNaOtBuToluene100High
Pd(OAc)₂BINAPCs₂CO₃1,4-Dioxane110Good
Pd(OAc)₂dpppNaOtBuToluene80-110Variable
PdCl₂(PPh₃)₂XantphosNaOtBuTolueneReflux27-82
Table 3: Representative Conditions for Sonogashira Coupling
Catalyst SystemCo-catalystBaseSolventTemp (°C)Typical Yield (%)
Pd(PPh₃)₄CuIEt₃NDMF8060-88
PdCl₂(PPh₃)₂CuIDIPEATHF60Variable
Pd(CF₃COO)₂ / PPh₃CuIEt₃NDMF100Variable

Experimental Protocols

The following are generalized protocols for common cross-coupling reactions. These should be considered as starting points and may require optimization for your specific coupling partners.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Under a positive pressure of inert gas, add the palladium catalyst and the degassed solvent system.

  • Stir the reaction mixture at 85-95 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos or BINAP, 3-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add the palladium precatalyst, ligand, and base.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous, degassed solvent, followed by this compound and the amine coupling partner.

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor its progress.

  • After cooling, quench the reaction with water and extract with an organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product.

General Protocol for Sonogashira Coupling (with Copper Co-catalyst)

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Copper(I) iodide (CuI, 10 mol%)

  • Amine base (e.g., Et₃N, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a reaction flask, add this compound, the palladium catalyst, and the copper(I) co-catalyst.

  • Flush the flask with an inert gas.

  • Add the degassed solvent and the amine base, followed by the terminal alkyne.

  • Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, concentrate, and purify.

Visualizations

Troubleshooting_Workflow start Reaction Failed: Low or No Yield check_reagents Are all reagents and solvents pure, anhydrous, and degassed? start->check_reagents check_catalyst Is the catalyst system (Pd source + ligand) appropriate? check_reagents->check_catalyst Yes action_reagents Use fresh, pure reagents. Ensure anhydrous/degassed solvents. check_reagents->action_reagents No check_conditions Are the reaction conditions (base, solvent, temp.) optimal? check_catalyst->check_conditions Yes action_catalyst Screen bulky, electron-rich ligands (e.g., XPhos, SPhos) or pre-catalysts. check_catalyst->action_catalyst No check_side_reactions Are major side reactions (e.g., debromination) occurring? check_conditions->check_side_reactions Yes action_conditions Screen different bases and solvents. Incrementally increase temperature. check_conditions->action_conditions No action_side_reactions Adjust base/ligand. Lower reaction temperature. check_side_reactions->action_side_reactions Yes success Reaction Successful check_side_reactions->success No action_reagents->start action_catalyst->start action_conditions->start action_side_reactions->start

Caption: Troubleshooting workflow for failed cross-coupling reactions.

Technical Support Center: Reactivity of 5-bromo-N-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving 5-bromo-N-methylpyrimidin-2-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their synthetic strategies. Below you will find detailed experimental protocols, quantitative data to guide your choice of ligands and reaction conditions, and visualizations to clarify workflows and troubleshooting logic.

Frequently Asked Questions (FAQs)

Q1: Which palladium-catalyzed cross-coupling reactions are most suitable for functionalizing this compound?

A1: this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The most common and effective methods for creating new carbon-carbon and carbon-nitrogen bonds at the 5-position include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl, heteroaryl, or vinyl boronic acids or esters. This is a versatile and widely used method with good functional group tolerance.[1]

  • Buchwald-Hartwig Amination: To form C-N bonds with a broad range of primary and secondary amines. This reaction is crucial for the synthesis of complex amine-containing molecules.[2][3]

  • Stille Coupling: For the formation of C-C bonds with organostannanes. This method is known for its tolerance of a wide array of functional groups.[4]

Q2: How does the electronic nature of the pyrimidine ring affect its reactivity?

A2: The pyrimidine ring is electron-deficient, which influences the reactivity of the C-Br bond. This electron deficiency generally makes the oxidative addition of the palladium(0) catalyst to the C-Br bond more facile compared to electron-rich aromatic systems. However, the presence of the N-methylamino group at the 2-position is electron-donating, which can modulate the overall electronic properties of the substrate. Careful selection of the ligand and reaction conditions is therefore important to achieve optimal results.

Q3: What are the most common side reactions to be aware of?

A3: Several side reactions can occur during the cross-coupling of this compound:

  • Hydrodehalogenation: The bromine atom is replaced by a hydrogen atom. This can be minimized by using weaker bases, optimizing the reaction temperature, and selecting appropriate ligands.[5]

  • Protodeboronation: In Suzuki-Miyaura coupling, the boronic acid starting material is converted to the corresponding arene. This can be mitigated by using anhydrous solvents, ensuring the base is not excessively strong, and using boronate esters which can be more stable.

  • Homocoupling: The coupling of two molecules of the boronic acid (in Suzuki reactions) or the organostannane (in Stille reactions) can occur. This can often be suppressed by using a slight excess of the bromopyrimidine and ensuring efficient stirring.

Q4: How critical is the choice of ligand for these reactions?

A4: The choice of ligand is paramount for a successful cross-coupling reaction.[1][2] The ligand stabilizes the palladium catalyst, influences its reactivity, and can control the selectivity of the reaction. For electron-rich and potentially coordinating substrates like this compound, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands are often highly effective.[1][2] These ligands promote the key steps of the catalytic cycle and can help to suppress side reactions.

Troubleshooting Guides

Suzuki-Miyaura Coupling
IssuePotential CauseTroubleshooting Step
Low or No Conversion Inactive CatalystEnsure the palladium precursor and ligand are of high quality and stored under an inert atmosphere. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.
Insufficient Reaction TemperatureCautiously increase the temperature in 10°C increments. Typical temperatures range from 85-110°C.[6][7]
Poor Reagent QualityUse anhydrous and degassed solvents. Ensure the boronic acid and base are pure and dry.
Poor Solubility of ReagentsScreen alternative solvents like 1,4-dioxane or toluene in combination with water to improve solubility.[1]
Significant Side Product Formation (e.g., Protodeboronation) Base is too StrongSwitch to a weaker base such as K₂CO₃ or Cs₂CO₃.
Presence of Excess WaterWhile some water is often necessary, ensure you are using appropriately degassed solvents and not introducing excess moisture.
Inappropriate LigandScreen different phosphine ligands. Less bulky ligands can sometimes be beneficial if protodeboronation is a major issue.
Buchwald-Hartwig Amination
IssuePotential CauseTroubleshooting Step
Low or No Conversion Inactive CatalystUse a reliable palladium precatalyst and ensure all reagents and solvents are anhydrous and degassed. The active Pd(0) species is sensitive to oxygen.[5]
Base Not Suitable for AmineFor less acidic amines, a strong base like NaOtBu or LHMDS is often required. For more sensitive substrates, a weaker base like Cs₂CO₃ or K₃PO₄ may be necessary, potentially with higher temperatures.[2]
Ligand-Substrate MismatchFor primary amines, bulky biarylphosphine ligands like XPhos or RuPhos are often effective. For secondary amines, ligands such as BINAP or dppf can be suitable.[2]
Significant Hydrodehalogenation Base is too Strong or Sterically HinderedSwitch to a weaker or less sterically hindered base (e.g., Cs₂CO₃).[5]
Reaction Temperature is too HighLower the reaction temperature.[5]
Inappropriate LigandScreen different phosphine ligands, as some are more prone to promoting hydrodehalogenation.[5]

Quantitative Data

The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura and Buchwald-Hartwig reactions of structurally analogous bromopyridines and bromo-aminopyridines. This data can serve as a strong starting point for the optimization of reactions with this compound.

Table 1: Suzuki-Miyaura Coupling of a Structurally Analogous Substrate (5-bromo-2-methylpyridin-3-amine) [1]

Catalyst SystemLigandBaseSolventArylboronic AcidYield (%)
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)Phenylboronic acid85
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Methylphenylboronic acid82
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Methoxyphenylboronic acid88
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Chlorophenylboronic acid78
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Fluorophenylboronic acid80
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂OPhenylboronic acidExpected High

Table 2: Buchwald-Hartwig Amination of a Structurally Analogous Substrate (2-Amino-5-bromo-4-methylpyridine) [2]

AminePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield
AnilinePd₂(dba)₃ (1.5)XPhos (3.6)K₃PO₄ (2.0)Dioxane10012High
n-ButylaminePd(OAc)₂ (1)RuPhos (2)NaOtBu (1.5)Toluene80-1004-12Good to High
CyclohexylaminePd₂(dba)₃ (2)BrettPhos (4)LHMDS (1.5)THF706-18Good
MorpholinePd(OAc)₂ (2)dppf (4)NaOtBu (1.4)Toluene10012-24High
PiperidinePd₂(dba)₃ (1.5)XPhos (3.6)NaOtBu (1.5)Toluene806-12High
N-MethylanilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Dioxane11018-24Good to Excellent

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from procedures for structurally similar 2-amino-5-bromopyridines.[7][8]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Schlenk flask and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the starting material).

  • Stir the reaction mixture at 85-95°C under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a general starting point and may require optimization for specific amines.[2][6]

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] or Pd₂(dba)₃ (2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

  • Schlenk flask and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the palladium precursor (e.g., Pd(OAc)₂), the phosphine ligand (e.g., XPhos), and the base (e.g., NaOtBu).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous toluene via syringe, followed by this compound (1.0 eq) and the amine (1.2 eq).

  • Heat the reaction mixture to 80-110°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental_Workflow_Suzuki_Coupling cluster_prep Reaction Preparation cluster_exec Reaction Execution cluster_workup Workup & Purification A 1. Add Solids: This compound, Arylboronic acid, Base (K3PO4) B 2. Add Catalyst: Pd(PPh3)4 A->B C 3. Inert Atmosphere: Evacuate & backfill with Ar/N2 (3x) B->C D 4. Add Solvents: Degassed 1,4-Dioxane & Water C->D E 5. Heat & Stir: 85-95°C D->E F 6. Monitor Progress: TLC / LC-MS E->F G 7. Cool & Quench: Add EtOAc & Water F->G H 8. Extraction G->H I 9. Dry & Concentrate H->I J 10. Column Chromatography I->J K Final Product J->K

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

Troubleshooting_Low_Yield start Low or No Product Yield? q1 Is the catalyst active and handled under inert conditions? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Are reagents and solvents pure and anhydrous? a1_yes->q2 sol1 Use a pre-catalyst or fresh reagents. Ensure proper inert atmosphere technique. a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the reaction temperature optimal? a2_yes->q3 sol2 Use anhydrous, degassed solvents and pure, dry reagents. a2_no->sol2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Significant side reactions observed? a3_yes->q4 sol3 Increase temperature incrementally (e.g., in 10°C steps). a3_no->sol3 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No sol4 Screen different ligands and/or weaker bases (e.g., Cs2CO3). a4_yes->sol4 end Consult further literature for specific substrate. a4_no->end

Caption: Troubleshooting logic for low or no product yield.

References

Technical Support Center: Workup Procedures for Palladium-Catalyzed Reactions of 5-bromo-N-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the workup of palladium-catalyzed cross-coupling reactions involving 5-bromo-N-methylpyrimidin-2-amine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental workup, presented in a question-and-answer format.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction: The reaction may not have reached completion before workup. 2. Catalyst deactivation: The nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, inhibiting its activity.[1] 3. Inefficient extraction: The product may have partial solubility in the aqueous phase, especially if acidic washes are used. The basicity of the aminopyrimidine can lead to its partitioning into the aqueous layer during acidic washes.[1]- Monitor reaction completion: Use TLC or LC-MS to ensure the starting material is consumed before quenching the reaction.[1] - Optimize catalyst system: For challenging substrates like aminopyrimidines, consider using more active catalyst systems with electron-rich, bulky phosphine ligands.[2] - Neutral or basic wash: During liquid-liquid extraction, use water or brine instead of acidic solutions to wash the organic layer.[1] - Back-extraction: Extract the aqueous layer multiple times with the organic solvent to recover any dissolved product.[1]
Product is Contaminated with Palladium Catalyst 1. Inefficient removal of palladium: Simple filtration may not be sufficient to remove all palladium species, which can be soluble.[3] 2. Strong coordination: The aminopyrimidine product can chelate with palladium, keeping it in solution.[3][4]- Filtration through Celite® or Silica Gel: After diluting the reaction mixture, filter it through a pad of Celite® or silica gel to remove precipitated palladium.[1] - Activated Carbon Treatment: Stir the crude product in a suitable solvent with activated carbon to adsorb residual palladium.[1] Be aware that this can sometimes lead to product loss through non-specific adsorption.[4] - Palladium Scavengers: Use solid-supported scavenger resins with high affinity for palladium (e.g., thiol-based or triamine-based scavengers).[3][4] This is a highly effective method for reducing palladium to ppm levels.[5]
Formation of an Emulsion During Extraction 1. Presence of polar byproducts or inorganic salts: These can act as surfactants, stabilizing the emulsion.[1]- Add brine: Add a small amount of saturated aqueous NaCl solution to the separatory funnel to help break the emulsion by increasing the ionic strength of the aqueous phase.[1] - Filter before extraction: Filter the entire mixture through a pad of Celite® before performing the liquid-liquid extraction.[1] - Allow to stand: Let the mixture stand for an extended period to allow for phase separation.[1]
Product is a Sticky Oil or Difficult to Solidify 1. Presence of impurities: Residual solvent, byproducts, or the palladium catalyst can prevent crystallization.[1]- Trituration: Stir the oily product with a non-polar solvent in which the product is expected to be insoluble (e.g., hexanes, diethyl ether) to induce solidification.[1] - Chromatography: Purify the product using column chromatography on silica gel to remove impurities.[1][6] - Recrystallization: If a solid can be obtained, recrystallization from a suitable solvent or solvent system can significantly improve purity.

Frequently Asked Questions (FAQs)

Q1: What is a standard workup procedure for a Suzuki coupling reaction with this compound?

A1: A typical workup procedure involves cooling the reaction mixture to room temperature, diluting it with an organic solvent like ethyl acetate, and filtering through a pad of Celite® to remove the bulk of the palladium catalyst. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then typically purified by column chromatography.[7][8][9]

Q2: How can I effectively remove the palladium catalyst from my aminopyrimidine product?

A2: Due to the chelating nature of aminopyrimidines, residual palladium can be challenging to remove.[3][4] A multi-step approach is often most effective. First, filter the diluted reaction mixture through Celite®.[7] If significant color from the catalyst remains in your organic solution, you can treat it with activated carbon or, for more rigorous removal, a specialized palladium scavenger resin.[1][3] Thiol-based scavengers are often very effective.[3]

Q3: My product seems to be lost during the aqueous wash. What could be the reason and how can I prevent this?

A3: The N-methylpyrimidin-2-amine moiety is basic and can be protonated by acidic solutions, causing it to partition into the aqueous layer. To prevent this, avoid acidic washes and use only water or brine for the extraction.[1] If you suspect product loss to the aqueous phase, you can try to basify the aqueous layer with a base like sodium bicarbonate and re-extract with an organic solvent.

Q4: What are some common catalyst systems used for cross-coupling reactions with bromo-aminopyrimidines?

A4: For Suzuki reactions, Pd(PPh₃)₄ or a combination of a Pd(II) precursor like Pd(OAc)₂ with a phosphine ligand (e.g., SPhos) are commonly used.[6] For Buchwald-Hartwig aminations, catalyst systems often consist of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as Xantphos or RuPhos.[10][11]

Q5: Can I use microwave irradiation for the coupling reaction?

A5: Yes, microwave-assisted coupling reactions can significantly reduce reaction times. The workup procedure would generally remain the same as for conventionally heated reactions.

Experimental Protocols

Below are generalized experimental protocols for Suzuki and Buchwald-Hartwig reactions, which should be optimized for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[12]

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv)[12]

  • Anhydrous 1,4-dioxane and degassed water (4:1 mixture)[12]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a dry Schlenk flask, combine this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas three times.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, followed by the degassed solvent mixture via syringe.

  • Reaction: Heat the mixture to 85-95 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[12]

  • Purification: Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization.

Materials:

  • This compound (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)[10]

  • Ligand (e.g., Xantphos, 4 mol%)[10]

  • Base (e.g., Cs₂CO₃ or NaOtBu, 2.0 equiv)[10][11]

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)[10][11]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a dry Schlenk tube, combine this compound, the amine coupling partner, the base, the palladium precursor, and the ligand.

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent and filter through Celite®. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.[10]

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes representative conditions for palladium-catalyzed cross-coupling reactions of analogous bromopyrimidine and bromopyridine substrates. These can serve as a starting point for the optimization of reactions with this compound.

Reaction TypeAryl HalideCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
Suzuki5-BromopyrimidineArylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2)Dioxane/H₂O90Varies[13]
Suzuki5-Bromo-2-chloropyrimidineArylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2)Dioxane/H₂O90Varies[12]
Buchwald-Hartwig5-BromopyrimidineAminePd₂(dba)₃ (2)BINAP (4)NaOtBu (2)Toluene80-110Varies[13]
Buchwald-Hartwig6-Bromopyridin-3-amineAminePd₂(dba)₃ (2)RuPhos (8)LiHMDS (2.5)THF65Varies[6]
Sonogashira5-BromopyrimidineTerminal AlkynePd(PPh₃)₄ (5)-Et₃N (2)THF65High[13]

Mandatory Visualization

experimental_workflow cluster_reaction Reaction Setup cluster_workup Aqueous Workup & Extraction cluster_purification Purification & Analysis reagents Combine Reactants: This compound, Coupling Partner, Base, Catalyst inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (Monitor by TLC/LC-MS) solvent->heat cool Cool to Room Temperature heat->cool dilute Dilute with Organic Solvent (e.g., Ethyl Acetate) cool->dilute filter_pd Filter through Celite® (Removes bulk Palladium) dilute->filter_pd extract Liquid-Liquid Extraction (Wash with Water/Brine) filter_pd->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate crude Crude Product concentrate->crude troubleshoot_pd High Pd Content? crude->troubleshoot_pd scavenger Treat with Pd Scavenger or Activated Carbon troubleshoot_pd->scavenger Yes chromatography Column Chromatography troubleshoot_pd->chromatography No scavenger->chromatography pure_product Pure Product chromatography->pure_product analysis Characterization (NMR, MS, Yield) pure_product->analysis

Caption: A typical experimental workflow for the workup of palladium-catalyzed cross-coupling reactions.

References

Validation & Comparative

A Comparative Guide to the HPLC Analysis of 5-bromo-N-methylpyrimidin-2-amine and its Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust analysis of key chemical intermediates and their reaction products is paramount to ensuring the quality, efficacy, and safety of novel therapeutics. 5-bromo-N-methylpyrimidin-2-amine is a valuable building block in medicinal chemistry, often utilized in cross-coupling reactions to generate diverse molecular scaffolds. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the analysis of this compound and its potential reaction products. The information presented is supported by experimental data and detailed methodologies derived from the analysis of structurally related compounds.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Reaction Monitoring

Reversed-phase HPLC (RP-HPLC) is the preeminent analytical technique for the separation, quantification, and purity assessment of this compound and its derivatives. Its wide applicability to polar and non-polar compounds, high resolution, and sensitivity make it the method of choice for monitoring reaction progress and characterizing final products.

Experimental Protocol: RP-HPLC for this compound and Reaction Products

This protocol is a representative method adapted from established procedures for similar brominated pyridine and pyrimidine derivatives.

Instrumentation:

  • HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water.

  • Sample Solution: Prepare the reaction mixture or product sample in the same manner as the standard solution, ensuring the final concentration is within the linear range of the method.

  • Filter all solutions through a 0.45 µm syringe filter prior to injection.

System Suitability:

  • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of this compound should be ≤ 2.0%.

  • The tailing factor for the main peak should be between 0.8 and 1.5.

  • The theoretical plates should be ≥ 2000.

Analysis:

Inject the sample solution and record the chromatogram. The retention time of the main peak should correspond to that of the standard. The percentage purity can be calculated using the area normalization method. For reaction monitoring, the disappearance of the starting material peak and the appearance of product peaks are observed.

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Start Start Weigh Weigh Sample Start->Weigh Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Data Data Acquisition & Processing Detect->Data Report Report Data->Report Generate Report

Caption: Workflow for the HPLC analysis of this compound.

Alternative Analytical Techniques: A Comparative Overview

While HPLC is the primary method, other techniques can provide complementary information or be advantageous in specific scenarios.

Ultra-Performance Liquid Chromatography (UPLC-MS)

UPLC, coupled with mass spectrometry (MS), offers higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. The added mass information provides definitive identification of the parent compound, its reaction products, and any impurities.

Experimental Protocol: UPLC-MS for Pyrimidine Derivatives

ParameterCondition
UPLC System Waters ACQUITY UPLC I-Class or similar
Column Acquity UPLC HSS C18, 1.8 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution Optimized for separation of analytes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
MS Detector Triple Quadrupole or Time-of-Flight (TOF) Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For polar compounds like N-methylpyrimidinamines, derivatization may be necessary to improve volatility and thermal stability.

Experimental Protocol: GC-MS for Aminopyrimidine Derivatives (with Derivatization)

  • Derivatization: The amine functionality can be derivatized, for example, by acylation, to increase volatility.

  • GC System: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injector: Split/splitless inlet, typically at 250 °C.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: A temperature gradient is used to separate the compounds.

  • MS Detector: Electron Ionization (EI) source with a quadrupole mass analyzer.

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field. It can be a rapid and efficient method for the analysis of charged pyrimidine derivatives.

Experimental Protocol: Capillary Zone Electrophoresis (CZE) for Pyrimidine Derivatives

ParameterCondition
CE System Commercial CE instrument with UV detector
Capillary Fused silica capillary
Background Electrolyte Borate buffer at alkaline pH
Voltage 15-25 kV
Detection UV detection at 254 nm

Performance Comparison of Analytical Techniques

The following table summarizes the key performance characteristics of HPLC, UPLC-MS, GC-MS, and CE for the analysis of this compound and its derivatives.

ParameterHPLC-UVUPLC-MSGC-MS (with derivatization)Capillary Electrophoresis (CE)
Principle Liquid ChromatographyUltra-Performance Liquid ChromatographyGas ChromatographyElectrophoretic Mobility
Resolution Good to ExcellentExcellentVery HighVery High
Sensitivity Good (ng range)Excellent (pg to fg range)Excellent (pg to fg range)Good (ng range)
Analysis Time 15-30 min< 10 min10-20 min< 15 min
Compound Applicability Broad (polar & non-polar)Broad (polar & non-polar)Volatile & thermally stable compoundsCharged compounds
Structural Information Limited (Retention Time)High (Mass-to-charge ratio)High (Mass fragmentation pattern)Limited
Quantitative Accuracy HighHighHighGood
Sample Preparation SimpleSimpleCan be complex (derivatization)Simple

Analysis of Reaction Products: A Case Study of Suzuki Coupling

This compound is an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds.

Potential Reaction Products and Impurities

A typical Suzuki coupling reaction of this compound with an arylboronic acid would be expected to yield the corresponding 5-aryl-N-methylpyrimidin-2-amine. Potential impurities that can be monitored by HPLC include:

  • Unreacted this compound: The starting material.

  • Dehalogenated starting material: N-methylpyrimidin-2-amine.

  • Homocoupling product of the boronic acid: A biaryl compound.

  • Other process-related impurities.

Logical Relationship in a Suzuki Coupling Reaction

Suzuki_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products & Byproducts A This compound Catalyst Pd Catalyst D Dehalogenated Starting Material (Impurity) A->D B Arylboronic Acid E Homocoupled Boronic Acid (Impurity) B->E C 5-aryl-N-methylpyrimidin-2-amine (Desired Product) Catalyst->C Base Base Solvent Solvent

Caption: Key components in a Suzuki coupling reaction of this compound.

Conclusion

For the routine analysis of this compound and its reaction products, HPLC-UV provides a robust, reliable, and cost-effective solution with high quantitative accuracy. For more demanding applications requiring higher throughput, sensitivity, and definitive structural confirmation, UPLC-MS is the superior choice. GC-MS can be a valuable tool for identifying volatile impurities, though it may require sample derivatization. Capillary Electrophoresis offers a high-efficiency alternative for the rapid analysis of charged species. The selection of the most appropriate analytical technique will ultimately depend on the specific requirements of the analysis, including the nature of the sample, the desired level of sensitivity and structural information, and available instrumentation.

Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H and ¹³C NMR Characterization of 5-bromo-N-methylpyrimidin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of successful innovation. Nuclear Magnetic Resonance (NMR) spectroscopy remains an unparalleled tool for this purpose. This guide provides a comparative analysis of the ¹H and ¹³C NMR characteristics of 5-bromo-N-methylpyrimidin-2-amine and its analogues, offering valuable insights for the identification and characterization of this important class of molecules.

The substitution pattern of the pyrimidine ring significantly influences the chemical shifts and coupling constants observed in both ¹H and ¹³C NMR spectra. Understanding these nuances is critical for unambiguous structure verification. This guide presents a summary of expected and experimental NMR data for this compound, alongside its non-brominated parent compound and other 5-halogenated derivatives, to highlight these key differences.

Comparative NMR Data Analysis

The introduction of a bromine atom at the C5 position of the N-methylpyrimidin-2-amine scaffold induces notable changes in the electronic environment of the pyrimidine ring. This is reflected in the downfield shift of the H6 proton and the C4, C5, and C6 carbons. The following table summarizes the experimental and predicted ¹H and ¹³C NMR chemical shifts for this compound and related compounds.

CompoundSolvent¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
This compound CDCl₃H4/H6: ~8.3 (s), N-CH₃: ~3.0 (d), NH: ~(br s)C2: ~163, C4/C6: ~159, C5: ~98, N-CH₃: ~28
N-methylpyrimidin-2-amine CDCl₃H4/H6: 8.23 (d), H5: 6.45 (t), N-CH₃: 2.97 (d), NH: 5.35 (br s)C2: 163.7, C4/C6: 157.9, C5: 109.9, N-CH₃: 28.5
2-amino-5-chloropyrimidine DMSO-d₆H4/H6: 8.32 (s), NH₂: 6.85 (br s)C2: 162.8, C4/C6: 157.9, C5: 106.8
2-amino-5-iodopyrimidine DMSO-d₆H4/H6: 8.35 (s), NH₂: 6.79 (br s)C2: 163.1, C4/C6: 161.2, C5: 75.1

Note: Data for this compound is estimated based on substituent effects observed in related structures. Broad signals (br s) for NH protons can vary in chemical shift and appearance depending on concentration and solvent.

Experimental Protocols

Accurate and reproducible NMR data acquisition is paramount. The following provides a generalized methodology for the ¹H and ¹³C NMR characterization of this compound derivatives.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts.

  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Data Acquisition:

  • Spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.

  • For ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for good signal-to-noise (e.g., 16 or 32), and a relaxation delay of 1-2 seconds.

    • The residual solvent peak is used for calibration (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).

  • For ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters include a spectral width of 0-200 ppm, a larger number of scans for adequate signal intensity (e.g., 1024 or more), and a relaxation delay of 2-5 seconds.

    • The solvent peak is used for calibration (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

3. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Assign the peaks to the corresponding nuclei based on their chemical shifts, multiplicities (splitting patterns), and integration values. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed for more complex structures to confirm assignments.

Visualizing the NMR Characterization Workflow

The process of characterizing a compound by NMR follows a logical progression from sample preparation to final structure elucidation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Purified Compound C NMR Tube A->C B Deuterated Solvent B->C D NMR Spectrometer C->D Insert Sample E ¹H & ¹³C Experiments D->E F FID Processing E->F Raw Data G Spectral Analysis (Chemical Shift, Integration, Multiplicity) F->G H Structure Elucidation G->H

Caption: A streamlined workflow for the NMR characterization of small molecules.

By understanding the key spectral features and employing standardized experimental protocols, researchers can confidently characterize this compound derivatives and accelerate their drug discovery and development efforts.

Reactivity Face-Off: 5-Bromo- vs. 5-Chloro-N-methylpyrimidin-2-amine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

In the realm of medicinal chemistry, the 2-aminopyrimidine scaffold is a privileged structure, frequently incorporated into a vast array of therapeutic agents. The functionalization of this core, often through palladium-catalyzed cross-coupling reactions, is a critical step in the synthesis of novel drug candidates. The choice of the halogen at the 5-position of the pyrimidine ring, typically bromine or chlorine, significantly influences the substrate's reactivity, impacting reaction conditions, yields, and overall synthetic efficiency. This guide provides a detailed comparison of the reactivity of 5-bromo-N-methylpyrimidin-2-amine and 5-chloro-N-methylpyrimidin-2-amine in key cross-coupling reactions, supported by established chemical principles and experimental data from analogous systems.

Executive Summary: The Reactivity Verdict

Based on fundamental principles of carbon-halogen bond strength and extensive literature on cross-coupling reactions, This compound is the more reactive substrate compared to its 5-chloro counterpart. The general order of reactivity for aryl halides in palladium-catalyzed couplings is I > Br > Cl > F.[1] This trend is attributed to the bond dissociation energy of the carbon-halogen bond, where the C-Br bond is weaker and therefore more susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step in the catalytic cycle.[1]

This enhanced reactivity allows for the use of milder reaction conditions, often leading to higher yields and shorter reaction times for the bromo-pyrimidine. Conversely, the chloro-pyrimidine may require more forcing conditions, such as higher temperatures, more active catalysts, or stronger bases, to achieve comparable results. This difference in reactivity can be strategically exploited for selective functionalization in molecules bearing both bromine and chlorine substituents.

Comparative Reactivity in Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in drug discovery. The reaction of 5-halo-N-methylpyrimidin-2-amines with boronic acids or their derivatives is a common strategy for introducing aryl or heteroaryl substituents.

General Reactivity Trend: this compound will generally exhibit higher reactivity in Suzuki-Miyaura couplings. Milder conditions, such as lower temperatures and less active palladium catalysts, are often sufficient for the C-Br bond activation.[2] For the 5-chloro analogue, more robust catalyst systems and higher temperatures may be necessary to achieve efficient coupling.[2]

Table 1: Predicted Comparative Performance in Suzuki-Miyaura Coupling

ParameterThis compound5-Chloro-N-methylpyrimidin-2-amineRationale
Reaction Temperature Lower (e.g., 80-90 °C)Higher (e.g., >100 °C)Weaker C-Br bond facilitates oxidative addition at lower temperatures.[1][2]
Catalyst Loading Typically lowerMay require higher loadingMore facile catalysis with the more reactive substrate.
Reaction Time Generally shorterGenerally longerFaster kinetics of the oxidative addition step.
Yield Generally higherGenerally lower under identical mild conditionsMore efficient conversion of the starting material.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of more complex amine derivatives.

General Reactivity Trend: Similar to the Suzuki coupling, the C-Br bond of this compound will be more readily activated in the Buchwald-Hartwig amination. This allows for a broader range of amine coupling partners and potentially avoids side reactions that can occur at higher temperatures.

Table 2: Predicted Comparative Performance in Buchwald-Hartwig Amination

ParameterThis compound5-Chloro-N-methylpyrimidin-2-amineRationale
Reaction Conditions MilderMore forcingReflects the inherent reactivity difference of the C-X bond.[4][5]
Ligand Choice Broader scope of applicable ligandsMay require more specialized, electron-rich ligandsLess demanding oxidative addition step.
Base Strength Can often proceed with weaker basesMay necessitate stronger bases (e.g., t-butoxides)To facilitate the catalytic cycle with the less reactive chloride.
Functional Group Tolerance Generally better due to milder conditionsPotential for side reactions with sensitive functional groups at higher temperatures.Milder conditions preserve sensitive functionalities.
Stille Coupling

The Stille coupling, which pairs the halo-pyrimidine with an organotin reagent, offers another avenue for C-C bond formation.

General Reactivity Trend: The reactivity trend of C-Br > C-Cl holds true for the Stille coupling. The oxidative addition of the palladium catalyst to the C-Br bond is more facile, leading to more efficient coupling under milder conditions.[6][7]

Table 3: Predicted Comparative Performance in Stille Coupling

ParameterThis compound5-Chloro-N-methylpyrimidin-2-amineRationale
Reaction Rate FasterSlowerDirectly correlated with the ease of oxidative addition.[6]
Selectivity HighHigh, but may require more optimizationThe inherent reactivity difference allows for high selectivity.
Side Reactions Less prone to side reactionsIncreased risk of side reactions at higher temperaturesMilder conditions minimize degradation and undesired pathways.

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, adapted from literature procedures for similar substrates.[2][8] These should serve as a starting point for optimization.

General Protocol for Suzuki-Miyaura Coupling
  • Preparation: In a flame-dried Schlenk flask, combine 5-halo-N-methylpyrimidin-2-amine (1.0 equiv.), the desired boronic acid (1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 90 °C for the bromo derivative, potentially higher for the chloro derivative) and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • Preparation: To a flame-dried Schlenk tube, add 5-halo-N-methylpyrimidin-2-amine (1.0 equiv.), the amine coupling partner (1.2 equiv.), a suitable base (e.g., NaOtBu, 1.4 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the chosen phosphine ligand (e.g., Xantphos, 4 mol%).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add a degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Stir the mixture at the appropriate temperature (e.g., 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Visualizing the Catalytic Cycles

To further illustrate the reaction mechanisms, the following diagrams depict the generally accepted catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII R-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation (R'-B(OR)2) PdII->Transmetal RPdII R-Pd(II)-R'(L_n) Transmetal->RPdII RedElim Reductive Elimination RPdII->RedElim RedElim->Pd0 R-R'

Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X(L_n) OxAdd->PdII AmineCoord Amine Coordination (R2NH) PdII->AmineCoord Amido [Ar-Pd(II)-NR2(L_n)] AmineCoord->Amido -HX RedElim Reductive Elimination Amido->RedElim RedElim->Pd0 Ar-NR2

Caption: Generalized Catalytic Cycle for Buchwald-Hartwig Amination.

Stille_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII R-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation (R'-SnR''3) PdII->Transmetal RPdII R-Pd(II)-R'(L_n) Transmetal->RPdII RedElim Reductive Elimination RPdII->RedElim RedElim->Pd0 R-R'

Caption: Generalized Catalytic Cycle for Stille Coupling.

Conclusion

For drug development professionals, the selection of starting materials is a critical decision that can significantly impact the timeline and success of a synthetic campaign. When comparing this compound and 5-chloro-N-methylpyrimidin-2-amine, the bromo- derivative is the demonstrably more reactive substrate in palladium-catalyzed cross-coupling reactions. This enhanced reactivity translates to milder reaction conditions, potentially higher yields, and greater synthetic efficiency. While the chloro- derivative is a viable and more cost-effective option, its use may necessitate more rigorous optimization of reaction conditions. The choice between these two valuable building blocks will ultimately depend on the specific synthetic goals, budget constraints, and the desired balance between reactivity and cost.

References

Comparative Guide to the Structure-Activity Relationship of 5-Bromo-N-methylpyrimidin-2-amine Analogs and Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 2-aminopyrimidine scaffold is a cornerstone in the design of potent and selective kinase inhibitors. The strategic incorporation of a bromine atom at the 5-position of the pyrimidine ring offers a versatile platform for synthetic modification, enabling a systematic exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic profiles. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-bromo-N-methylpyrimidin-2-amine analogs and structurally related compounds, supported by experimental data and detailed methodologies to inform the rational design of novel therapeutics.

The 2-aminopyrimidine moiety is a well-established pharmacophore in kinase inhibitor design, frequently engaging in crucial hydrogen bonding interactions with the hinge region of the ATP-binding site of kinases. The bromine atom at the 5-position serves as a key handle for introducing chemical diversity, often through palladium-catalyzed cross-coupling reactions. Substitutions at this position can probe deeper into the ATP-binding pocket, significantly influencing both the potency and selectivity of the inhibitor.[1]

Quantitative SAR Data of Pyrimidine Analogs

The following tables summarize the in vitro inhibitory activities of various substituted pyrimidine analogs against different protein kinases. This data highlights the impact of substitutions on the pyrimidine core.

Table 1: SAR of 2,4,5-Substituted Pyrimidines as Tubulin Polymerization Inhibitors [2]

Compound IDR1 (at C2)R2 (at C4)R3 (at C5)Tubulin IC50 (μM)BEL-7402 IC50 (nM)
4k 3,4,5-trimethoxyphenylamino4-methoxyphenylIndole0.7916

Note: This table highlights a potent indole-pyrimidine derivative as a tubulin polymerization inhibitor.

Table 2: SAR of Pyrimidin-2-amine Derivatives as PLK4 Inhibitors [3]

Compound IDR GroupPLK4 IC50 (μM)
3b (Structure not specified)0.0312
3r (Structure not specified)0.0174
8a Lacks hydrophilic moiety0.5196
8h Optimized hydrophilic moiety0.0067

Note: This table showcases the significant impact of hydrophilic substituents on the potency of PLK4 inhibitors.

Table 3: SAR of 5-Substituted Pyrimidines as PAK1 Inhibitors [4]

FeatureObservation
5-Position Substitution Incorporation of a bromide at the 5-position of the pyrimidine core enhances PAK1 inhibitory activity.
Pendant Domain A 1,2-dimethylpiperazine pendant domain in combination with the 5-bromo substitution yields a potent lead compound.

Note: This table emphasizes the importance of the 5-bromo substituent for potent PAK1 inhibition.

Experimental Protocols

Detailed methodologies for the synthesis of the pyrimidine analogs and the subsequent biological assays are crucial for reproducibility and further development.

General Synthesis of 2,4,5-Trisubstituted Pyrimidine Analogs:

A common synthetic route to generate a library of these compounds involves a multi-step process. A key reaction is often a palladium-catalyzed coupling, such as the Suzuki or Buchwald-Hartwig reaction, to introduce diverse substituents at the various positions of the pyrimidine ring.[5]

  • Step 1: Synthesis of a Dihalogenated Pyrimidine Core: The synthesis often starts with a commercially available dihalogenated pyrimidine, which is then functionalized in a stepwise manner.

  • Step 2: Selective Substitution at C4: A nucleophilic aromatic substitution reaction can be employed to introduce an amine or other nucleophile at the C4 position.

  • Step 3: Functionalization at C2: The C2 position can be modified, for instance, by introducing the N-methylamine group.

  • Step 4: Diversification at C5: The bromine atom at the C5 position can be used in cross-coupling reactions to introduce a variety of aryl or heteroaryl groups.

Biochemical Kinase Assay: ADP-Glo™ Kinase Assay [6]

The inhibitory activity of the synthesized compounds against target kinases is often quantified using the ADP-Glo™ Kinase Assay. This luminescent assay measures the amount of ADP produced during the kinase reaction, which is directly correlated with kinase activity.

  • Kinase Reaction: The target kinase, a suitable substrate, ATP, and the test compound at varying concentrations are incubated in a reaction buffer.

  • ATP Depletion: Following the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete any remaining ATP.

  • ADP to ATP Conversion and Luminescence Detection: A kinase detection reagent is then added to convert the produced ADP into ATP. This newly synthesized ATP is used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity. The IC50 values are then determined by plotting the luminescence signal against the inhibitor concentration.

Visualizations

Kinase Inhibition Signaling Pathway

The following diagram illustrates a simplified signaling pathway of a protein kinase and its inhibition by a small molecule inhibitor, such as a this compound analog.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase Protein Kinase (e.g., PLK4, PAK1) Receptor->Kinase Activates Substrate_P Phosphorylated Substrate Kinase->Substrate_P Phosphorylates ADP ADP Kinase->ADP Cellular_Response Cellular Response (e.g., Proliferation, Survival) Substrate_P->Cellular_Response ATP ATP ATP->Kinase Provides Phosphate Inhibitor This compound Analog Inhibitor->Kinase Inhibits ATP Binding Apoptosis Apoptosis

Caption: Simplified kinase signaling pathway and mechanism of inhibition.

General Experimental Workflow for SAR Studies

The logical flow for conducting structure-activity relationship studies of novel kinase inhibitors is depicted below.

SAR_Workflow Start Define Target (e.g., Kinase) Lead_ID Lead Identification (e.g., 5-bromo-N-methyl pyrimidin-2-amine) Start->Lead_ID Synthesis Analog Synthesis (Vary Substituents) Lead_ID->Synthesis Screening In vitro Screening (e.g., Kinase Assay) Synthesis->Screening SAR_Analysis SAR Analysis Screening->SAR_Analysis Optimization Lead Optimization SAR_Analysis->Optimization Optimization->Synthesis Iterative Design In_vivo In vivo Studies Optimization->In_vivo End Candidate Drug In_vivo->End

Caption: General workflow for structure-activity relationship (SAR) studies.

References

A Comparative Guide to Analytical Methods for Quantifying 5-bromo-N-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of pharmaceutical intermediates like 5-bromo-N-methylpyrimidin-2-amine is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of the primary analytical techniques suitable for the quantification of this compound, supported by representative experimental data and detailed methodologies.

The principal methods for the quantification of this compound and related heterocyclic amines are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] Each technique offers distinct advantages and is suited to different analytical requirements.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of a wide range of pharmaceutical compounds, including pyrimidine derivatives.[2] It is particularly well-suited for non-volatile and thermally labile molecules. Reversed-phase HPLC with UV detection is the most common approach for quantifying compounds like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for the analysis of volatile and thermally stable compounds. For polar compounds such as N-methylated amines, derivatization may be necessary to improve volatility and chromatographic performance.

Quantitative Data Comparison

The following table summarizes typical performance characteristics for the quantification of this compound using HPLC-UV and GC-MS. The data is compiled from validated methods for analogous brominated and N-methylated heterocyclic amines and serves as a representative comparison.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Typical Acceptance Criteria (ICH)
Linearity (r²) ≥ 0.999[3]> 0.99[4]≥ 0.99[5]
Accuracy (% Recovery) 98.0 - 102.0%[3]89.0 - 108%[6]80 - 120% (concentration dependent)[5]
Precision (% RSD)
- Repeatability≤ 1.5%[3]≤ 9.15%[6]≤ 2%[5]
- Intermediate Precision≤ 2.0%[5]Not Widely Reported≤ 3%[5]
Limit of Detection (LOD) 0.1 µg/mL[3]0.006 ppm (ng/mL)[4]Method Dependent
Limit of Quantitation (LOQ) 0.3 - 1.5 µg/mL[7][8]0.018 ppm (ng/mL)[4]Method Dependent

Experimental Protocols

Below are detailed, adaptable methodologies for the quantification of this compound using HPLC-UV and GC-MS.

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol is based on established methods for pyrimidine and pyridine derivatives.[2][3]

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). A Phenyl-Hexyl column can also be considered for improved peak shape due to potential π-π interactions with the pyrimidine ring.[3]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.01M Ammonium acetate) and an organic modifier (e.g., Acetonitrile and/or Methanol). The pH of the aqueous phase may need to be optimized to ensure good peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by acquiring a UV spectrum of this compound in the mobile phase. A wavelength around 275 nm is a likely starting point.[9]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase or a suitable solvent mixture (e.g., 50:50 acetonitrile:water). This yields a stock solution of 100 µg/mL. Prepare a series of calibration standards by serial dilution.

  • Sample Solution: Prepare the sample to be analyzed in the same diluent as the standard solution to a final concentration within the calibration range.

Validation Parameters:

  • Linearity: Analyze a series of at least five concentrations across the expected sample concentration range. Plot the peak area response against the concentration and determine the correlation coefficient (r²).[9]

  • Accuracy: Perform recovery studies by spiking a placebo or sample matrix with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[10]

  • Precision: Assess repeatability by analyzing at least six replicate preparations of the same sample. Evaluate intermediate precision by performing the analysis on different days or with different analysts.[11]

  • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[12]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is adapted from methods for the analysis of N-nitrosamines and other amine impurities in pharmaceutical substances.[4][6]

Instrumentation:

  • Gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-MS/MS) with a liquid autosampler.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A medium polarity capillary column (e.g., DB-WAX or equivalent, 30 m length x 0.25 mm internal diameter, 0.5 µm film thickness).[4]

  • Injector: Split/splitless inlet, typically operated in splitless mode for trace analysis, at a temperature of 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[4]

  • Oven Temperature Program: Start at 50°C, hold for 1 minute, then ramp at 10°C/min to 280°C and hold for 5 minutes. (This program should be optimized for the specific analyte and column).

  • Ionization: Electron Ionization (EI) at 70 eV.

  • MS Detection: The mass spectrometer should be operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Precursor and product ions for this compound would need to be determined by direct infusion or by analyzing a concentrated standard in full scan mode.

Sample Preparation and Derivatization:

  • Sample Dissolution: Dissolve the sample in a suitable volatile solvent such as dichloromethane or methanol.

  • Derivatization (if necessary): To improve volatility and peak shape, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or pentafluoropropionyl anhydride may be required. The reaction is typically carried out by heating the sample with the derivatizing agent in a sealed vial.

  • Standard Preparation: Prepare calibration standards in the same solvent and subject them to the same derivatization procedure as the samples.

Validation Parameters:

  • The validation parameters (Linearity, Accuracy, Precision, LOD, LOQ) are assessed similarly to the HPLC method, with the calibration curve constructed from the peak areas of the selected ion transitions.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the quantification of this compound using a chromatographic method.

cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Quantification start Start weigh Accurate Weighing start->weigh dissolve Dissolution in Suitable Solvent weigh->dissolve dilute Serial Dilution (for Standards) dissolve->dilute inject Injection into HPLC or GC-MS dilute->inject separate Chromatographic Separation inject->separate detect Detection (UV or MS) separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve Construction integrate->calibrate quantify Quantification of Analyte calibrate->quantify report Reporting Results quantify->report

General workflow for chromatographic quantification.
Method Selection Logic

The choice between HPLC and GC-MS often depends on the properties of the analyte and the specific requirements of the analysis. The following diagram outlines the logical considerations for method selection.

cluster_properties Analyte Properties cluster_methods Analytical Methods start Analyte: 5-bromo-N-methyl -pyrimidin-2-amine volatility Thermally Stable & Volatile? start->volatility polarity High Polarity? volatility->polarity No gcms GC-MS volatility->gcms Yes polarity->gcms No, consider derivatization hplc HPLC-UV polarity->hplc Yes derivatize Derivatization Required gcms->derivatize

Decision logic for analytical method selection.

References

comparing different palladium catalysts for 5-bromo-N-methylpyrimidin-2-amine coupling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Palladium Catalysts for the Coupling of 5-bromo-N-methylpyrimidin-2-amine and its Analogs

For researchers, scientists, and drug development professionals, the strategic functionalization of pyrimidine scaffolds is a cornerstone of medicinal chemistry. The palladium-catalyzed cross-coupling of this compound is a key transformation for the synthesis of novel derivatives with potential biological activity. This guide provides a comparative analysis of different palladium catalyst systems for this purpose, offering insights into their performance based on experimental data from closely related substrates.

Performance Comparison of Catalytic Systems

The choice of an appropriate palladium catalyst and ligand system is critical for the successful cross-coupling of this compound. The electronic properties of the pyrimidine ring and the presence of the N-methylamino group can influence catalyst activity and reaction outcomes. Below is a summary of the performance of different palladium-based catalytic systems in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions with the structurally analogous substrate, 5-bromo-2-methylpyridin-3-amine. This data provides a strong indication of the expected performance for the target substrate.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. For the coupling of aryl halides with boronic acids, traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) are often effective.[1][2]

Catalyst SystemLigandBaseSolventArylboronic AcidYield (%)[1]
System 1: Traditional Phosphine Ligand
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)Phenylboronic acid85
4-Methylphenylboronic acid82
4-Methoxyphenylboronic acid88
4-Chlorophenylboronic acid78
4-Fluorophenylboronic acid80
System 2: Buchwald Ligand (Hypothetical)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂OPhenylboronic acidExpected High
System 3: N-Heterocyclic Carbene (NHC) Ligand
Pd-PEPPSIIPrK₂CO₃t-BuOH/H₂OPhenylboronic acidExpected High

Note: Yields for Systems 2 and 3 are expected to be high based on literature for similar challenging substrates, but direct experimental data for this specific substrate was not available in the cited literature. Optimization would be required.[1]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[3] For the coupling of aryl halides with amines, catalyst systems employing bulky, electron-rich phosphine ligands are often required.[4][5]

Catalyst SystemLigandBaseSolventAmineYield (%)[4]
System 1
Pd₂(dba)₃XantphosCs₂CO₃TolueneArylamineModerate to Good
System 2
Pd(OAc)₂dpppNaOtBuTolueneVolatile AmineGeneral Range
System 3
Dichlorobis(triphenylphosphine)Pd(II)XantphosNaOtBuToluene2,4-Dimethylaniline35
Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[6] This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.[6]

Catalyst SystemCo-catalystBaseSolventAlkyneYield (%)[7]
System 1
Pd(CF₃COO)₂ / PPh₃CuIEt₃NDMFTerminal AlkyneExpected Good

Note: Yields are based on the Sonogashira coupling of regioisomeric 2-amino-3-bromopyridines and are expected to be similar.[7]

Experimental Protocols

Detailed methodologies for the catalyst systems are provided below. These protocols are based on reactions with the analogous substrate, 5-bromo-2-methylpyridin-3-amine, and should be optimized for this compound.

Suzuki-Miyaura Coupling Protocol[1][2]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a dry round-bottom flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane and degassed water in a 4:1 ratio.

  • Stir the reaction mixture at 85-95 °C under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature and proceed with standard aqueous workup and purification.

Buchwald-Hartwig Amination Protocol[4][5]

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 - 2.0 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (1-5 mol%)

  • 1,3-Bis(diphenylphosphino)propane (dppp) (1.5 - 7.5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 - 2.0 eq)

  • Anhydrous toluene

Procedure:

  • To a dry sealed tube under an inert atmosphere, add this compound, sodium tert-butoxide, palladium(II) acetate, and the phosphine ligand.

  • Add anhydrous toluene, followed by the amine.

  • Seal the tube tightly and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent and purify by column chromatography.

Sonogashira Coupling Protocol[7]

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Palladium(II) trifluoroacetate [Pd(CF₃COO)₂] (2.5 mol%)

  • Triphenylphosphine (PPh₃) (5 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask under a nitrogen atmosphere, add Pd(CF₃COO)₂, triphenylphosphine, and CuI.

  • Add anhydrous DMF and stir the mixture for 30 minutes at room temperature.

  • Add this compound, the terminal alkyne, and triethylamine.

  • Heat the reaction mixture to 100 °C and stir for 3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture, pour it into water, and extract with an appropriate organic solvent.

Catalytic Cycles

The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition ArPdBr Ar-Pd(II)L2-Br Pd0->ArPdBr Ar-Br Transmetalation Transmetalation ArPdAr_prime Ar-Pd(II)L2-Ar' ArPdBr->ArPdAr_prime Ar'-B(OR)2 Base ArPdAr_prime->Pd0 Ar-Ar' RedElim Reductive Elimination Product Ar-Ar' ArBr Ar-Br BoronicAcid Ar'-B(OR)2 Base Base

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition ArPdBr Ar-Pd(II)L-Br Pd0->ArPdBr Ar-Br AmineCoord Amine Coordination PdAmineComplex [Ar-Pd(II)L(HNR'R'')]Br ArPdBr->PdAmineComplex HNR'R'' Deprotonation Deprotonation PdAmidoComplex Ar-Pd(II)L(NR'R'') PdAmineComplex->PdAmidoComplex Base PdAmidoComplex->Pd0 Ar-NR'R'' RedElim Reductive Elimination Product Ar-NR'R'' ArBr Ar-Br Amine HNR'R'' Base Base Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition ArPdBr Ar-Pd(II)L2-Br Pd0->ArPdBr Ar-Br Transmetalation Transmetalation ArPdAlkyne Ar-Pd(II)L2-C≡CR' ArPdBr->ArPdAlkyne Cu-C≡CR' ArPdAlkyne->Pd0 Ar-C≡CR' RedElim Reductive Elimination Product Ar-C≡CR' ArBr Ar-Br CuBr Cu-Br CuAlkyne Cu-C≡CR' CuBr->CuAlkyne H-C≡CR' Base AlkyneCoord Alkyne Coordination Base Base TerminalAlkyne H-C≡CR'

References

validation of a synthetic route to a 5-bromo-N-methylpyrimidin-2-amine derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two synthetic routes to 5-bromo-N-methylpyrimidin-2-amine, a valuable building block in medicinal chemistry. The routes are evaluated based on their starting materials, reaction conditions, and potential yields, supported by detailed experimental protocols.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active compounds. The strategic placement of the bromine atom allows for further functionalization via cross-coupling reactions, while the N-methylamino group can play a crucial role in the pharmacophore of a target molecule. The selection of an optimal synthetic route is critical for efficient and scalable production. This guide compares a one-step cyclocondensation approach with a two-step nucleophilic aromatic substitution pathway.

Comparison of Synthetic Routes

ParameterRoute A: One-Step CyclocondensationRoute B: Two-Step Nucleophilic Aromatic Substitution
Starting Materials 2-bromomalonaldehyde, N-methylguanidine hydrochloride2-hydroxypyrimidine, Phosphorus oxychloride, Methylamine
Number of Steps 12
Key Intermediates None5-bromo-2-chloropyrimidine
Reported Yield Not directly reported for this specific product, but yields for analogous reactions are in the range of 40-50%.[1][2]Yields for the chlorination step are reported to be high (up to 91%), and nucleophilic substitutions on similar substrates are typically efficient.[3][4][5]
Reaction Conditions Elevated temperatures (80-100 °C) in an acidic solvent.[1][2]Chlorination step often requires reflux in phosphorus oxychloride. The amination step can proceed under milder conditions.
Potential Advantages Fewer synthetic steps, potentially faster route to the final product.Utilizes more common and readily available starting materials. The key intermediate, 5-bromo-2-chloropyrimidine, is commercially available.
Potential Disadvantages 2-bromomalonaldehyde can be unstable. N-methylguanidine can be hygroscopic and require careful handling.Two-step process is longer. Use of phosphorus oxychloride requires careful handling due to its corrosive and reactive nature.

Experimental Protocols

Route A: One-Step Cyclocondensation

This route involves the direct formation of the pyrimidine ring from 2-bromomalonaldehyde and N-methylguanidine.

Materials:

  • 2-bromomalonaldehyde

  • N-methylguanidine hydrochloride

  • Glacial acetic acid

  • 3A Molecular sieves

  • Dichloromethane

  • 5% Sodium hydroxide solution

  • Saturated sodium chloride solution

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-bromomalonaldehyde (0.1 mol) and 3A molecular sieves (2g) in glacial acetic acid (150 mL).

  • Heat the mixture to 80°C.

  • In a separate beaker, dissolve N-methylguanidine hydrochloride (0.1 mol) in glacial acetic acid (50 mL).

  • Add the N-methylguanidine solution dropwise to the reaction mixture over 30 minutes.

  • After the addition is complete, increase the temperature to 100°C and maintain for 5 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and add water (20 mL).

  • Filter the mixture and wash the collected solid with a small amount of cold ethanol.

  • The crude product can be further purified by recrystallization or column chromatography.

Route B: Two-Step Nucleophilic Aromatic Substitution

This route first involves the synthesis of the key intermediate, 5-bromo-2-chloropyrimidine, followed by reaction with methylamine.

Step 1: Synthesis of 5-bromo-2-chloropyrimidine

Materials:

  • 5-bromo-2-hydroxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine

  • Toluene

  • Sodium carbonate solution (20%)

Procedure:

  • To a reaction flask under a nitrogen atmosphere, add 5-bromo-2-hydroxypyrimidine (0.2 mol), phosphorus oxychloride (0.4 mol), and toluene (200 mL).

  • At 35°C, add triethylamine (0.4 mol) dropwise.

  • Heat the reaction mixture to 80-85°C and stir for 6 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture and concentrate under reduced pressure to remove most of the toluene and excess phosphorus oxychloride.

  • Carefully pour the residue into ice-cold water.

  • Neutralize the solution by adding 20% sodium carbonate solution until the pH is between 8 and 9.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-bromo-2-chloropyrimidine.

Step 2: Synthesis of this compound

Materials:

  • 5-bromo-2-chloropyrimidine

  • Methylamine (solution in a suitable solvent, e.g., THF or ethanol)

  • Triethylamine or other suitable base

  • Ethanol or other suitable solvent

Procedure:

  • Dissolve 5-bromo-2-chloropyrimidine (1.0 eq) in ethanol in a sealed reaction vessel.

  • Add an excess of methylamine solution (e.g., 2.0-3.0 eq).

  • Add a base such as triethylamine (1.5 eq) to scavenge the HCl byproduct.

  • Heat the mixture to a temperature between 60-80°C and stir for several hours, monitoring the reaction by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography on silica gel to afford the final product, this compound.

Visualizing the Synthetic Pathways

Synthetic_Route_A N_methylguanidine N-methylguanidine (or similar) Target_A This compound N_methylguanidine->Target_A

Caption: Route A: One-Step Cyclocondensation.

Synthetic_Route_B 5_bromo_2_chloropyrimidine 5-bromo-2-chloropyrimidine Target_B This compound 5_bromo_2_chloropyrimidine->Target_B Nucleophilic Aromatic Substitution Methylamine Methylamine Methylamine->Target_B

Caption: Route B: Two-Step Nucleophilic Aromatic Substitution.

Conclusion

Both synthetic routes presented offer viable pathways to this compound. The choice between them will likely depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory's capabilities for handling specific reagents like phosphorus oxychloride. Route A offers a more direct, one-step approach, which could be advantageous for rapid synthesis. In contrast, Route B, while longer, proceeds through a stable and commercially available intermediate, potentially offering a more robust and scalable process. Researchers should consider these factors when selecting the most appropriate synthetic strategy for their specific needs.

References

spectroscopic comparison of 5-bromo-N-methylpyrimidin-2-amine starting material and product

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative guide for researchers, scientists, and drug development professionals on the spectroscopic differences between the starting material, 5-bromo-N-methylpyrimidin-2-amine, and its phenylated product following a Suzuki coupling reaction.

In the realm of synthetic chemistry, particularly in the development of novel pharmaceutical compounds, the ability to unequivocally confirm the transformation of a starting material into the desired product is paramount. Spectroscopic analysis serves as the cornerstone of this verification process. This guide provides an in-depth comparison of the key spectroscopic features of the starting material, this compound, and its anticipated product, N-methyl-5-phenylpyrimidin-2-amine, formed via a Suzuki coupling reaction with phenylboronic acid.

The Suzuki coupling is a versatile and widely employed palladium-catalyzed cross-coupling reaction that forges a carbon-carbon bond between an organohalide and an organoboron compound. This reaction is instrumental in synthesizing a diverse array of biaryl compounds, which are common motifs in biologically active molecules.

Caption: Suzuki coupling of this compound.

Comparative Spectroscopic Data

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups within a molecule. The primary changes anticipated in the IR spectrum are the disappearance of the carbon-bromine bond vibration and the emergence of characteristic absorptions from the newly introduced phenyl ring.

Table 1: Comparison of Key Infrared Absorptions

Vibrational Mode This compound (Starting Material) N-methyl-5-phenylpyrimidin-2-amine (Product) Interpretation of Change
N-H Stretch~3350-3310 cm⁻¹~3350-3310 cm⁻¹The secondary amine N-H stretch is expected to be present in both molecules with minimal change.
Aromatic C-H Stretch~3100-3000 cm⁻¹~3100-3000 cm⁻¹Present in both due to the pyrimidine ring; the product will have additional aromatic C-H stretches from the phenyl group.
Aliphatic C-H Stretch~2970-2860 cm⁻¹~2970-2860 cm⁻¹The N-methyl group C-H stretches will be present in both compounds.
C=C and C=N Stretch~1620-1550 cm⁻¹~1620-1550 cm⁻¹The pyrimidine ring stretches will be present in both, with additional C=C stretches from the phenyl ring in the product.
C-Br Stretch~650-550 cm⁻¹ Absent Disappearance of this band is a key indicator of a successful reaction.
Aromatic C-H Bend-~770-730 cm⁻¹ & ~710-690 cm⁻¹Appearance of these bands indicates the presence of a monosubstituted benzene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of the product will be distinguished by the appearance of signals in the aromatic region corresponding to the protons of the phenyl group.

Table 2: Comparison of ¹H NMR Chemical Shifts (Predicted)

Proton Assignment This compound (Starting Material) N-methyl-5-phenylpyrimidin-2-amine (Product) Interpretation of Change
Pyrimidine H (C4-H, C6-H)~8.4 ppm (s, 2H)~8.7 ppm (s, 2H)A slight downfield shift of the pyrimidine protons is expected due to the electronic effect of the phenyl group.
Phenyl H (ortho, meta, para)-~7.3-7.6 ppm (m, 5H) Appearance of these signals is a strong confirmation of the product.
N-Hbroad s, variablebroad s, variableThe chemical shift of the N-H proton is solvent-dependent and may not be a reliable diagnostic peak.
N-CH₃~3.0 ppm (d, 3H)~3.1 ppm (d, 3H)A minor downfield shift of the methyl protons may be observed.

The carbon NMR spectrum provides definitive evidence of the new carbon-carbon bond formation. The carbon atom of the pyrimidine ring formerly bonded to bromine will experience a significant change in its chemical shift.

Table 3: Comparison of ¹³C NMR Chemical Shifts (Predicted)

Carbon Assignment This compound (Starting Material) N-methyl-5-phenylpyrimidin-2-amine (Product) Interpretation of Change
Pyrimidine C2~163 ppm~163 ppmThe chemical shift of the carbon bearing the amino group is expected to be similar in both compounds.
Pyrimidine C4, C6~158 ppm~157 ppmMinor changes are expected for these carbon atoms.
Pyrimidine C5~98 ppm ~125 ppm A significant downfield shift is expected for this carbon upon replacement of the electronegative bromine with a less electronegative phenyl group.
Phenyl C (ipso)-~137 ppm Appearance of this quaternary carbon signal is indicative of the new C-C bond.
Phenyl C (ortho, meta, para)-~127-129 ppm Appearance of these signals confirms the presence of the phenyl ring.
N-CH₃~28 ppm~28 ppmThe chemical shift of the methyl carbon is expected to remain largely unchanged.
Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio of ions and is used to determine the molecular weight of a compound. The mass spectrum of the starting material will show a characteristic isotopic pattern for bromine, which will be absent in the product.

Table 4: Comparison of Mass Spectrometry Data

Parameter This compound (Starting Material) N-methyl-5-phenylpyrimidin-2-amine (Product) Interpretation of Change
Molecular FormulaC₅H₆BrN₃C₁₁H₁₁N₃Change in molecular formula reflects the substitution.
Molecular Weight188.03 g/mol 185.23 g/mol A decrease in molecular weight is observed.
Molecular Ion Peak [M]⁺m/z 187/189 (1:1 ratio) m/z 185 The disappearance of the bromine isotopic pattern is a definitive marker of the reaction's success.

Experimental Protocols

Standard procedures for obtaining high-quality spectroscopic data are essential for accurate analysis.

Infrared (IR) Spectroscopy
  • Technique: Attenuated Total Reflectance (ATR) FT-IR spectroscopy.

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum is collected prior to sample analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Acquisition: Standard pulse programs are used for ¹H and ¹³C{¹H} NMR experiments.

Mass Spectrometry (MS)
  • Technique: Electrospray Ionization (ESI) mass spectrometry.

  • Sample Preparation: The sample is dissolved in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 µg/mL.

  • Acquisition: The sample solution is infused into the ESI source, and the mass spectrum is acquired in positive ion mode.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical connection between the chemical transformation and the resulting spectroscopic changes.

workflow cluster_SM Starting Material Analysis cluster_Reaction Synthesis cluster_Product Product Analysis cluster_Analysis Comparative Analysis SM This compound SM_IR Acquire IR SM->SM_IR SM_NMR Acquire NMR SM->SM_NMR SM_MS Acquire MS SM->SM_MS Reaction Suzuki Coupling SM->Reaction Compare Compare Spectra SM_IR->Compare SM_NMR->Compare SM_MS->Compare Product N-methyl-5-phenylpyrimidin-2-amine Reaction->Product P_IR Acquire IR Product->P_IR P_NMR Acquire NMR Product->P_NMR P_MS Acquire MS Product->P_MS P_IR->Compare P_NMR->Compare P_MS->Compare Confirm Confirm Structure Compare->Confirm logic Structural_Change Structural Change (Br to Phenyl) IR_Change IR Change (Loss of C-Br, Gain of Phenyl bands) Structural_Change->IR_Change causes HNMR_Change ¹H NMR Change (Appearance of Phenyl Protons) Structural_Change->HNMR_Change causes CNMR_Change ¹³C NMR Change (Shift of C5, Appearance of Phenyl Carbons) Structural_Change->CNMR_Change causes MS_Change MS Change (Loss of Br Isotope Pattern) Structural_Change->MS_Change causes

A Researcher's Guide to Assessing the Purity of Commercially Available 5-bromo-N-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is paramount to the success and reproducibility of their work. In the synthesis of complex molecules, particularly in the realm of kinase inhibitors and other therapeutic agents, the seemingly minor impurities in a key building block like 5-bromo-N-methylpyrimidin-2-amine can have significant downstream consequences. This guide provides a comprehensive framework for assessing the purity of commercially available this compound, comparing it with viable alternatives, and offering detailed experimental protocols for its analysis.

The importance of this particular scaffold lies in its utility as a versatile intermediate in medicinal chemistry. The pyrimidine core, coupled with a bromine atom and a secondary amine, provides multiple points for synthetic elaboration, making it a valuable component in the construction of diverse molecular libraries for drug discovery. However, the synthetic routes to this compound can introduce a range of impurities that may interfere with subsequent reactions or introduce unwanted biological activity.

Understanding Potential Impurities

A likely synthetic route to this compound involves the sequential nucleophilic aromatic substitution (SNAr) of a dihalopyrimidine, such as 2,4-dichloro-5-bromopyrimidine, with methylamine. This process can lead to several potential impurities:

  • Starting Materials: Unreacted 2,4-dichloro-5-bromopyrimidine.

  • Regioisomers: The formation of the undesired isomer, 4-chloro-5-bromo-N-methylpyrimidin-2-amine or 2-chloro-5-bromo-N-methylpyrimidin-4-amine, where the methylamine has reacted at the C4 or C2 position respectively.

  • Over-reaction Products: Diamination products where both chlorine atoms have been displaced by methylamine.

  • Hydrolysis Products: Reaction with any residual water can lead to the formation of corresponding hydroxypyrimidine derivatives.

  • Residual Solvents and Catalysts: Depending on the specific synthetic and purification methods used by the supplier.

Comparative Analysis of Analytical Methods

A multi-pronged analytical approach is recommended for the comprehensive assessment of purity. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy each provide unique and complementary information.

Analytical MethodPrincipleInformation ProvidedAdvantagesLimitations
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance.Quantitative purity (area percent), detection of non-volatile impurities.High resolution, excellent quantitation, robust and widely available.May not identify all co-eluting impurities without a mass spectrometer.
GC-MS Separation of volatile compounds followed by ionization and mass-to-charge ratio analysis.Identification of volatile impurities, confirmation of molecular weight.High sensitivity, definitive identification of known impurities through mass spectra.Requires derivatization for non-volatile compounds, potential for thermal degradation.
¹H and ¹³C NMR Nuclear spin transitions in a magnetic field.Structural confirmation, identification and quantification of impurities with distinct NMR signals.Provides detailed structural information, can quantify impurities relative to the main component.Lower sensitivity compared to chromatographic methods, overlapping signals can complicate analysis.

Experimental Protocols

The following are detailed protocols for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

This method is designed for the quantitative determination of purity and the detection of non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 90 10
      20.0 10 90
      25.0 10 90
      25.1 90 10

      | 30.0 | 90 | 10 |

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Analysis:

    • Inject the sample and record the chromatogram.

    • Calculate the purity based on the area percentage of the main peak relative to the total peak area.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Sample prep2 Dissolve in Diluent prep1->prep2 hplc_inj Inject Sample prep2->hplc_inj hplc_sep Chromatographic Separation hplc_inj->hplc_sep hplc_det UV Detection hplc_sep->hplc_det data_int Peak Integration hplc_det->data_int data_calc Purity Calculation data_int->data_calc

HPLC Analysis Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the identification of volatile and semi-volatile impurities.

Instrumentation:

  • GC-MS system with an electron ionization (EI) source

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

Reagents:

  • Dichloromethane (GC grade)

Procedure:

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium, constant flow of 1.2 mL/min

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 minutes

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Transfer Line Temperature: 280 °C

    • Scan Range: 40-450 m/z

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the sample in dichloromethane.

  • Analysis:

    • Inject 1 µL of the sample solution.

    • Identify peaks by comparing their mass spectra with a reference library or known standards.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation prep1 Prepare Solution in Dichloromethane gc_inj Inject into GC prep1->gc_inj gc_sep Separation in Capillary Column gc_inj->gc_sep ms_ion Electron Ionization gc_sep->ms_ion ms_anal Mass Analysis ms_ion->ms_anal data_spec Mass Spectra Comparison ms_anal->data_spec data_id Impurity Identification data_spec->data_id

GC-MS Analysis Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides structural confirmation and can be used to quantify impurities with distinct signals.

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

Reagents:

  • Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene) of known purity

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the sample and a known amount of the internal standard into an NMR tube.

    • Add approximately 0.7 mL of the deuterated solvent and dissolve the sample completely.

  • ¹H NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Analysis:

    • Integrate the signals of the main compound and any visible impurities in the ¹H NMR spectrum.

    • Calculate the molar ratio of impurities to the main compound using the integrals and the known amount of the internal standard.

    • Analyze the ¹³C NMR spectrum for the presence of unexpected signals that may indicate impurities.

Comparison with Alternatives

In drug discovery, several other brominated heterocyclic amines can be considered as alternatives to this compound, depending on the desired final structure and biological target.

CompoundStructureKey Features and Applications
This compound CNC1=NC=C(Br)C=N1Versatile building block for kinase inhibitors. The N-methyl group can influence solubility and metabolic stability.
2-Amino-5-bromopyrimidine NC1=NC=C(Br)C=N1A primary amine allows for a wider range of subsequent derivatization reactions compared to the N-methylated analogue.
5-Bromo-2-chloropyrimidine ClC1=NC=C(Br)C=N1Offers two distinct reactive sites for sequential cross-coupling or nucleophilic substitution reactions.
2-Amino-5-bromopyridine NC1=CC=C(Br)C=N1The pyridine core has different electronic properties compared to pyrimidine, which can affect biological activity and physicochemical properties.

The choice of building block will ultimately depend on the specific synthetic strategy and the desired structure-activity relationship of the target molecules. Researchers should consider the reactivity, potential for side reactions, and the commercial availability and purity of each alternative.

Conclusion

A thorough assessment of the purity of this compound is a critical step in ensuring the quality and reproducibility of research and drug development activities. By employing a combination of HPLC, GC-MS, and NMR spectroscopy, researchers can obtain a comprehensive purity profile of commercial batches. This guide provides the necessary protocols and comparative information to make informed decisions about the suitability of this important building block for its intended application. Always request a certificate of analysis from the supplier and consider performing in-house verification of purity for critical applications.

Safety Operating Guide

Proper Disposal of 5-bromo-N-methylpyrimidin-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate use, this document provides essential safety and logistical information for the proper disposal of 5-bromo-N-methylpyrimidin-2-amine. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

Hazard Identification and Safety Data

Based on analogous compounds, this compound should be handled with caution. The following table summarizes the key hazard information for structurally related chemicals, which should be considered as potential hazards for the target compound.

Hazard StatementDescriptionPrecautionary Measures
H302Harmful if swallowed.[1][2]Do not eat, drink, or smoke when using this product.[1][2]
H315Causes skin irritation.[1][2][3][4]Wash hands thoroughly after handling. Wear protective gloves.[1][2][3][4]
H319Causes serious eye irritation.[1][2][3][4]Wear eye protection/face protection.[1][2][3][4]
H335May cause respiratory irritation.[1][2][3][5]Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[1][2][3][5]

Personal Protective Equipment (PPE):

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure.

PPE ItemSpecification
GlovesChemically resistant gloves (e.g., nitrile rubber).
Eye ProtectionSafety glasses with side-shields or goggles.
Protective ClothingLaboratory coat.
Respiratory ProtectionIn case of potential for aerosol or dust generation, use a NIOSH-approved respirator.

Experimental Protocol: Disposal Procedure

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following is a general operational plan for its disposal.

1.0 Waste Identification and Segregation

1.1 Characterize the Waste: All waste containing this compound must be classified as hazardous chemical waste.[2] This includes the pure compound, solutions, and any contaminated materials such as weighing boats, contaminated gloves, and absorbent pads. 1.2 Segregate Incompatibles: Store waste containing this compound separately from incompatible materials, such as strong oxidizing agents, to prevent violent reactions.[2]

2.0 Waste Collection and Container Management

2.1 Designate a Waste Container: Use a specific, labeled hazardous waste container for this compound waste. The container must be:

  • Made of a compatible material (e.g., polyethylene).
  • In good condition with a secure, sealable lid.
  • Clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[2] The label should also indicate the associated hazards (e.g., "Toxic," "Irritant").[2] 2.2 Collection of Solid Waste: Carefully sweep up any solid this compound using a dedicated brush and dustpan, avoiding dust generation.[5] Place the collected solid waste and any contaminated disposable materials into the designated hazardous waste container.[5] 2.3 Collection of Liquid Waste: For solutions containing this compound, pour the waste into a designated, labeled hazardous liquid waste container. Use a funnel to avoid spills. 2.4 Secure Containment: Keep the waste container securely closed at all times, except when adding waste.[2] It is best practice to use a secondary container to capture any potential leaks or spills.[2]

3.0 Waste Accumulation and Storage

3.1 Designated Storage Area: Store the waste container in a designated satellite accumulation area within the laboratory.[2] 3.2 Ventilation: The storage area should be well-ventilated.[1][3][6] 3.3 Time and Quantity Limits: Adhere to institutional and regulatory limits regarding the maximum amount of hazardous waste that can be accumulated and the time frame for its removal from the laboratory.[2]

4.0 Final Disposal

4.1 Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer.[2][5] 4.2 Contact Environmental Health and Safety (EHS): Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety department or a licensed hazardous waste disposal contractor.[2] 4.3 Documentation: Maintain accurate records of the amount of waste generated and its disposal date.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Figure 1: Disposal Workflow for this compound A Waste Generation (this compound) B Characterize as Hazardous Waste A->B C Segregate from Incompatibles B->C D Place in Labeled, Compatible Container C->D E Store in Designated Accumulation Area D->E F Arrange for Pickup by Licensed Contractor/EHS E->F G Maintain Disposal Records F->G H Proper Disposal Complete G->H

Caption: Disposal workflow for this compound.

By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

Essential Safety and Operational Guide for 5-bromo-N-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-bromo-N-methylpyrimidin-2-amine (CAS#: 31402-54-7). Adherence to these procedures is vital for ensuring personnel safety and proper management of this chemical.

Hazard Identification and Personal Protective Equipment

Recommended Personal Protective Equipment (PPE):

To mitigate exposure risks, the following PPE is mandatory when handling this compound:

Body Part Personal Protective Equipment (PPE) Specifications & Best Practices
Hands Chemically resistant glovesNitrile gloves are recommended for incidental contact.[4][5] For prolonged handling or direct contact, consider heavier-duty gloves. Always inspect gloves for tears or punctures before use.[4][6]
Eyes/Face Safety goggles or a face shieldSafety glasses with side shields are the minimum requirement.[7] When there is a risk of splashing, a face shield should be worn in conjunction with goggles.[5]
Body Laboratory coatA flame-resistant lab coat, fully buttoned, should be worn to protect against skin contact.[6][8]
Respiratory N95 dust mask or respiratorUse in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.[6] If exposure limits are exceeded or irritation is experienced, a NIOSH-approved respirator is necessary.[8]
Feet Closed-toe shoesShoes that cover the entire foot are required to protect against spills.[6]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation:

  • Ensure a calibrated analytical balance, a chemical fume hood, and all necessary glassware and reagents are available.

  • Verify that an emergency eyewash station and safety shower are accessible and operational.[6]

  • Don all required PPE as specified in the table above.

2. Weighing and Transfer:

  • Conduct all weighing and transfer operations within a certified chemical fume hood to minimize inhalation exposure.[9]

  • Use a disposable weighing boat or paper.

  • Carefully transfer the weighed compound to the reaction vessel, avoiding the generation of dust.[10]

3. Reaction Setup and Monitoring:

  • Set up the reaction apparatus within the fume hood.

  • If the reaction is to be heated, use a well-controlled heating mantle and monitor the reaction progress remotely if possible.

  • Keep the sash of the fume hood at the lowest practical height.

4. Work-up and Purification:

  • All subsequent steps, including quenching, extraction, and purification, must be performed within the fume hood.

  • Handle all solutions and residues with the same level of precaution as the parent compound.

Disposal Plan

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All materials contaminated with this compound, including gloves, weighing paper, and disposable glassware, must be treated as hazardous waste.[10]

  • Segregate this waste from other laboratory waste streams.[7]

2. Waste Collection:

  • Use a dedicated, clearly labeled, and sealable hazardous waste container.[7][10]

  • The label must include "Hazardous Waste" and the chemical name "this compound".[7]

3. Storage and Disposal:

  • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.[10]

  • Arrange for disposal through a licensed environmental waste management company in accordance with local, state, and federal regulations.[10][11]

  • Do not dispose of this chemical down the drain or in regular trash.[7]

Experimental Workflow and Safety Diagram

The following diagram illustrates the key stages of safely handling and disposing of this compound.

prep 1. Preparation - Verify fume hood - Don PPE - Assemble equipment weigh 2. Weighing & Transfer - Inside fume hood - Avoid dust generation prep->weigh spill Emergency: Spill - Evacuate area - Use spill kit prep->spill exposure Emergency: Exposure - Use eyewash/shower - Seek medical attention prep->exposure react 3. Reaction - Conduct in fume hood - Monitor reaction weigh->react weigh->spill weigh->exposure workup 4. Work-up & Purification - All steps in fume hood react->workup react->spill react->exposure waste 5. Waste Segregation - Collect all contaminated items workup->waste workup->spill workup->exposure disposal 6. Disposal - Labeled, sealed container - Licensed disposal service waste->disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N-methylpyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
5-bromo-N-methylpyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.